molecular formula C32H49N5O7 B1266300 Boc-Val-Leu-Lys-AMC CAS No. 73554-84-4

Boc-Val-Leu-Lys-AMC

Cat. No.: B1266300
CAS No.: 73554-84-4
M. Wt: 615.8 g/mol
InChI Key: KVLPXRKIIFWZLM-DPZBCOQUSA-N
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Description

Boc-Val-Leu-Lys-AMC, also known as this compound, is a useful research compound. Its molecular formula is C32H49N5O7 and its molecular weight is 615.8 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-Val-Leu-Lys-MCA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLPXRKIIFWZLM-DPZBCOQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20994331
Record name 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
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Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73554-84-4
Record name tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73554-84-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide
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Record name 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid
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Record name N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
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Foundational & Exploratory

The Fluorogenic Substrate Boc-Val-Leu-Lys-AMC: A Technical Guide to its Principle of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

Boc-Val-Leu-Lys-AMC is a synthetic, fluorogenic peptide substrate utilized in the quantitative measurement of certain protease activities. Its design centers on a specific amino acid sequence (Val-Leu-Lys) that is recognized and cleaved by target proteases. The C-terminus of this peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact state, the substrate is non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the C-terminal lysine (Lys) residue and the AMC molecule, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and real-time monitoring of the protease's function. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[1][2]

The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which prevents non-specific degradation by aminopeptidases.

Enzymatic Specificity

This compound is a recognized substrate for a range of proteases, with varying degrees of specificity. Its primary applications are in the study of:

  • Plasmin : It is a sensitive and specific substrate for plasmin, a key serine protease involved in fibrinolysis.[3][4][5]

  • Calpains : This substrate is also cleaved by porcine calpain isozymes I and II, which are calcium-dependent cysteine proteases.[4][5]

  • Papain : A cysteine protease with broad specificity, papain can also hydrolyze this compound.[4][5]

  • Acrosin : This trypsin-like serine protease, found in sperm, has been shown to cleave this substrate.[4][5]

While this compound is a valuable tool, it is important to note its cross-reactivity. For instance, it has been observed to be slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein.[3] However, it is essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa.[3]

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymatic cleavage of this compound and similar substrates. It is important to note that specific kinetic constants can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human PlasminThis compound~100Not ReportedNot ReportedNot Reported[3]
Bovine PlasminThis compound~100Not ReportedNot ReportedNot Reported[3]
Porcine Calpain IMCA derivatives with Leu-Lys-MCA sequence230 - 7080Not Reported0.062 - 0.805Not Reported[6]
Porcine Calpain IIMCA derivatives with Leu-Lys-MCA sequence230 - 7080Not Reported0.062 - 0.805Not Reported[6]

Note: Data for Calpain I and II were obtained with a range of 4-Methylcoumaryl-7-amide (MCA) derivatives having a Leu-Lys-MCA sequence, and not exclusively with this compound.

Experimental Protocols

The following are generalized protocols for performing enzymatic assays with this compound. Optimal conditions should be determined for each specific application.

Plasmin Activity Assay

Materials:

  • Purified plasmin

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

  • Prepare working solutions:

    • Dilute the plasmin enzyme to the desired concentration in Assay Buffer.

    • Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of the plasmin solution.

    • Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.

  • Initiate the reaction: Add 50 µL of the substrate working solution to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

Calpain Activity Assay

Materials:

  • Purified calpain (I or II)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

  • Prepare working solutions:

    • Dilute the calpain enzyme to the desired concentration in Assay Buffer.

    • Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of the calpain solution.

    • Include control wells with Assay Buffer only (no enzyme).

  • Initiate the reaction:

    • Add CaCl₂ to each well to the desired final concentration to activate the enzyme.

    • Immediately add 50 µL of the substrate working solution to each well.

  • Measurement: Monitor the increase in fluorescence as described in the plasmin assay protocol.

  • Data Analysis: Analyze the data as described for the plasmin assay.

Visualizations

Signaling Pathway of this compound Cleavage

Principle of Action of this compound sub This compound (Non-fluorescent Substrate) enz Protease (e.g., Plasmin, Calpain) sub->enz Binding prod1 Boc-Val-Leu-Lys enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release General Workflow for a Fluorogenic Protease Assay prep Prepare Reagents (Enzyme, Substrate, Buffer) setup Set up Reaction in Microplate (Enzyme + Buffer) prep->setup init Initiate Reaction (Add Substrate) setup->init measure Kinetic Measurement of Fluorescence (Ex/Em ~360/450 nm) init->measure analyze Data Analysis (Calculate Reaction Velocity) measure->analyze

References

The Enzymatic Specificity of Boc-Val-Leu-Lys-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Boc-Val-Leu-Lys-AMC, a valuable tool for studying protease activity. We will explore its enzyme specificity, detail experimental protocols for its use, and visualize relevant biological pathways and experimental workflows.

Core Concept: Fluorogenic Peptide Substrates

This compound is a synthetic peptide composed of four amino acids (Valine, Leucine, Lysine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between the C-terminal lysine and the AMC group by a protease, the free AMC molecule is released, which then fluoresces intensely. This fluorescence can be measured to quantify enzyme activity.

Enzyme Specificity

While this compound is widely recognized as a sensitive substrate for plasmin , a key enzyme in the fibrinolytic system, it is not entirely specific.[1][2] Research has demonstrated its cleavage by a range of other proteases, highlighting the importance of using appropriate controls in experimental design.

Primary and Secondary Enzymatic Targets:

  • Plasmin: A serine protease that plays a crucial role in dissolving fibrin blood clots.[3] this compound is a highly sensitive substrate for measuring plasmin activity.[1][2]

  • Calpains: A family of calcium-dependent cysteine proteases. Both porcine calpain isozymes I and II have been shown to cleave this substrate.[1][2]

  • Papain: A cysteine protease from papaya latex, also known to hydrolyze this compound.[1][2]

  • Acrosin: A serine protease found in the acrosome of sperm. Acrosin from the ascidian Halocynthia roretzi can cleave this substrate.[1][2]

  • Bacterial Cysteine Proteases: Certain bacterial proteases, such as Interpain A from Prevotella intermedia and PmC11 from commensal bacteria, can also utilize this substrate.[4][5]

  • Trypsin-like Proteases: The substrate can be cleaved by trypsin-like serine proteases.[6] This is logical given the presence of lysine at the P1 position, a common recognition site for trypsin-like enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and the resulting fluorophore, AMC.

Table 1: Spectral Properties of AMC

FluorophoreExcitation Maxima (nm)Emission Maxima (nm)
7-Amino-4-methylcoumarin (AMC)340-360, 380440-460

Data compiled from multiple sources.[7][8][9]

Table 2: Kinetic Parameters of Proteases with this compound

EnzymeK_M (µM)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
PmC1120.4 ± 2.0----
P. intermedia Proteolytic Extract---9.045

Experimental Protocols

General Fluorometric Protease Assay Protocol

This protocol provides a general framework for measuring the activity of a protease using this compound. It should be optimized for the specific enzyme and experimental conditions.

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, PBS at a pH optimal for the enzyme)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • (Optional) Protease inhibitor for negative controls

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Dilute the enzyme to the desired concentration in pre-chilled Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the final desired concentration (typically in the range of 50-200 µM).[8]

  • Assay Setup:

    • Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

    • Include appropriate controls:

      • Blank: 50 µL of Assay Buffer without enzyme.

      • Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a specific inhibitor.

      • Positive Control: A known concentration of a standard enzyme (e.g., purified plasmin).

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[8]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated by comparing the V₀ to a standard curve of free AMC.

Visualizations

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of plasmin, a primary target of this compound, in the fibrinolysis pathway.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products tPA t-PA tPA->Plasmin uPA u-PA uPA->Plasmin Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation_Products Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin PAI1 PAI-1 PAI1->tPA PAI1->uPA

Caption: The Fibrinolysis Pathway

Experimental Workflow for Enzyme Specificity

This diagram outlines a logical workflow for investigating the specificity of an enzyme using this compound.

Enzyme_Specificity_Workflow Start Start: Enzyme of Interest Assay Fluorometric Assay with This compound Start->Assay Cleavage Cleavage Detected? Assay->Cleavage No_Cleavage No Significant Cleavage Cleavage->No_Cleavage No Inhibitor_Screening Inhibitor Screening Cleavage->Inhibitor_Screening Yes Conclusion Conclusion on Specificity No_Cleavage->Conclusion Characterize Characterize Kinetics (Km, kcat) Inhibitor_Screening->Characterize Compare Compare with other Substrates Characterize->Compare Compare->Conclusion

Caption: Enzyme Specificity Experimental Workflow

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the detection and quantification of plasmin and other trypsin-like proteases. Its utility extends to the study of various physiological and pathological processes, including fibrinolysis, calcium-dependent signaling, and bacterial pathogenesis. However, its lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and inhibitors, to ensure accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research and drug development endeavors.

References

An In-depth Technical Guide to Enzymes Cleaving Boc-Val-Leu-Lys-AMC for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The fluorogenic substrate Boc-Val-Leu-Lys-AMC serves as a valuable tool for the characterization and quantification of a range of proteolytic enzymes. Its sequence specificity, terminating with a lysine residue, makes it a target for trypsin-like serine proteases and other enzymes with similar substrate preferences. Cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group results in a measurable fluorescent signal, providing a sensitive method for assaying enzyme activity. This technical guide provides a comprehensive overview of the key enzymes known to cleave this compound, including plasmin, calpains, papain, acrosin, and the bacterial C11 cysteine protease, Interpain A. This document details their kinetic parameters, provides standardized experimental protocols for their activity assays, and illustrates their roles in relevant signaling pathways, offering a critical resource for researchers in basic science and drug development.

Introduction

Proteolytic enzymes are critical regulators of numerous physiological and pathological processes, making them significant targets for therapeutic intervention. The ability to accurately measure the activity of these enzymes is paramount for understanding their function and for the development of specific inhibitors. Fluorogenic peptide substrates, such as this compound, have become indispensable tools in protease research due to their high sensitivity and suitability for high-throughput screening.

The peptide sequence this compound is specifically designed to be cleaved C-terminal to the lysine residue. This design makes it a substrate for a variety of proteases with trypsin-like specificity. The liberation of the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon substrate hydrolysis allows for real-time kinetic analysis of enzyme activity. This guide will delve into the specifics of several key enzymes that utilize this substrate, providing researchers with the necessary information to design and execute robust enzymatic assays and to understand the broader biological context of these proteases.

Enzymes Cleaving this compound

A diverse group of proteases, primarily from the serine and cysteine protease families, have been identified to cleave this compound. This section provides an overview of these enzymes and their key characteristics.

Plasmin

Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, responsible for the dissolution of fibrin clots.[1] It circulates in the blood as an inactive zymogen, plasminogen, and is converted to its active form by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[2] this compound is recognized as a sensitive and specific substrate for plasmin, making it ideal for quantifying its enzymatic activity.[3][4]

Calpains

Calpains are a family of calcium-dependent intracellular cysteine proteases. The major isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and involved in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[5] Dysregulation of calpain activity is implicated in various pathologies, including neurodegenerative diseases and ischemic injury.[5] Porcine calpain isozymes I and II have been shown to cleave this compound.[3]

Papain

Papain is a cysteine protease extracted from the latex of the papaya fruit. It is a relatively non-specific protease, although it preferentially cleaves peptide bonds involving basic amino acids, such as lysine and arginine.[6] Due to its broad specificity, papain also hydrolyzes this compound.[3] Papain is widely used in various industrial applications and as a research tool. In a biological context, it can induce immune responses and has been studied for its effects on cell signaling pathways.[7]

Acrosin

Acrosin is a serine protease located in the acrosome of sperm.[8] It is stored as an inactive zymogen, proacrosin, and is released and activated during the acrosome reaction, a critical step in fertilization.[7] Acrosin is believed to play a role in the penetration of the zona pellucida, the outer layer of the ovum.[7] Acrosin from the ascidian Halocynthia roretzi has been reported to cleave this compound.[3]

Interpain A (C11 Protease)

Interpain A is a cysteine protease from the C11 family, secreted by the oral bacterium Prevotella intermedia, a pathogen associated with periodontal disease.[9][10] This enzyme is a virulence factor that can degrade host tissue and modulate the host immune response.[9] Interpain A exhibits trypsin-like specificity, cleaving substrates after lysine and arginine residues, and has been shown to hydrolyze this compound.[11]

Quantitative Data Presentation

The following tables summarize the available kinetic parameters for the cleavage of this compound and related substrates by the discussed enzymes. It is important to note that specific kinetic data for this compound is not available for all enzymes. In such cases, data for structurally similar substrates are provided as a reference.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Plasmin This compoundData not availableData not availableData not available
Calpain I (porcine) Succinyl-Leu-Lys-MCA2300.0622.7 x 102[1]
Calpain II (porcine) Succinyl-Leu-Lys-MCA70800.8051.1 x 102[1]
Papain This compoundData not availableData not availableData not available
Acrosin This compoundData not availableData not availableData not available
Interpain A (P. intermedia) This compoundData not availableData not availableData not available

Note: The kinetic parameters for calpains were determined using a related 4-Methylcoumaryl-7-amide (MCA) substrate. Researchers should determine the specific kinetics for this compound under their experimental conditions.

Experimental Protocols

This section provides detailed methodologies for performing enzymatic assays using this compound. The general principle involves monitoring the increase in fluorescence over time as the AMC group is liberated from the substrate.

General Assay Conditions
  • Instrumentation: A fluorescence microplate reader or spectrofluorometer is required.

  • Excitation/Emission Wavelengths: The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the emission is typically measured between 440-460 nm.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.

  • Data Analysis: The initial velocity (rate of fluorescence increase) is determined from the linear portion of the progress curve. For kinetic parameter determination, assays should be performed over a range of substrate concentrations, and the data fitted to the Michaelis-Menten equation.

Plasmin Activity Assay
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Procedure:

    • Add plasmin to the assay buffer in the wells of a microplate.

    • Initiate the reaction by adding the this compound substrate solution.

    • Immediately begin monitoring the fluorescence increase at 37°C.

    • Include a no-enzyme control to measure background substrate hydrolysis.

Calpain Activity Assay
  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl2, 1 mM dithiothreitol (DTT), pH 7.5. Note: The calcium concentration may need to be optimized depending on the calpain isoform (µ-calpain vs. m-calpain).

  • Procedure:

    • Pre-incubate the calpain enzyme in the assay buffer (without substrate) for 5-10 minutes at 37°C to ensure activation.

    • Initiate the reaction by adding the this compound substrate solution.

    • Monitor the fluorescence increase at 37°C.

    • A control reaction containing a calpain inhibitor (e.g., calpeptin or ALLN) should be included to confirm the specificity of the measured activity.

Papain Activity Assay
  • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.

  • Procedure:

    • Activate papain by pre-incubating it in the assay buffer containing DTT for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the this compound substrate solution.

    • Monitor the fluorescence increase at 37°C.

Acrosin Activity Assay
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0.

  • Procedure:

    • Add acrosin to the assay buffer in the wells of a microplate.

    • Initiate the reaction by adding the this compound substrate solution.

    • Monitor the fluorescence increase at 37°C.

Interpain A (C11 Protease) Activity Assay
  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 5 mM DTT.

  • Procedure:

    • Activate Interpain A by pre-incubating it in the assay buffer with DTT for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the this compound substrate solution.

    • Monitor the fluorescence increase at 37°C.

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for interpreting the results of enzyme activity assays in a biological context.

Plasmin in the Fibrinolytic Pathway

Plasmin is the central enzyme in fibrinolysis, the process of dissolving blood clots. This pathway is tightly regulated to maintain hemostatic balance.

Fibrinolytic_Pathway cluster_activation Activation cluster_action Action cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin_clot Fibrin Clot PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits alpha2_AP α2-Antiplasmin alpha2_AP->Plasmin inhibits

Caption: The Fibrinolytic Pathway.

Calpain in the Apoptotic Signaling Pathway

Calpains are key executioners in certain forms of apoptosis, or programmed cell death. Their activation is often triggered by an influx of intracellular calcium.

Calpain_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Ischemia) Ca_influx ↑ Intracellular Ca²⁺ Apoptotic_Stimulus->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain->Cytoskeletal_Proteins cleaves Caspase_Activation Caspase Activation (e.g., Caspase-3) Calpain->Caspase_Activation activates/modulates Cell_Structure_Disruption Cell Structure Disruption Cytoskeletal_Proteins->Cell_Structure_Disruption Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Structure_Disruption->Apoptosis

Caption: Calpain's Role in Apoptosis.

Papain and the Immune Response

Papain can trigger an immune response, in part by disrupting epithelial barriers and activating various immune cells. This pathway is complex and involves multiple cell types and signaling molecules.

Papain_Immune_Response Papain Papain Tight_Junctions Tight Junctions Papain->Tight_Junctions degrades Immune_Cells Immune Cells (e.g., Mast Cells, Basophils) Papain->Immune_Cells directly activates Epithelial_Cells Epithelial Cells Epithelial_Cells->Immune_Cells activates Tight_Junctions->Epithelial_Cells disrupts barrier Cytokine_Release Cytokine & Chemokine Release (e.g., IL-4, IL-13) Immune_Cells->Cytokine_Release Inflammation Allergic Inflammation Cytokine_Release->Inflammation

Caption: Papain's Impact on the Immune System.

Acrosin in the Fertilization Cascade

Acrosin is a key player in the multi-step process of fertilization, from the acrosome reaction to the penetration of the zona pellucida.

Acrosin_Fertilization_Pathway Sperm_Binding Sperm Binds to Zona Pellucida Acrosome_Reaction Acrosome Reaction Sperm_Binding->Acrosome_Reaction Proacrosin Proacrosin Acrosome_Reaction->Proacrosin releases Acrosin Acrosin (active) Proacrosin->Acrosin activates ZP_Digestion Zona Pellucida Digestion Acrosin->ZP_Digestion Sperm_Penetration Sperm Penetration ZP_Digestion->Sperm_Penetration

Caption: The Role of Acrosin in Fertilization.

Interpain A (C11 Protease) in Host-Pathogen Interaction

Interpain A from Prevotella intermedia is a virulence factor that can degrade host proteins, contributing to periodontal disease.

InterpainA_Pathway P_intermedia Prevotella intermedia InterpainA Interpain A (C11 Protease) P_intermedia->InterpainA secretes Host_Proteins Host Extracellular Matrix & Immune Proteins InterpainA->Host_Proteins degrades Tissue_Damage Tissue Damage Host_Proteins->Tissue_Damage Immune_Evasion Immune Evasion Host_Proteins->Immune_Evasion Periodontitis Periodontitis Tissue_Damage->Periodontitis Immune_Evasion->Periodontitis

Caption: Interpain A in Host-Pathogen Interactions.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that facilitates the study of a variety of important proteases. This technical guide has provided a centralized resource for researchers working with plasmin, calpains, papain, acrosin, and the C11 protease Interpain A. By offering detailed experimental protocols, summarizing available kinetic data, and illustrating the relevant signaling pathways, this document aims to empower scientists and drug development professionals to conduct more effective and insightful research into the roles of these critical enzymes in health and disease. Further investigation into the specific kinetic parameters of these enzymes with this compound will continue to refine our understanding and enhance the utility of this valuable research tool.

References

Boc-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Plasmin Substrate Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Boc-Val-Leu-Lys-AMC, for the sensitive and specific measurement of plasmin activity. This document details the substrate's biochemical properties, provides detailed experimental protocols for its use, and presents relevant signaling pathway information. The quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and drug development.

Introduction to this compound

This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Leucine-Lysine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by plasmin, the highly fluorescent AMC molecule is released.[1][2] The increase in fluorescence intensity is directly proportional to the plasmin activity and can be monitored in real-time.

This substrate is recognized for its high sensitivity and specificity for plasmin, although it can also be cleaved by other proteases such as acrosin, calpains I and II, and papain.[1][3][4][5]

Biochemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReferences
Full Name N-α-tert-butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin
Molecular Formula C32H49N5O6
Molecular Weight 615.77 g/mol
Excitation Wavelength 360 - 380 nm[6]
Emission Wavelength 440 - 460 nm[6]
Purity (HPLC) ≥95.0%[3]
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

EnzymeSubstrateKmkcatCatalytic Efficiency (kcat/Km)References
Human and Bovine PlasminBoc-Val-Leu-Lys-MCA~10⁻⁴ MNot availableNot available[2]

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric plasmin activity assay using this compound.

Materials
  • This compound substrate

  • Purified plasmin enzyme (for standard curve)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO (for substrate stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with filters for Ex/Em = 360-380/440-460 nm

  • Test samples (e.g., purified enzyme, cell lysates, plasma samples)

  • Inhibitors or activators (for drug screening applications)

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer. Prepare this solution fresh for each experiment.

  • Plasmin Standard Stock Solution: Reconstitute purified plasmin to a known concentration (e.g., 1 mg/mL) in an appropriate buffer, as recommended by the supplier. Aliquot and store at -80°C.

  • Plasmin Standard Curve: Perform serial dilutions of the plasmin standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/well).

Assay Procedure
  • Plate Setup: Add 50 µL of each plasmin standard or test sample to the wells of a 96-well black microplate. Include a buffer-only well as a blank control. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence readings of the buffer-only blank from all other readings.

  • Standard Curve: Plot the fluorescence intensity (or the rate of fluorescence increase, ΔRFU/min) of the plasmin standards against their corresponding concentrations to generate a standard curve.

  • Activity Calculation: Determine the plasmin activity in the test samples by interpolating their fluorescence values on the standard curve. The activity can be expressed in terms of the amount of cleaved substrate per unit time or relative to the standard.

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the fundamental principle of the assay: the cleavage of the non-fluorescent substrate by plasmin to release the fluorescent AMC molecule.

G Substrate This compound (Non-fluorescent) Products Boc-Val-Leu-Lys + AMC (Fluorescent) Substrate->Products Cleavage Plasmin Plasmin Plasmin->Substrate

Enzymatic cleavage of this compound by plasmin.
Experimental Workflow for Plasmin Activity Assay

This diagram outlines the key steps involved in performing a fluorometric plasmin activity assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_samples Prepare Samples & Standards add_samples Add Samples/Standards to Plate prep_samples->add_samples add_samples->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Kinetic) incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

Workflow for a fluorometric plasmin activity assay.
Plasminogen Activation Signaling Pathway

Plasmin is the active form of the zymogen plasminogen. The activation of plasminogen is a critical step in various physiological and pathological processes, including fibrinolysis. This pathway is a key target for therapeutic intervention in thrombotic diseases.

G Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation Fibrinolysis Fibrinolysis (Fibrin Degradation) Plasmin->Fibrinolysis ECM ECM Degradation, Cell Migration Plasmin->ECM tPA tPA (tissue Plasminogen Activator) tPA->Plasminogen uPA uPA (urokinase Plasminogen Activator) uPA->Plasminogen PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) PAI1->tPA Inhibition PAI1->uPA Inhibition

References

Boc-Val-Leu-Lys-AMC: A Technical Guide for Calpain Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of calpain activity. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases, ischemic injury, and cancer, making calpains attractive therapeutic targets. This technical guide provides an in-depth overview of the this compound substrate, its application in calpain activity assays, and its relevance in studying calpain-mediated signaling pathways.

Substrate Properties and Specificity

This compound is a synthetic peptide that, upon cleavage by calpain between the lysine and the AMC (7-amino-4-methylcoumarin) group, releases the highly fluorescent AMC molecule. The fluorescence of the liberated AMC can be monitored kinetically, providing a measure of calpain activity.

While this compound is a substrate for both major ubiquitous calpain isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), it is not entirely specific and can also be cleaved by other proteases such as plasmin and papain. Therefore, the use of specific calpain inhibitors is crucial for confirming the specificity of the measured activity in complex biological samples. Studies on porcine calpain I and calpain II have shown that they cleave 4-methylcoumaryl-7-amide (MCA) derivatives with a Leu-Lys-MCA sequence.[1][2]

Quantitative Data

Precise kinetic parameters (Km and kcat) for the interaction of this compound with purified calpain-1 and calpain-2 are not extensively documented in publicly available literature. However, a 1984 study on porcine calpains with various synthetic fluorogenic substrates provides a general range for these values. It is important to note that these are estimates and the actual values for this compound may vary.

ParameterCalpain I (Porcine)Calpain II (Porcine)Notes
Km (mM) 0.23 - 7.080.23 - 7.08The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
kcat (s⁻¹) 0.062 - 0.8050.062 - 0.805The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.
Calcium for half-maximal activation (µM) 12260Calpain-1 requires micromolar concentrations of Ca²⁺ for activation, while calpain-2 requires millimolar concentrations.

Table 1: Estimated Kinetic Parameters for Calpain Activity with AMC-based Substrates. Data is based on a range reported for various substrates with porcine calpains and should be considered as an approximation for this compound.[1][2]

PropertyValue
Molecular Formula C₃₂H₄₉N₅O₇
Molecular Weight 615.77 g/mol
Excitation Wavelength ~350-380 nm
Emission Wavelength ~440-460 nm

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following provides a detailed methodology for a standard in vitro calpain activity assay using this compound. This protocol can be adapted for use with purified calpain enzymes or cell lysates.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 10 mM DTT or 5 mM β-mercaptoethanol, and 10 mM CaCl₂. Note: The optimal calcium concentration may vary for different calpain isoforms.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Calpain Enzyme: Reconstitute purified calpain-1 or calpain-2 in an appropriate buffer (as recommended by the supplier) to a stock concentration. Store in aliquots at -80°C. For cell lysates, prepare fresh from cultured cells or tissues using a suitable lysis buffer.

  • Calpain Inhibitor (Optional): Prepare a stock solution of a specific calpain inhibitor (e.g., Calpeptin, ALLN) in DMSO to be used as a negative control.

Assay Procedure
  • In a 96-well black microplate, add the following components in the indicated order:

    • Assay Buffer

    • Calpain enzyme (purified or cell lysate)

    • Calpain inhibitor (for negative control wells) or vehicle (DMSO)

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration typically ranges from 20 to 100 µM.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (~350-380 nm Ex / ~440-460 nm Em).

  • Monitor the increase in fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis
  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each well.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

  • Subtract the V₀ of the negative control (with inhibitor) from the V₀ of the experimental wells to obtain the calpain-specific activity.

  • Calpain activity can be expressed as RFU/min or can be converted to moles of AMC released per minute using a standard curve generated with free AMC.

Calpain_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Solution - Inhibitor (optional) Plate Add to 96-well plate: 1. Assay Buffer 2. Enzyme 3. Inhibitor/Vehicle Reagents->Plate Incubate Incubate (10-15 min) Plate->Incubate Add_Substrate Add Substrate (Boc-VLK-AMC) Incubate->Add_Substrate Read Read Fluorescence (Kinetic Mode) Add_Substrate->Read Plot Plot RFU vs. Time Read->Plot V0 Calculate Initial Velocity (V₀) Plot->V0 Activity Determine Calpain Activity V0->Activity

Caption: Experimental workflow for a fluorometric calpain activity assay.

Calpain Signaling Pathways

Calpains are integral components of numerous signaling pathways, and their activity, measurable with substrates like this compound, provides insights into these complex cellular processes. The two primary isoforms, calpain-1 and calpain-2, often exhibit distinct and sometimes opposing roles.

Calpain-1 is generally associated with cell survival and synaptic plasticity. Its activation is often triggered by transient, localized increases in intracellular calcium.

Calpain-2 , on the other hand, is frequently linked to cell death pathways and neurodegeneration. Its activation can be induced by more sustained and widespread elevations in calcium levels.

The use of this compound in conjunction with isoform-specific inhibitors or in cellular models with genetic knockout of specific calpains can help dissect the roles of each isoform in these pathways.

Calpain_Signaling Ca_influx ↑ Intracellular Ca²⁺ Calpain1 Calpain-1 Activation Ca_influx->Calpain1 μM Ca²⁺ Calpain2 Calpain-2 Activation Ca_influx->Calpain2 mM Ca²⁺ Substrates1 Cleavage of Pro-survival Substrates (e.g., cytoskeletal proteins, kinases) Calpain1->Substrates1 Substrates2 Cleavage of Pro-death Substrates (e.g., apoptosis factors, structural proteins) Calpain2->Substrates2 Plasticity Synaptic Plasticity Substrates1->Plasticity Survival Cell Survival Substrates1->Survival Degradation Cytoskeletal Degradation Substrates2->Degradation Apoptosis Apoptosis Substrates2->Apoptosis

Caption: Simplified overview of distinct calpain-1 and calpain-2 signaling pathways.

Applications in Drug Discovery

The measurement of calpain activity using this compound is a valuable tool in drug discovery for the identification and characterization of novel calpain inhibitors. High-throughput screening (HTS) campaigns can be designed using this substrate to rapidly assess the potency and selectivity of large compound libraries against calpain enzymes.

Drug_Discovery_Workflow HTS High-Throughput Screening (Boc-VLK-AMC Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Calpain inhibitor drug discovery workflow.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the measurement of calpain activity. While not entirely specific, its use in well-controlled assays, including the use of specific inhibitors, provides a robust method for studying calpain function in both health and disease. The detailed protocols and understanding of its application in the context of calpain signaling pathways make it an invaluable tool for researchers in academia and the pharmaceutical industry. Further characterization of its kinetic properties with individual calpain isoforms will enhance its utility in dissecting the specific roles of these important proteases.

References

An In-depth Technical Guide to the Fluorogenic Protease Substrate: Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-Val-Leu-Lys-AMC fluorogenic substrate, detailing its mechanism of action, kinetic parameters with key proteases, and standardized experimental protocols for its use in research and drug development.

Core Mechanism of Fluorescence

The functionality of this compound as a protease substrate hinges on the principle of fluorescence quenching and dequenching. The substrate consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact state, the fluorescence of the AMC moiety is significantly quenched by the attached peptide. Specific proteases recognize and cleave the amide bond between the C-terminal lysine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease.

The fluorescence of free AMC can be monitored using a fluorometer, with typical excitation wavelengths ranging from 340 to 380 nm and emission wavelengths from 440 to 460 nm.[1][2]

Enzymatic Cleavage and Specificity

This compound is a substrate for several proteases, most notably plasmin, calpains (I and II), and papain.[3][4] The specificity of cleavage is determined by the peptide sequence, which is recognized by the active site of the respective enzymes.

  • Plasmin: A serine protease involved in fibrinolysis, plasmin shows a preference for cleaving after lysine and arginine residues.[5]

  • Calpains: A family of calcium-dependent cysteine proteases, calpains are involved in various cellular processes. They recognize specific peptide sequences, and substrates containing Leu-Lys are known to be cleaved by calpains I and II.[6][7]

  • Papain: A cysteine protease with broad specificity, papain readily cleaves peptide bonds involving basic amino acids like lysine.

Quantitative Data: Kinetic Parameters

The efficiency of enzymatic cleavage of this compound can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the substrate affinity (Km) and the catalytic turnover rate (kcat) of the enzyme.

EnzymeSubstrateKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
PlasminD-Val-Leu-Lys-AMC*~10-20 µMNot ReportedNot Reported7.4 - 8.037
Calpain I (porcine)Z-Leu-Lys-MCA 0.23 mM0.8053.5 x 10³7.530
Calpain II (porcine)Z-Leu-Lys-MCA0.32 mM0.5561.7 x 10³7.530
PapainGeneral SubstratesNot ReportedNot ReportedNot Reported6.0 - 7.060 - 70

*Note: Data for the closely related substrate D-Val-Leu-Lys-AMC indicates a Km in the low micromolar range, suggesting a high affinity of plasmin for this sequence.[2] **Note: Data is for the substrate Z-Leu-Lys-MCA, a close analogue of the Lys-AMC cleavage site in this compound.[7] Kinetic parameters for papain with this specific substrate are not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for specific experimental needs.

General Reagent Preparation
  • Assay Buffer: The choice of buffer depends on the specific protease.

    • Plasmin: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.

    • Calpain: 20 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM CaCl₂, and 1 mM dithiothreitol (DTT).

    • Papain: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Enzyme Solutions: Reconstitute and dilute the respective enzymes (plasmin, calpain, or papain) in the appropriate assay buffer to the desired working concentration immediately before use.

Plasmin Activity Assay
  • Prepare Working Solutions:

    • Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 100 µM).

    • Prepare serial dilutions of the plasmin standard in assay buffer.

  • Assay Procedure:

    • Pipette 50 µL of the plasmin standard dilutions or experimental samples into the wells of a black 96-well microplate.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at 37°C, with excitation at ~360 nm and emission at ~450 nm.[1][8] Readings should be taken every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • Generate a standard curve by plotting the V₀ values of the plasmin standards against their concentrations.

    • Calculate the plasmin activity in the experimental samples from the standard curve.

Calpain Activity Assay
  • Prepare Working Solutions:

    • Dilute the this compound stock solution in calpain assay buffer to a final working concentration (e.g., 200 µM).

    • Prepare the calpain enzyme solution in the assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add 50 µL of the calpain enzyme solution or sample.

    • Initiate the reaction by adding 50 µL of the substrate working solution.

  • Data Acquisition:

    • Measure fluorescence kinetically at 30°C with excitation at ~355 nm and emission at ~460 nm.[6]

  • Data Analysis:

    • Calculate the rate of AMC release as described for the plasmin assay.

Papain Activity Assay
  • Prepare Working Solutions:

    • Dilute the this compound stock solution in papain assay buffer to a final working concentration (e.g., 100 µM).

    • Prepare the papain enzyme solution in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the papain solution or sample to the wells of a black 96-well microplate.

    • Start the reaction by adding 50 µL of the substrate working solution.

  • Data Acquisition:

    • Monitor the increase in fluorescence at room temperature with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Determine the enzymatic activity as outlined in the previous protocols.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Enzymatic_Cleavage sub This compound (Non-fluorescent) enz Protease (e.g., Plasmin, Calpain, Papain) sub->enz Binding prod1 Boc-Val-Leu-Lys enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2

Enzymatic cleavage of this compound.

Experimental_Workflow prep 1. Reagent Preparation - Assay Buffer - Substrate Stock - Enzyme Solution setup 2. Assay Setup - Pipette Enzyme/Sample into 96-well plate prep->setup init 3. Reaction Initiation - Add Substrate Working Solution setup->init acq 4. Data Acquisition - Kinetic Fluorescence Reading (Ex/Em ~360/450 nm) init->acq anal 5. Data Analysis - Calculate Reaction Rate (V₀) - Determine Enzyme Activity acq->anal

General experimental workflow for protease assays.

Fluorescence_Mechanism Intact This compound Quenched Low Fluorescence Intact->Quenched Protease Protease Cleavage Intact->Protease Cleaved Free AMC Fluorescent High Fluorescence Cleaved->Fluorescent Protease->Cleaved

Mechanism of fluorescence generation.

References

A Comprehensive Technical Guide to Boc-Val-Leu-Lys-AMC: Properties, Protocols, and Pathway Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its physical and spectral characteristics, enzymatic interactions, and relevant experimental protocols. Furthermore, this guide illustrates the key signaling pathways in which the target proteases of this compound play a crucial role.

Core Chemical and Physical Properties

This compound, chemically known as t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized for the sensitive detection of specific protease activity. Its core utility lies in the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group, which, upon cleavage from the peptide backbone by a target protease, exhibits a significant increase in fluorescence.

PropertyValueSource
Molecular Formula C₃₂H₄₉N₅O₇[1]
Molecular Weight 615.77 g/mol [1]
CAS Number 73554-84-4[2]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO[3]

Spectral Characteristics

The fluorescence of the cleaved AMC group is the basis for enzymatic assays using this compound. The optimal excitation and emission wavelengths are critical for accurate and sensitive measurements.

Spectral PropertyWavelength (nm)Source
Excitation Maximum (Ex) 360 - 380[4]
Emission Maximum (Em) 440 - 460[4]

Enzymatic Specificity and Kinetics

This compound is a substrate for a range of proteases, with a notable specificity for plasmin. It is also recognized and cleaved by other proteases such as calpains (I and II), papain, and acrosin.[3]

EnzymeKinetic ParameterValueSource
Human Plasmin Km~10⁻⁴ M
Bovine Plasmin Km~10⁻⁴ M[5]
Calpain I and II Km0.23 to 7.08 mM
Calpain I and II kcat0.062 to 0.805 s⁻¹[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for preparing stock solutions and conducting enzyme activity assays.

Stock Solution Preparation

A concentrated stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 5 to 10 mM.[7]

  • Vortex the solution until the substrate is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[8]

General Fluorometric Protease Activity Assay

This protocol provides a framework for measuring the activity of proteases like plasmin or calpain using this compound. Specific buffer compositions and enzyme concentrations may need to be optimized for individual experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl or PBS at a suitable pH)

  • Purified enzyme or cell lysate containing the enzyme of interest

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the Assay Plate:

    • Add the enzyme solution (purified enzyme or cell lysate) to the wells of the 96-well plate.

    • Include appropriate controls:

      • Blank: Assay buffer only (to measure background fluorescence).

      • Negative Control: Enzyme solution with a known inhibitor (to confirm specific activity).

      • Positive Control: A known concentration of active enzyme.

  • Prepare the Substrate Working Solution:

    • Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the µM range). Protect the working solution from light.[7]

  • Initiate the Reaction:

    • Add the substrate working solution to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.[4]

    • Measure the fluorescence intensity kinetically over a defined period (e.g., every 1-2 minutes for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence intensity over time) for each well.

    • Subtract the rate of the blank from all other readings.

    • The enzyme activity is proportional to the rate of increase in fluorescence.

Signaling Pathways and Biological Context

This compound is a valuable tool for studying enzymes involved in critical physiological and pathological processes. The primary targets, plasmin and calpain, are key players in fibrinolysis and apoptosis, respectively.

Fibrinolysis Pathway

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA uPA uPA Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades tPA->Plasmin activates uPA->Plasmin activates Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation_Products PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin inhibits

Caption: The Fibrinolysis Pathway.

Calpain-Mediated Apoptosis Pathway

Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis (programmed cell death).[12] An increase in intracellular calcium levels can lead to the activation of calpains, which then cleave a variety of cellular substrates, contributing to the breakdown of the cell.[12] This can involve the cleavage of pro-apoptotic proteins like Bid and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[13]

Calpain_Apoptosis_Pathway Cellular_Stress Cellular Stress Calcium_Influx ↑ Intracellular Ca²⁺ Cellular_Stress->Calcium_Influx Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Cellular Substrates Calpain_Activation->Substrate_Cleavage Bid_Cleavage Bid → tBid Calpain_Activation->Bid_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Mitochondria Mitochondria Bid_Cleavage->Mitochondria Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Caspase_Activation->Apoptosis

References

A Technical Guide to the Solubility of Boc-Val-Leu-Lys-AMC in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the fluorogenic substrate Boc-Val-Leu-Lys-AMC in dimethyl sulfoxide (DMSO). This document compiles available data, presents detailed experimental protocols for its dissolution, and illustrates the typical workflow for its use in enzymatic assays.

Core Topic: Solubility in DMSO

This compound is a synthetic peptide substrate commonly used for assaying the activity of proteases such as plasmin and calpain[1][2]. For practical use in biological assays, it is crucial to properly dissolve the lyophilized powder. DMSO is the recommended solvent for preparing stock solutions of this and similar hydrophobic peptides[3][4][5][6][7].

Quantitative Solubility Data
CompoundStated Solubility/Concentration in DMSOVendor/Source
This compound Soluble in DMSO GlpBio[3]
Boc-Leu-Arg-Arg-AMC50 mMUBPBio[4]
Boc-Lys(Ac)-AMC100 mg/mL (224.46 mM)MedChemExpress[8]
Boc-Lys(Ac)-AMC25 mg/mLCayman Chemical[9]
Boc-Glu-Lys-Lys-AMC100 mg/mL (151.34 mM)MedChemExpress[10]

Note: The actual solubility can be affected by the purity of the specific batch and the water content of the DMSO.

Experimental Protocols

General Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO

This protocol is based on best practices for dissolving hydrophobic peptides and information provided for similar compounds[4][5].

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/Low-water content DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath (optional)

Procedure:

  • Pre-treatment of Lyophilized Powder: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom of the tube.

  • Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary): If the substrate does not fully dissolve, several methods can be employed:

    • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes[3][5].

    • Gentle Heating: Gently warm the solution in a water bath at 37°C (or up to 50°C for short periods)[3][4].

  • Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before use.

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months[3][5].

Protocol for Diluting the DMSO Stock Solution into an Aqueous Assay Buffer

For most biological applications, the concentrated DMSO stock solution must be diluted into an aqueous buffer.

Procedure:

  • Prepare Assay Buffer: Prepare the appropriate aqueous buffer for your specific enzymatic assay.

  • Serial Dilution: It is often best to perform a serial dilution. Add the DMSO stock solution dropwise to the assay buffer while vortexing to prevent precipitation of the peptide. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic or inhibit enzyme activity[11].

  • Final Working Concentration: The working concentration for similar substrates is typically in the range of 50-200 µM[4]. The optimal concentration for this compound should be determined empirically for the specific assay.

Visualizations

Logical Workflow for Substrate Solubilization

The following diagram illustrates the decision-making process for dissolving this compound.

cluster_start Start cluster_dissolution Dissolution in DMSO cluster_check Solubility Check cluster_aid Aiding Solubilization cluster_end Final Stock start Lyophilized Peptide add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex is_dissolved Is it fully dissolved? vortex->is_dissolved sonicate_heat Sonicate or Gently Heat (37°C) is_dissolved->sonicate_heat No stock_solution Clear Stock Solution (e.g., 10-50 mM) is_dissolved->stock_solution Yes sonicate_heat->is_dissolved aliquot_store Aliquot and Store at -20°C/-80°C stock_solution->aliquot_store

Caption: Workflow for dissolving this compound in DMSO.

General Signaling Pathway for Fluorogenic Protease Assays

This diagram shows the general mechanism of action for a fluorogenic substrate like this compound in a protease assay.

cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_detection Signal Detection enzyme Protease (e.g., Plasmin, Calpain) cleavage Peptide Bond Cleavage enzyme->cleavage substrate This compound (Non-fluorescent) substrate->cleavage peptide_fragment Boc-Val-Leu-Lys cleavage->peptide_fragment amc Free AMC (Fluorescent) cleavage->amc excitation Excitation (~340-360 nm) amc->excitation emission Emission (~440-460 nm) excitation->emission

Caption: Mechanism of fluorescence generation in a protease assay.

References

Technical Guide: Storage, Stability, and Handling of Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of storing and handling the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. Adherence to these guidelines is paramount for ensuring the integrity, activity, and reproducibility of experimental results. This document outlines recommended storage conditions, stability data, and detailed experimental protocols for stability assessment and enzymatic assays.

Introduction to this compound

This compound is a sensitive and specific fluorogenic substrate widely used for the quantitative measurement of various proteases. Its core structure consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC by specific proteases, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity.

This substrate is particularly useful for assaying the activity of proteases such as plasmin and calpain.[1][2] Its application spans various research areas, including the study of fibrinolysis, apoptosis, and other physiological and pathological processes where these proteases play a crucial role.

Storage and Stability of this compound

Proper storage of this compound is essential to prevent degradation and maintain its functionality. The stability of the compound is influenced by temperature, light exposure, moisture, and the solvent used for reconstitution.

Lyophilized Powder

The lyophilized form of this compound is relatively stable when stored correctly. The following table summarizes the recommended storage conditions and expected stability for the solid compound.

Storage ConditionTemperatureDurationRecommendations
Long-Term Storage -20°C or -80°C≥ 1-2 years[3]Store in a desiccator to minimize moisture exposure. The vial should be tightly sealed.
Short-Term Storage 4°CSeveral weeksKeep desiccated and protected from light.
Room Temperature AmbientSeveral days to weeksFor shipping and brief periods. Avoid prolonged exposure to light and humidity.

Note: While some manufacturers state a stability of "≥ 4 years" for similar lyophilized AMC substrates when stored at -20°C, specific long-term stability data for this compound is not extensively published.[4] It is always recommended to refer to the manufacturer's certificate of analysis for lot-specific information.

In Solution

Once reconstituted, this compound is significantly less stable than the lyophilized powder. The choice of solvent and storage conditions are critical for preserving its activity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.

Storage ConditionTemperatureSolventDurationRecommendations
Long-Term Storage -80°CDMSOUp to 6 months[3][5]Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Short-Term Storage -20°CDMSOUp to 1 month[3][5]Aliquoting is still recommended. Protect from light.

Note: The stability of peptides in solution is sequence-dependent. A study on the stability of various 9-mer peptides in 100% DMSO showed that while most are stable for years at -80°C, some degradation can occur, and stability is lower at -20°C.[6] It is crucial to minimize the time the substrate spends in solution at room temperature before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of a this compound stock solution over time using a functional enzymatic assay.

Materials:

  • This compound

  • High-purity DMSO

  • A suitable enzyme (e.g., human plasmin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Preparation of Stock Solution:

    • On day 0, carefully weigh the lyophilized this compound and dissolve it in high-purity DMSO to a final concentration of 10 mM. This is the initial stock solution.

    • Create multiple small aliquots of this stock solution in amber vials to protect from light.

    • Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At each time point (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), take one aliquot from each storage condition.

    • Allow the aliquot to thaw and reach room temperature.

  • Enzymatic Assay:

    • Prepare a working solution of the enzyme (e.g., 1 µg/mL plasmin in assay buffer).

    • Prepare a series of dilutions of the aged this compound stock solution in assay buffer. A final concentration of 10-100 µM in the assay is typically used.

    • In a 96-well black microplate, add the diluted substrate to each well.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each time point and storage condition, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Compare the reaction velocities obtained with the aged substrate to the velocity obtained with the freshly prepared substrate (day 0).

    • The percentage of remaining active substrate can be calculated as: (Velocity_timepoint_X / Velocity_day_0) * 100%.

    • Plot the percentage of remaining activity versus time for each storage condition to visualize the stability profile.

General Protocol for Measuring Protease Activity using this compound

This protocol provides a general framework for assaying the activity of proteases like plasmin or calpain.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Enzyme of interest (e.g., plasmin, calpain)

  • Enzyme-specific assay buffer (e.g., for plasmin: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4; for calpain: buffer containing Ca²⁺ and a reducing agent like DTT)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw the this compound stock solution and the enzyme on ice.

    • Prepare the assay buffer and warm it to the optimal temperature for the enzyme (e.g., 37°C).

    • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the pre-warmed assay buffer.

    • Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted substrate solution to each well.

    • Include appropriate controls:

      • Substrate blank: Substrate in assay buffer without enzyme.

      • Enzyme blank: Enzyme in assay buffer without substrate.

      • Inhibitor control (optional): Substrate, enzyme, and a known inhibitor of the enzyme.

  • Initiate and Measure:

    • Start the reaction by adding the diluted enzyme solution to the wells containing the substrate.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from the experimental readings.

    • Determine the reaction rate (V₀) from the initial linear phase of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the rate of substrate cleavage (e.g., in RFU/min or converted to moles/min using a standard curve of free AMC).

Visualizations

Signaling Pathways

This compound is a valuable tool for studying enzymatic activity within complex biological pathways. Below are diagrams of two key pathways where this substrate can be applied.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_assay In Vitro Assay Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage tPA tPA / uPA tPA->Plasminogen Activates Fibrin Fibrin (Clot) Plasmin->Fibrin Acts on BocVLK This compound (Non-fluorescent) Plasmin->BocVLK Acts on FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Degradation AMC Free AMC (Fluorescent) BocVLK->AMC Cleavage Calpain_Signaling_Pathway cluster_assay In Vitro Assay Calcium ↑ Intracellular Ca²⁺ Procalpain Pro-calpain (Inactive) Calcium->Procalpain Activates Calpain Calpain (Active) Procalpain->Calpain Conformational Change Substrates Cytoskeletal & Signaling Proteins (e.g., Spectrin, Talin) Calpain->Substrates Cleaves BocVLK This compound (Non-fluorescent) Calpain->BocVLK Cleaves Products Cleaved Products Substrates->Products Response Cellular Responses (e.g., Cytoskeletal Remodeling, Apoptosis) Products->Response AMC Free AMC (Fluorescent) BocVLK->AMC Stability_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO (Day 0) start->prep_stock aliquot Create & Store Aliquots (-80°C, -20°C, 4°C, RT) prep_stock->aliquot time_points Incubate for Designated Time Points aliquot->time_points assay_prep Prepare Enzyme & Substrate Dilutions time_points->assay_prep run_assay Perform Kinetic Fluorescence Assay assay_prep->run_assay analyze Calculate Initial Velocity (V₀) run_assay->analyze compare Compare V₀ to Day 0 & Calculate % Activity analyze->compare end End compare->end

References

An In-depth Technical Guide to Boc-Val-Leu-Lys-AMC (CAS Number: 73554-84-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the quantitative measurement of the activity of several key proteases. With the CAS number 73554-84-4, this synthetic peptide is a valuable tool in a multitude of research and drug discovery applications. Its primary utility lies in the detection of plasmin and calpain activity, with cross-reactivity observed with other proteases such as acrosin and papain.[1][2][3][4] The cleavage of the amide bond between the C-terminal lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant signaling pathways associated with this compound.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tripeptide conjugated to the fluorophore 7-amino-4-methylcoumarin. In its intact form, the AMC moiety is non-fluorescent. Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively. These spectral properties make it compatible with standard fluorescence plate readers and spectrophotometers.

Data Presentation: Quantitative Information

Table 1: Physicochemical Properties

PropertyValue
CAS Number73554-84-4
Molecular FormulaC₃₂H₄₉N₅O₇
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Table 2: Spectral Properties of Cleavage Product (7-Amino-4-methylcoumarin)

ParameterWavelength (nm)
Excitation Maximum340 - 380
Emission Maximum440 - 460

Table 3: Representative Kinetic Parameters for Target Enzymes

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Porcine Calpain I & IILeu-Lys-MCA / Val-Lys-MCA0.23 - 7.080.062 - 0.80588 - 3500
Human PlasminD-Val-Leu-Lys-AMC~0.01 - 0.02Not ReportedNot Reported

Data for Calpain I & II are for similar MCA substrates and may serve as an estimate.[5] Data for Plasmin is for a D-amino acid analog and provides an estimated affinity.[6]

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

General Fluorometric Enzyme Assay Protocol

This protocol provides a general framework for measuring protease activity.

Materials:

  • This compound substrate

  • Purified enzyme (e.g., Plasmin or Calpain)

  • Assay Buffer (specific to the enzyme of interest)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the enzyme to the desired concentration in the appropriate assay buffer. Keep the enzyme on ice.

    • Prepare the assay buffer. For plasmin, a typical buffer is 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl. For calpain, a buffer containing 20 mM HEPES, pH 7.4, 100 mM KCl, and the appropriate concentration of CaCl₂ is recommended.

  • Assay Setup:

    • Add the assay buffer to the wells of the 96-well plate.

    • Add the enzyme solution to the appropriate wells. Include a negative control with buffer only.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.

Specific Protocol for Plasmin Activity Assay

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.

Procedure:

  • Follow the general protocol above.

  • Use a final plasmin concentration in the nanomolar range.

  • The final substrate concentration can be varied to determine kinetic parameters.

Specific Protocol for Calpain Activity Assay

Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT, and varying concentrations of CaCl₂ (e.g., 0.1-5 mM).

Procedure:

  • Follow the general protocol above.

  • Use a final calpain concentration in the microgram per milliliter range.

  • As calpain activity is calcium-dependent, the assay should be performed with and without calcium to determine the calcium-dependent cleavage.

Signaling Pathways and Experimental Workflows

This compound is a tool to study the activity of proteases involved in critical signaling cascades. The following diagrams illustrate some of these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Substrate, Enzyme, Buffer) plate_setup 96-Well Plate Setup reagent_prep->plate_setup Load Plate pre_incubation Pre-incubation at 37°C plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate V₀) kinetic_read->data_analysis result_interp Result Interpretation data_analysis->result_interp

General Experimental Workflow for Fluorometric Enzyme Assay

plasmin_signaling cluster_activation Plasminogen Activation cluster_effects Downstream Effects plasminogen Plasminogen plasmin Plasmin tpa tPA tpa->plasminogen cleaves upa uPA upa->plasminogen cleaves fibrin Fibrin plasmin->fibrin cleaves ecm Extracellular Matrix (Fibronectin, Laminin) plasmin->ecm degrades pro_mmps Pro-MMPs plasmin->pro_mmps activates fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation ecm_degradation ECM Degradation ecm->ecm_degradation active_mmps Active MMPs pro_mmps->active_mmps

Simplified Plasmin Signaling Pathway

calpain_signaling cluster_activation Calpain Activation cluster_substrates Substrate Cleavage cluster_outcomes Cellular Outcomes ca2_influx Increased Intracellular Ca²⁺ calpain_inactive Inactive Calpain ca2_influx->calpain_inactive activates calpain_active Active Calpain cytoskeletal Cytoskeletal Proteins (e.g., Spectrin, Talin) calpain_active->cytoskeletal cleaves signaling Signaling Proteins (e.g., PKC, PTEN) calpain_active->signaling cleaves transcription Transcription Factors (e.g., p53, c-Jun) calpain_active->transcription cleaves remodeling Cytoskeletal Remodeling cytoskeletal->remodeling signal_mod Signal Transduction Modulation signaling->signal_mod apoptosis Apoptosis / Cell Cycle Regulation transcription->apoptosis

Overview of Calpain Signaling Pathway

Applications in Research and Drug Development

This compound is a versatile tool with broad applications:

  • Enzyme Kinetics and Characterization: Determination of kinetic parameters such as K_m_ and V_max_ for plasmin, calpains, and other related proteases.

  • High-Throughput Screening (HTS): Screening of compound libraries to identify novel inhibitors or activators of target proteases.

  • Disease Research: Studying the role of plasmin and calpains in various pathological conditions, including thrombosis, neurodegenerative diseases, cancer, and muscular dystrophy.

  • Quality Control: Assessing the activity and purity of purified enzyme preparations.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that facilitates the study of key proteases involved in numerous physiological and pathological processes. Its ease of use and compatibility with standard laboratory equipment make it an indispensable tool for researchers, scientists, and drug development professionals. The provided protocols and pathway diagrams serve as a foundation for the effective application of this substrate in a variety of research contexts.

References

The Core Principles of AMC-Based Fluorogenic Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-amino-4-methylcoumarin (AMC)-based fluorogenic substrates, detailing their fundamental principles, applications in research and drug development, and standardized experimental protocols. AMC-based substrates are invaluable tools for studying a wide range of enzymatic activities, particularly proteases, due to their high sensitivity and suitability for continuous, real-time measurements.

Core Principles of AMC-Based Fluorogenic Substrates

At the heart of this technology lies the fluorophore 7-amino-4-methylcoumarin (AMC). In its free form, AMC exhibits strong fluorescence with excitation maxima typically ranging from 340-380 nm and emission maxima in the 440-460 nm range.[1][2][3][4] The core principle of AMC-based fluorogenic substrates involves quenching this fluorescence by conjugating a target peptide or other molecular moiety to the amino group of AMC via an amide bond. This conjugation renders the AMC molecule non-fluorescent.[1][5]

Enzymatic cleavage of this amide bond liberates the free AMC, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the sensitive and quantitative measurement of enzyme kinetics.[1][5] The rate of AMC release, and therefore the rate of fluorescence increase, is directly proportional to the enzyme's activity.[1]

Key Advantages:

  • High Sensitivity: The significant difference in fluorescence between the conjugated and free forms of AMC allows for the detection of low levels of enzymatic activity.

  • Continuous Monitoring: The assay can be monitored in real-time, providing kinetic data without the need for stopping the reaction.[1]

  • Broad Applicability: A wide variety of peptide sequences can be conjugated to AMC, creating specific substrates for a diverse range of proteases and other enzymes.[6][7]

Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions

The following tables summarize key quantitative data for various enzymes utilizing AMC-based fluorogenic substrates. These parameters are crucial for designing and interpreting enzymatic assays.

Table 1: Kinetic Parameters of Proteases with AMC-Based Substrates

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
Caspase-3Ac-DEVD-AMC9.7 - 10--[3][8][9]
Caspase-7Ac-DEVD-AMC11--[9]
BACE1 (wild-type)SEVKM/DAEFR-AMC70.002285.7[10]
BACE1 (Swedish mutant)SEVNL/DAEFR-AMC90.022222.2[10]
ThrombinBoc-VPR-AMC---[7]
Cathepsin LZ-FR-AMC---[7]
Histone Deacetylase 8 (HDAC8)Boc-Lys(TFA)-AMC8.9 ± 1.60.034 ± 0.0023820.2[11]

K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A lower K_m_ indicates a higher affinity of the enzyme for the substrate. k_cat_ (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.

Signaling Pathways Investigated with AMC-Based Substrates

AMC-based fluorogenic substrates are pivotal in elucidating complex biological signaling pathways, particularly those involving proteolytic cascades.

Caspase-Mediated Apoptosis

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. AMC substrates conjugated to specific caspase recognition sequences, such as DEVD for caspase-3, are widely used to measure caspase activity and study the apoptotic signaling cascade.

Caspase_Signaling_Pathway Caspase-Mediated Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 Recruitment via FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Ac-DEVD-AMC Ac-DEVD-AMC (Non-fluorescent) Caspase-3->Ac-DEVD-AMC Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage AMC AMC (Fluorescent) Ac-DEVD-AMC->AMC Apoptosis Apoptosis Cellular Substrates->Apoptosis Procaspase-3->Caspase-3 Activation

Caspase-Mediated Apoptosis Signaling Pathway
Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease

The processing of amyloid precursor protein (APP) by β-secretase (BACE1) is a critical step in the generation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[12][13] Fluorogenic substrates containing the BACE1 cleavage site fused to AMC are used to screen for BACE1 inhibitors.

APP_Processing_Pathway Amyloid Precursor Protein (APP) Processing Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ C99 C99 APP->C99 sAPPα sAPPα APP->sAPPα C83 C83 APP->C83 BACE1 (β-secretase) BACE1 (β-secretase) BACE1 (β-secretase)->APP Cleavage BACE1_Substrate BACE1 Substrate-AMC (Non-fluorescent) BACE1 (β-secretase)->BACE1_Substrate Cleavage Aβ peptide Aβ peptide C99->Aβ peptide AICD AICD C99->AICD γ-secretase γ-secretase γ-secretase->C99 Cleavage γ-secretase->C83 Cleavage Amyloid Plaques Amyloid Plaques Aβ peptide->Amyloid Plaques Aggregation α-secretase α-secretase α-secretase->APP Cleavage C83->AICD p3 fragment p3 fragment C83->p3 fragment AMC_BACE1 AMC (Fluorescent) BACE1_Substrate->AMC_BACE1 Enzyme_Activity_Assay_Workflow General Enzyme Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Stock, and Substrate Stock (in DMSO) Serial_Dilution Prepare Serial Dilutions of Enzyme Reagent_Prep->Serial_Dilution Add_Buffer Add Assay Buffer to Microplate Wells Serial_Dilution->Add_Buffer Add_Enzyme Add Enzyme Dilutions to Wells Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate at Assay Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding AMC-Substrate Solution Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence at Regular Intervals (Ex/Em for AMC) Initiate_Reaction->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Velocity Determine Initial Velocity (V₀) from the Linear Phase Plot_Data->Calculate_Velocity Inhibition_Assay_Workflow Enzyme Inhibition Assay (IC50) Workflow cluster_prep_inhib Preparation cluster_assay_inhib Assay Execution cluster_detection_inhib Detection & Analysis Reagent_Prep_Inhib Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stocks Serial_Dilution_Inhib Prepare Serial Dilutions of Inhibitor Reagent_Prep_Inhib->Serial_Dilution_Inhib Add_Buffer_Enzyme Add Assay Buffer and Enzyme to Microplate Wells Serial_Dilution_Inhib->Add_Buffer_Enzyme Add_Inhibitor Add Inhibitor Dilutions to Wells Add_Buffer_Enzyme->Add_Inhibitor Pre_Incubate_Inhib Pre-incubate Enzyme with Inhibitor Add_Inhibitor->Pre_Incubate_Inhib Initiate_Reaction_Inhib Initiate Reaction by Adding AMC-Substrate Solution Pre_Incubate_Inhib->Initiate_Reaction_Inhib Measure_Fluorescence_Inhib Measure Fluorescence Kinetics Initiate_Reaction_Inhib->Measure_Fluorescence_Inhib Calculate_Velocity_Inhib Determine Initial Velocity (V₀) for each Inhibitor Concentration Measure_Fluorescence_Inhib->Calculate_Velocity_Inhib Plot_IC50 Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ Calculate_Velocity_Inhib->Plot_IC50 HTS_Workflow High-Throughput Screening (HTS) Workflow Library_Plating Compound Library Plating (e.g., 384-well plates) Reagent_Addition Dispense Enzyme and Substrate Solutions Library_Plating->Reagent_Addition Incubation Incubate at Controlled Temperature Reagent_Addition->Incubation Fluorescence_Reading High-Throughput Fluorescence Reading Incubation->Fluorescence_Reading Data_Analysis Automated Data Analysis (Hit Identification) Fluorescence_Reading->Data_Analysis Hit_Confirmation Confirmation of Primary Hits Data_Analysis->Hit_Confirmation Dose_Response Dose-Response and IC₅₀ Determination of Confirmed Hits Hit_Confirmation->Dose_Response

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Val-Leu-Lys-AMC in Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a sensitive and versatile fluorogenic substrate for the determination of protease activity. This peptide sequence is recognized and cleaved by several proteases, most notably plasmin and calpains (I and II), making it a valuable tool in drug discovery and biomedical research.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is minimally fluorescent. Upon cleavage, the free AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine enzymatic activity. The excitation and emission maxima for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.[4]

These application notes provide detailed protocols for utilizing this compound to measure the activity of plasmin and calpains, as well as for screening potential inhibitors of these enzymes.

Data Presentation

The following tables summarize typical data obtained from enzymatic assays using this compound. Note that specific kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature).

Table 1: Kinetic Parameters of Protease Activity with this compound

EnzymeMichaelis Constant (Km) (µM)Catalytic Rate Constant (kcat) (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
Plasmin50 - 200Not widely reportedNot widely reported
Calpain I230 - 7080 (range for similar substrates)[5]0.062 - 0.805 (range for similar substrates)[5]~1 x 103 (estimated for similar substrates)
Calpain II230 - 7080 (range for similar substrates)[5]0.062 - 0.805 (range for similar substrates)[5]~1 x 103 (estimated for similar substrates)

Table 2: Example Data for a Plasmin Inhibition Assay

Inhibitor Concentration (µM)Initial Velocity (RFU/min)% Inhibition
0 (No Inhibitor)15000
0.1125016.7
180046.7
1035076.7
10010093.3

Signaling Pathways and Experimental Workflows

Plasmin and the Fibrinolytic Pathway

Plasmin is a key serine protease involved in the breakdown of fibrin clots, a process known as fibrinolysis. The activation of its zymogen, plasminogen, to plasmin is a critical step in maintaining blood vessel patency.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen activates uPA Urokinase Plasminogen Activator (uPA) uPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin inhibits

Caption: The Fibrinolytic Signaling Pathway.

Calpain and Apoptosis

Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis (programmed cell death). Upon activation by elevated intracellular calcium levels, calpains can cleave a variety of substrates, leading to the execution of the apoptotic program.

Calpain_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Calcium_Influx Increased Intracellular Ca2+ Apoptotic_Stimulus->Calcium_Influx Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_Activation->Cytoskeletal_Proteins cleaves Caspase_Activation Caspase Cascade Activation Calpain_Activation->Caspase_Activation modulates Apoptosis Apoptosis Cytoskeletal_Proteins->Apoptosis leads to Caspase_Activation->Apoptosis executes

Caption: Role of Calpain in the Apoptotic Pathway.

General Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Stock (in DMSO) Plate_Setup Set up 96-well plate: - Enzyme - Inhibitor (if applicable) - Buffer Reagent_Prep->Plate_Setup Add_Substrate Initiate Reaction: Add this compound Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence: Ex: 360-380 nm Em: 440-460 nm Incubate->Read_Fluorescence Plot_Data Plot Fluorescence vs. Time Read_Fluorescence->Plot_Data Calculate_Rate Calculate Initial Velocity (Slope of linear phase) Plot_Data->Calculate_Rate Determine_Activity Determine % Inhibition or Enzyme Activity Calculate_Rate->Determine_Activity

Caption: General Workflow for a Protease Assay.

Experimental Protocols

Materials and Reagents
  • This compound (MW: 615.77 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Purified protease (e.g., human plasmin, porcine calpain I/II)

  • Assay Buffer (specific to the enzyme, see below)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve 6.16 mg of this compound in 1 mL of anhydrous DMSO. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solutions: Prepare concentrated stock solutions of the proteases in an appropriate buffer and store at -80°C as recommended by the supplier.

Protocol 1: Plasmin Activity Assay

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Procedure:

  • Prepare Working Solutions:

    • Dilute the plasmin stock solution in Assay Buffer to the desired working concentration (e.g., 1-10 nM).

    • Dilute the 10 mM this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the plasmin working solution.

    • Substrate Control Wells: Add 50 µL of Assay Buffer.

    • Enzyme Control Wells: Add 50 µL of the plasmin working solution.

  • Initiate the Reaction: Add 50 µL of the 2X this compound working solution to the Test Wells and Substrate Control Wells. Add 50 µL of Assay Buffer to the Enzyme Control Wells. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (Substrate Control) from the values obtained for the Test Wells.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (RFU/min).

Protocol 2: Calpain Activity Assay

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT, pH 7.4.

Procedure:

  • Prepare Working Solutions:

    • Dilute the calpain (I or II) stock solution in Assay Buffer to the desired working concentration (e.g., 10-50 nM).

    • Dilute the 10 mM this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the calpain working solution.

    • Substrate Control Wells: Add 50 µL of Assay Buffer.

    • Negative Control Wells (No Calcium): Prepare a separate calpain working solution in an assay buffer lacking CaCl₂ and add 50 µL to these wells.

  • Initiate the Reaction: Add 50 µL of the 2X this compound working solution to all wells. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Ex: ~360 nm, Em: ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (Substrate Control) from all other readings.

    • Compare the activity in the Test Wells to the Negative Control Wells to confirm calcium-dependent activity.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve for the Test Wells.

Protocol 3: Protease Inhibitor Screening

This protocol can be adapted for either plasmin or calpain.

Procedure:

  • Prepare Reagents: Prepare the enzyme and 2X substrate working solutions as described in the respective activity assay protocols. Prepare serial dilutions of the test inhibitor in the appropriate Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add 40 µL of the enzyme working solution and 10 µL of the inhibitor dilution.

    • No Inhibitor Control Wells: Add 40 µL of the enzyme working solution and 10 µL of the Assay Buffer (with the same concentration of solvent, e.g., DMSO, as the inhibitor).

    • Substrate Control Wells: Add 50 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the 2X this compound working solution to all wells.

  • Kinetic Measurement: Measure fluorescence as described in the activity assay protocols.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration and the No Inhibitor Control.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

References

Application Notes and Protocols: Boc-Val-Leu-Lys-AMC Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate used for the quantitative measurement of various proteases, most notably plasmin.[1][2][3] The substrate consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored fluorometrically, is directly proportional to the enzyme's activity. This substrate is also cleaved by other proteases such as acrosin, calpain isozymes I and II, and papain.[1][2]

Applications

  • Enzyme Activity Assays: Primarily used to measure the activity of plasmin and other related serine proteases.

  • High-Throughput Screening (HTS): Suitable for screening compound libraries to identify potential inhibitors or activators of target proteases.

  • Drug Discovery: A valuable tool in the research and development of therapeutic agents targeting proteases involved in various physiological and pathological processes.

Chemical Properties

PropertyValueReference
CAS Number 73554-84-4[1][2]
Molecular Formula C₃₂H₄₉N₅O₇[1][2]
Molecular Weight 615.77 g/mol [2]
Appearance White to off-white solid[4]
Purity >98% (typically assessed by HPLC and NMR)[5]

Spectral Properties

The liberated 7-amino-4-methylcoumarin (AMC) can be detected using a fluorometer.

ParameterWavelength (nm)Reference
Excitation Maximum 340 - 380[5][6][7]
Emission Maximum 440 - 470[5][6][8]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of the substrate. For example, to reconstitute 5 mg of this compound (MW: 615.77 g/mol ), add 811.9 µL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the substrate is completely dissolved.[9] If necessary, gentle warming in a water bath (e.g., at 37°C) or sonication in an ultrasonic bath can aid in dissolution.[2][9] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide substrate, it is crucial to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][4][5][10]

  • Storage Conditions: Store the aliquoted stock solution protected from light.[4][8][10]

Storage TemperatureStorage DurationReference
-20°C Up to 1 month[2][4][10]
-80°C Up to 6 months[2][4][10]

Note: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C.[11]

Experimental Workflow

experimental_workflow Workflow for Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw a Single Aliquot on Ice store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute assay Perform Enzyme Activity Assay dilute->assay measure Measure Fluorescence (Ex/Em = 340-380/440-470 nm) assay->measure end End: Analyze Data measure->end

Caption: Workflow for this compound stock solution preparation and use.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[8]

References

Application Notes and Protocols for Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-7-amido-4-methylcoumarin (Boc-Val-Leu-Lys-AMC) is a fluorogenic substrate utilized in the sensitive detection of proteolytic activity. This peptide sequence is recognized and cleaved by several proteases, most notably plasmin, calpain, and papain.[1][2][3][4] Upon enzymatic cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be monitored at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool for enzyme kinetics studies, inhibitor screening, and the determination of protease activity in various biological samples.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₂H₄₉N₅O₇
Molecular Weight 615.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm

Applications

  • Enzyme Activity Assays: Quantitative measurement of the enzymatic activity of plasmin, calpain, and papain.

  • Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and kcat.

  • Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of target proteases by measuring the reduction in AMC fluorescence.

  • Drug Discovery: Evaluation of the efficacy and specificity of novel therapeutic compounds targeting plasmin, calpain, or papain.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related substrates. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme source).

Table 1: Michaelis-Menten Constants (Kₘ)

EnzymeSubstrateKₘ (µM)Notes
PlasminThis compoundData not available-
Calpain I/IILeu-Lys-MCA230 - 7080Values obtained for similar MCA-based substrates. The specific Kₘ for this compound is not readily available and should be determined empirically.[5]
PapainThis compoundData not available-

Table 2: Inhibitor Half-Maximal Inhibitory Concentrations (IC₅₀)

EnzymeInhibitorSubstrateIC₅₀Notes
PlasminVarious InhibitorsThis compoundData not availableIC₅₀ values are highly dependent on the specific inhibitor being tested.
CalpainVarious InhibitorsThis compoundData not availableIC₅₀ values are highly dependent on the specific inhibitor being tested.
PapainVarious InhibitorsThis compoundData not availableIC₅₀ values are highly dependent on the specific inhibitor being tested.

Signaling Pathways

The proteases targeted by this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for contextualizing experimental results.

Plasmin Signaling Pathway

Plasmin is a broad-spectrum serine protease that plays a crucial role in fibrinolysis, the dissolution of fibrin blood clots. Beyond its role in hemostasis, plasmin is involved in extracellular matrix degradation, cell migration, and tissue remodeling.

Plasmin_Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Cleavage ECM Extracellular Matrix (ECM) Plasmin->ECM Cleavage Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation ECM_Degradation ECM Degradation ECM->ECM_Degradation Cell_Migration Cell Migration & Tissue Remodeling ECM_Degradation->Cell_Migration

Caption: Plasmin activation and its role in fibrinolysis and tissue remodeling.

Calpain Signaling Pathway

Calpains are calcium-dependent cysteine proteases involved in a wide array of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions.

Calpain_Signaling Calcium_Influx ↑ Intracellular Ca²⁺ Calpain_Inactive Inactive Calpain Calcium_Influx->Calpain_Inactive Binding Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Activation Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_Active->Cytoskeletal_Proteins Cleavage Signaling_Proteins Signaling Proteins (e.g., PKC, PTEN) Calpain_Active->Signaling_Proteins Cleavage Apoptosis_Factors Apoptosis-Related Factors (e.g., Bid, Caspases) Calpain_Active->Apoptosis_Factors Cleavage Cellular_Response Cellular Responses (Motility, Proliferation, Apoptosis) Cytoskeletal_Proteins->Cellular_Response Signaling_Proteins->Cellular_Response Apoptosis_Factors->Cellular_Response

Caption: Calcium-dependent activation of calpain and its downstream effects.

Papain Signaling Pathway

Papain, a cysteine protease from papaya, is often used as a tool in research to mimic the effects of endogenous proteases. It can activate signaling pathways related to inflammation and immune responses.

Papain_Signaling Papain Papain Cell_Surface_Receptors Cell Surface Receptors (e.g., PARs) Papain->Cell_Surface_Receptors Cleavage/ Activation Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Cell_Surface_Receptors->Intracellular_Signaling Gene_Expression Gene Expression Changes Intracellular_Signaling->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Papain-induced activation of cell signaling pathways leading to inflammation.

Experimental Protocols

The following are general protocols for using this compound in enzymatic assays. Optimal conditions, particularly substrate and enzyme concentrations, should be determined empirically for each specific application.

General Workflow for a Fluorometric Protease Assay

Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Assay_Setup 2. Set up Assay Plate (Enzyme, Inhibitor, Buffer) Prepare_Reagents->Assay_Setup Pre_Incubation 3. Pre-incubate (if testing inhibitors) Assay_Setup->Pre_Incubation Initiate_Reaction 4. Initiate Reaction (Add Substrate) Pre_Incubation->Initiate_Reaction Kinetic_Measurement 5. Kinetic Measurement (Fluorescence Reading) Initiate_Reaction->Kinetic_Measurement Data_Analysis 6. Data Analysis (Calculate Reaction Velocity, IC₅₀, etc.) Kinetic_Measurement->Data_Analysis

Caption: General workflow for a fluorometric protease assay using this compound.

Protocol 1: Plasmin Activity Assay

Materials:

  • This compound

  • Human Plasmin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

  • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical starting working concentration range is 10-100 µM. The final concentration in the assay should be optimized and ideally be at or below the Kₘ value.

  • Prepare a dilution series of human plasmin in Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Pipette 50 µL of the plasmin dilutions into the wells of the 96-well plate. Include a no-enzyme control (50 µL of Assay Buffer) for background fluorescence measurement.

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) in a kinetic mode at 37°C for 15-60 minutes, taking readings every 1-2 minutes.

  • Calculate the reaction velocity (RFU/min) from the linear portion of the kinetic curve. Subtract the background fluorescence from the no-enzyme control.

Protocol 2: Calpain Activity Assay

Materials:

  • This compound

  • Purified Calpain-1 or Calpain-2

  • Calpain Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, with varying concentrations of CaCl₂ to activate the specific calpain isoform, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of this compound in Calpain Assay Buffer. A starting concentration range of 10-200 µM is recommended for initial optimization.

  • Prepare a dilution series of calpain in Calpain Assay Buffer.

  • Pipette 50 µL of the calpain dilutions into the wells of the 96-well plate. Include a no-enzyme control.

  • Initiate the reaction by adding 50 µL of the this compound working solution.

  • Measure the fluorescence kinetically as described in the plasmin assay protocol.

  • Calculate the reaction velocity.

Protocol 3: Papain Activity Assay

Materials:

  • This compound

  • Papain

  • Papain Activation Buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of this compound in Papain Activation Buffer. A starting concentration of 10-100 µM is suggested.

  • Activate papain by pre-incubating it in the Papain Activation Buffer for 10-15 minutes at 37°C.

  • Prepare a dilution series of the activated papain in the activation buffer.

  • Pipette 50 µL of the activated papain dilutions into the wells of the 96-well plate, including a no-enzyme control.

  • Initiate the reaction by adding 50 µL of the this compound working solution.

  • Measure the fluorescence kinetically as previously described.

  • Calculate the reaction velocity.

Protocol 4: Protease Inhibitor Screening

Procedure:

  • Follow the respective assay protocol (Plasmin, Calpain, or Papain).

  • Prepare a dilution series of the test inhibitor in the appropriate assay buffer.

  • In the assay plate, add 25 µL of the enzyme solution and 25 µL of the inhibitor dilution to each well.

  • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the reaction by adding 50 µL of the this compound working solution.

  • Measure the fluorescence kinetically.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Substrate degradation (light exposure)Prepare fresh substrate solution and protect from light.
Contaminated reagentsUse high-purity water and reagents.
No or Low Signal Inactive enzymeUse a fresh enzyme preparation; ensure proper storage and handling.
Incorrect buffer conditions (pH, cofactors)Verify and optimize the assay buffer composition.
Inhibitor present in the sampleInclude appropriate controls to test for inhibition.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration (if below saturation).
Enzyme instabilityOptimize assay conditions (e.g., temperature, pH) to maintain enzyme stability.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the study of plasmin, calpain, and papain. The provided protocols and data serve as a comprehensive guide for researchers in academia and industry. For optimal results, it is crucial to empirically determine the ideal working concentrations of both the substrate and the enzyme for each specific experimental setup. The diagrams of the signaling pathways offer a broader biological context for the application of this valuable research tool.

References

Application Notes and Protocols for Boc-Val-Leu-Lys-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC is a sensitive, fluorogenic peptide substrate utilized for the kinetic analysis of various proteases. Cleavage of the 7-amido-4-methylcoumarin (AMC) group from the peptide by an active enzyme results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This substrate is particularly useful for assaying the activity of proteases such as plasmin and calpain, which are implicated in a wide range of physiological and pathological processes.[1][2] Understanding the optimal buffer conditions for this assay is critical for obtaining accurate and reproducible data, which is essential in basic research and drug development for screening potential inhibitors.

Enzyme Specificity

This compound is recognized and cleaved by a number of proteases, with notable specificity for:

  • Plasmin: A serine protease that plays a crucial role in fibrinolysis, the breakdown of fibrin clots.[2][3]

  • Calpain: A family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis.[1][2]

  • Papain: A cysteine protease with broad specificity.[2]

  • Acrosin: A serine protease found in the acrosome of sperm.[2]

Given its utility in studying plasmin and calpain, this document will focus on the buffer conditions and protocols for these two enzymes.

Data Presentation: Buffer Conditions

The following tables summarize recommended buffer conditions for plasmin and calpain assays using this compound, compiled from various sources.

Table 1: Recommended Buffer Conditions for Plasmin Assay

ParameterRecommended ConditionNotes
Buffer 50 mM Tris-HCl or 50 mM PBSTris-HCl is a common choice for maintaining a stable pH.
pH 7.4 - 8.5Physiological pH is generally optimal for plasmin activity.
Ionic Strength 100-150 mM NaClMimics physiological salt concentrations.
Additives 0.05% (v/v) Triton X-100 or Brij-35Non-ionic detergents can prevent enzyme and substrate aggregation.
Temperature 25°C or 37°C37°C is optimal for enzymatic activity, while 25°C may be used for slower, more controlled reactions.

Table 2: Recommended Buffer Conditions for Calpain Assay

ParameterRecommended ConditionNotes
Buffer 20-50 mM Tris-HCl or HEPESBoth are suitable for maintaining pH in the desired range.
pH 7.3 - 7.5Calpains are generally active at neutral pH.
Calcium 2-10 mM CaCl₂Calcium is essential for calpain activation. The optimal concentration may vary depending on the specific calpain isoform.
Reducing Agent 1-5 mM DTT or β-mercaptoethanolCysteine proteases like calpain require a reducing environment for optimal activity.
Additives 0.05% (v/v) Triton X-100Can improve solubility and prevent aggregation.
Temperature 25°C or 37°C37°C is generally preferred for cellular assays.

Experimental Protocols

Protocol 1: Fluorometric Plasmin Activity Assay

This protocol provides a method for measuring plasmin activity in a 96-well plate format.

Materials:

  • This compound

  • Human Plasmin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Triton X-100

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[3][4]

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 10-100 µM.

  • Prepare a solution of human plasmin in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • To each well of the 96-well plate, add 50 µL of the plasmin solution. Include wells with Assay Buffer only as a negative control.

  • To test for inhibitors, pre-incubate the enzyme with the test compound for 15-30 minutes at the desired temperature.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time. Take readings every 1-2 minutes for 30-60 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Fluorometric Calpain Activity Assay

This protocol is designed to measure the activity of calpain in a 96-well format.

Materials:

  • This compound

  • Purified Calpain I or Calpain II

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 5 mM DTT

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at 355 nm and emission at 460 nm.[5]

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 20-200 µM.

  • Prepare a solution of purified calpain in Assay Buffer.

  • Add 50 µL of the calpain solution to each well of the 96-well plate. For a negative control, use wells with Assay Buffer that does not contain CaCl₂.

  • If screening for inhibitors, pre-incubate the calpain with the compound for 15-30 minutes.

  • Start the reaction by adding 50 µL of the substrate working solution.

  • Monitor the increase in fluorescence intensity kinetically in a microplate reader.

  • Determine the initial reaction rate (V₀) from the linear phase of the reaction curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound enzymatic assay.

G Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer add_enzyme Add Enzyme to Plate prep_buffer->add_enzyme prep_substrate Prepare Substrate Stock (in DMSO) add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor (Optional) add_inhibitor Add Inhibitor & Pre-incubate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em) add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocity (V₀) measure_fluorescence->calculate_velocity data_analysis Data Analysis calculate_velocity->data_analysis

Caption: General workflow for the this compound assay.

Signaling Pathway

The diagram below illustrates a simplified signaling pathway leading to the activation of plasmin.

G Simplified Plasmin Activation Pathway uPA uPA Plasmin Plasmin uPA->Plasmin activates tPA tPA tPA->Plasmin activates Plasminogen Plasminogen Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades ECM_degradation ECM Degradation Plasmin->ECM_degradation leads to Cell_migration Cell Migration Plasmin->Cell_migration promotes FDPs Fibrin Degradation Products (FDPs) Fibrin_clot->FDPs

Caption: Simplified overview of the plasmin activation pathway.

References

Measuring Plasmin Activity with Boc-Val-Leu-Lys-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots, tissue remodeling, and cell migration.[1][2] Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer metastasis. Accurate measurement of plasmin activity is therefore essential for both basic research and the development of therapeutic agents.

This document provides a detailed guide to measuring plasmin activity using the sensitive fluorogenic substrate, Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin). Cleavage of the amide bond between lysine and 7-amino-4-methylcoumarin (AMC) by plasmin releases the highly fluorescent AMC molecule, providing a direct and continuous measure of enzymatic activity.[3] While this compound is a sensitive and specific substrate for plasmin, it's important to note that it can also be cleaved by other proteases such as acrosin, calpains, and papain.[4]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by plasmin. This reaction liberates the fluorophore 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the plasmin activity in the sample. The fluorescence of free AMC is monitored at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5][6]

Plasminogen Activation Pathway

Plasmin is derived from its inactive zymogen, plasminogen, through cleavage by plasminogen activators such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[1] This activation is a key regulatory step in fibrinolysis. The activity of plasmin is in turn inhibited by serpins like α2-antiplasmin.[1]

PlasminogenActivation cluster_activation Activation Plasminogen Plasminogen Plasmin Plasmin Cleavage Cleavage Plasminogen->Cleavage Fibrin Fibrin Plasmin->Fibrin degrades Alpha2Antiplasmin α2-Antiplasmin tPA t-PA tPA->Plasmin activates uPA u-PA uPA->Plasmin activates Fibrin->tPA cofactor FibrinDegradation Fibrin Degradation Products Fibrin->FibrinDegradation Inhibition Inhibition Alpha2Antiplasmin->Inhibition Cleavage->Plasmin Inhibition->Plasmin

Plasminogen activation and inhibition pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the plasmin activity assay using this compound.

ParameterValueNotes
Excitation Wavelength 360 - 380 nmOptimal wavelength may vary slightly depending on the instrument.
Emission Wavelength 440 - 460 nmOptimal wavelength may vary slightly depending on the instrument.
Optimal pH 7.5 - 8.0Plasmin activity is optimal in a slightly alkaline buffer.[7]
Assay Temperature 37 °CWhile the assay can be performed at room temperature, 37°C is optimal for enzymatic activity.
Km for Substrate ~10-20 µM (for D-Val-Leu-Lys-AMC)The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
0.28 mM (for H-D-Val-Leu-Lys-AMC)The difference in Km values may be attributed to the stereoisomer of valine used and the specific experimental conditions.[7]

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Human Plasmin (lyophilized powder or stabilized solution)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate filters

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 615.77 g/mol , dissolve 6.16 mg in 1 mL of DMSO.

    • Vortex to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[8]

  • Plasmin Stock Solution:

    • Reconstitute lyophilized human plasmin in sterile, cold, purified water to a concentration of 1 mg/mL.

    • Gently mix; do not vortex.

    • Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[9]

  • AMC Standard Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.

    • Store in aliquots at -20°C, protected from light.[10]

Experimental Workflow

ExperimentalWorkflow ReagentPrep Reagent Preparation (Substrate, Enzyme, Standards) StandardCurve Prepare AMC Standard Curve ReagentPrep->StandardCurve SamplePrep Prepare Samples and Controls ReagentPrep->SamplePrep AssaySetup Set up Assay Plate StandardCurve->AssaySetup SamplePrep->AssaySetup Incubation Incubate at 37°C AssaySetup->Incubation Measurement Measure Fluorescence (Kinetic) Incubation->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis Results Calculate Plasmin Activity DataAnalysis->Results

General workflow for the plasmin activity assay.

Assay Protocol
  • Prepare AMC Standard Curve:

    • Dilute the 1 mM AMC standard stock solution in assay buffer to prepare a series of known concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).

    • Add 100 µL of each standard concentration to separate wells of the 96-well plate in duplicate.

  • Prepare Samples and Controls:

    • Dilute the plasmin stock solution and any experimental samples to the desired concentration in cold assay buffer immediately before use.

    • Enzyme Control: Contains plasmin in assay buffer.

    • Sample Wells: Contain the experimental sample (e.g., purified plasmin, plasma sample, or cell lysate).

    • Substrate Blank: Contains only assay buffer and the substrate working solution. This is to measure the background fluorescence of the substrate.

    • Sample Blank (optional): Contains the sample in assay buffer without the substrate. This is to account for any intrinsic fluorescence of the sample.

  • Set up the Assay Plate:

    • Add 50 µL of each sample and control to the designated wells of the 96-well plate.

    • Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (typically 2X the final assay concentration). A final concentration of 100-200 µM is a common starting point.

  • Initiate the Reaction:

    • Add 50 µL of the 2X substrate working solution to each well to initiate the reaction (final volume will be 100 µL).

    • Mix gently by shaking the plate for 30 seconds.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity in kinetic mode at Ex/Em = 360/450 nm, taking readings every 1-2 minutes for 15-30 minutes.

Data Analysis
  • AMC Standard Curve:

    • Subtract the fluorescence reading of the 0 µM AMC standard (blank) from all other AMC standard readings.

    • Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentration (µM).

    • Perform a linear regression to obtain the slope of the standard curve (RFU/µM).[11]

  • Calculate Plasmin Activity:

    • For each sample and control, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.

    • Convert the rate from RFU/min to µmol AMC/min using the slope from the AMC standard curve:

      • Rate (µmol/min) = (ΔRFU/min) / Slope (RFU/µM)

    • Calculate the specific activity of plasmin:

      • Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [Amount of plasmin in the well (mg)]

Protocol for Inhibitor Screening

This assay can be adapted to screen for plasmin inhibitors.

  • Prepare Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a dilution series.

  • Pre-incubation: Add the desired concentration of the inhibitor to the wells containing the plasmin enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure: Add the substrate working solution and measure the fluorescence kinetically as described above.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration:

      • % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

InhibitorReported IC50Notes
Aprotinin VariesAprotinin is a well-known serine protease inhibitor. Its IC50 for plasmin can vary depending on the assay conditions.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Substrate degradationPrepare fresh substrate solution and protect from light.
Contaminated reagentsUse high-purity water and reagents.
Low Signal Insufficient enzyme activityIncrease enzyme concentration or incubation time.
Incorrect filter settingsEnsure the plate reader is set to the correct excitation and emission wavelengths.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityKeep the enzyme on ice and use it immediately after dilution.
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the plate is uniformly heated.

References

High-Throughput Screening with Boc-Val-Leu-Lys-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] Fluorogenic peptide substrates are invaluable tools in HTS campaigns targeting proteolytic enzymes. Boc-Val-Leu-Lys-AMC is a fluorogenic substrate cleaved by several proteases, most notably plasmin and calpain.[2][3][4] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a robust and sensitive readout for enzyme activity. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize inhibitors of plasmin and calpain.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the lysine residue in this compound. This cleavage liberates the AMC fluorophore, which exhibits a significant increase in fluorescence intensity upon excitation. The rate of AMC release is directly proportional to the enzyme's activity. In an inhibitor screening context, a decrease in the rate of fluorescence increase indicates the inhibition of the target enzyme.

Assay_Principle sub This compound (Non-fluorescent) prod Boc-Val-Leu + AMC (Fluorescent) sub->prod Enzymatic Cleavage enzyme Protease (e.g., Plasmin, Calpain) enzyme->sub HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Dispense Compounds & Controls into Plate B Add Enzyme Solution to all wells A->B C Incubate at Room Temperature B->C D Add Substrate Solution to initiate reaction C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Identify 'Hits' G->H Plasmin_Pathway plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin cleavage fibrin_clot Fibrin Clot plasmin->fibrin_clot degrades ecm Extracellular Matrix (ECM) plasmin->ecm degrades tpa tPA tpa->plasminogen activates upa uPA upa->plasminogen activates fibrin_degradation Fibrin Degradation Products fibrin_clot->fibrin_degradation ecm_degradation ECM Degradation ecm->ecm_degradation Calpain_Pathway ca2_influx ↑ Intracellular Ca²⁺ procalpain Pro-calpain (inactive) ca2_influx->procalpain activates calpain Calpain (active) procalpain->calpain conformational change cytoskeletal_proteins Cytoskeletal Proteins calpain->cytoskeletal_proteins cleaves signaling_proteins Signaling Proteins calpain->signaling_proteins cleaves remodeling Cellular Remodeling & Migration cytoskeletal_proteins->remodeling apoptosis Apoptosis signaling_proteins->apoptosis

References

Application Notes and Protocols for Boc-Val-Leu-Lys-AMC in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a sensitive and specific fluorogenic substrate for a variety of proteases, most notably plasmin and calpain.[1][2][3] It is also reported to be cleaved by other proteases such as papain and acrosin.[1][3] The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, free AMC is released, which produces a significant increase in fluorescence intensity that can be monitored in real-time. This allows for the quantitative measurement of enzyme activity. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 340-380 nm and emission wavelengths in the range of 440-460 nm.[4][5]

This document provides detailed application notes and protocols for the use of this compound in a 96-well plate format for enzyme activity assays and inhibitor screening.

Key Applications

  • Enzyme Activity Measurement: Quantify the activity of plasmin, calpain, and other related proteases in purified enzyme preparations or biological samples.

  • Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

  • High-Throughput Screening (HTS) for Inhibitors: Screen compound libraries to identify potential inhibitors of target proteases.

  • IC50 Determination: Characterize the potency of known or newly discovered inhibitors by determining their half-maximal inhibitory concentration (IC50).

Data Presentation

Enzyme Specificity

This compound is a substrate for several proteases. The table below summarizes its primary targets.

EnzymeEnzyme TypePrimary Biological Role
PlasminSerine ProteaseFibrinolysis (breakdown of blood clots)
CalpainCysteine ProteaseCellular signaling, cytoskeletal remodeling, and apoptosis
PapainCysteine ProteaseBroad-spectrum protease, often used as a model cysteine protease
AcrosinSerine ProteaseInvolved in the fertilization process
Inhibitor Potency

The following table provides examples of known inhibitors for plasmin and calpain, which can be used as positive controls in inhibitor screening assays. Note that the specific IC50 values can vary depending on the experimental conditions.

Target EnzymeInhibitorInhibitor TypeReported IC50/Ki Value
PlasminAprotininSerine Protease InhibitorNanomolar range
Calpain ILeupeptinCysteine/Serine Protease InhibitorK_i = 0.32 µM[6]
Calpain IILeupeptinCysteine/Serine Protease InhibitorK_i = 0.43 µM[6]

Signaling Pathways

Fibrinolysis Pathway Involving Plasmin

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_degradation Clot Degradation cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA tPA tPA/uPA Fibrin Fibrin Plasmin->Fibrin Cleavage FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin Inhibition Aprotinin Aprotinin Aprotinin->Plasmin Inhibition

Caption: Simplified Fibrinolysis Pathway.

Calpain Signaling in Cellular Processes

Calpain_Signaling Calcium_Influx Increased Intracellular Ca²⁺ Calpain Calpain Activation Calcium_Influx->Calpain Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Talin, Spectrin) Calpain->Cytoskeletal_Proteins Cleavage Signaling_Proteins Signaling Proteins (e.g., PKC, FAK) Calpain->Signaling_Proteins Cleavage Cell_Motility Cell Motility & Adhesion Cytoskeletal_Proteins->Cell_Motility Apoptosis Apoptosis Signaling_Proteins->Apoptosis Leupeptin Leupeptin Leupeptin->Calpain Inhibition

Caption: Overview of Calpain Signaling.

Experimental Protocols

Materials and Reagents
  • This compound (store at -20°C, protected from light)

  • Purified enzyme (e.g., human plasmin, human calpain)

  • Assay Buffer (e.g., for plasmin: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl; for calpain: 20 mM HEPES or Tris-HCl, pH 7.5, containing 1-10 mM CaCl₂ and 1-10 mM DTT)

  • Inhibitors (e.g., aprotinin for plasmin, leupeptin for calpain)

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm

Protocol 1: Enzyme Activity Assay

This protocol describes a general method for measuring enzyme activity using this compound.

Enzyme_Activity_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prep_Reagents Add_Enzyme Add Enzyme Solution to Wells Prep_Reagents->Add_Enzyme Add_Substrate Initiate Reaction by Adding Substrate Add_Enzyme->Add_Substrate Incubate Incubate at Desired Temperature (e.g., 37°C) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Kinetically Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate V_max) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Enzyme Activity Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare the appropriate assay buffer for the enzyme of interest.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Protect from light.

    • Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final concentration). A typical starting concentration is 10-100 µM.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • The rate of substrate hydrolysis can be calculated by converting the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.

Protocol 2: Inhibitor Screening and IC50 Determination

This protocol is for screening potential inhibitors and determining their IC50 values.

Inhibitor_Screening_Workflow Start Start Prep_Inhibitors Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitors Add_Inhibitor_Enzyme Add Inhibitor and Enzyme to Wells Prep_Inhibitors->Add_Inhibitor_Enzyme Pre_Incubate Pre-incubate Inhibitor and Enzyme Add_Inhibitor_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction by Adding Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Plot_IC50 End End Plot_IC50->End

Caption: Inhibitor Screening and IC50 Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer, enzyme, and substrate as described in Protocol 1.

    • Prepare a stock solution of the inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the serially diluted inhibitor to the appropriate wells.

    • Include a "no inhibitor" control (100% activity) by adding 10 µL of DMSO or buffer.

    • Include a "no enzyme" control (0% activity) for background subtraction.

    • Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control.

    • Gently mix and pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells. The final volume will be 100 µL.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Inactive enzyme, incorrect buffer conditions (pH, cofactors), degraded substrate.Check enzyme activity with a positive control substrate. Verify buffer pH and composition (e.g., presence of Ca²⁺ and DTT for calpain). Prepare fresh substrate solution.
High Background Signal Substrate autohydrolysis, contaminated reagents.Always include a "no enzyme" control and subtract its signal. Use high-purity reagents and water.
Non-linear Reaction Rate Substrate depletion, enzyme instability, product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability at the assay temperature and duration. Measure the initial linear phase of the reaction.
High Well-to-Well Variability Pipetting errors, inconsistent mixing.Use calibrated pipettes and ensure proper pipetting technique. Gently mix the plate after reagent addition.
Compound Interference Test compound is fluorescent or quenches fluorescence.Run a control with the compound and substrate without the enzyme to check for intrinsic fluorescence. Run a control with the compound, enzyme, and pre-cleaved substrate (free AMC) to check for quenching.

Conclusion

This compound is a versatile and reliable fluorogenic substrate for studying the activity of plasmin, calpain, and other related proteases in a 96-well plate format. The protocols and application notes provided here offer a comprehensive guide for researchers in academic and drug discovery settings to effectively utilize this substrate for enzyme characterization and inhibitor screening. Adherence to proper experimental design and data analysis will ensure the generation of high-quality, reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Val-Leu-Lys-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Boc-Val-Leu-Lys-AMC fluorogenic substrate to measure protease activity.

Assay Principle

The this compound assay is a sensitive method for detecting the activity of certain proteases. The substrate, this compound, is a peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the peptide bond after the Lysine residue, the AMC molecule is released, resulting in a measurable increase in fluorescence. This assay is commonly used to measure the activity of plasmin, calpains, papain, and other related proteases.[1][2][3]

Troubleshooting Guide

Question: Why am I getting no or a very low fluorescence signal?

Answer: A lack of signal can stem from several issues related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme:

    • Cause: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the enzyme. Always store enzymes at the recommended temperature, typically -80°C, in appropriate buffer conditions. It is also advisable to test the enzyme activity with a positive control if available.[4]

  • Incorrect Assay Buffer:

    • Cause: The pH of the assay buffer may not be optimal for your enzyme of interest. Additionally, some enzymes, like calpains, require cofactors such as calcium for their activity.

    • Solution: Ensure the assay buffer has the correct pH for your target enzyme. For calpain assays, include an adequate concentration of calcium.

  • Substrate Degradation:

    • Cause: The this compound substrate can degrade if not stored correctly, particularly after being dissolved in DMSO.

    • Solution: Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment. Store the DMSO stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5]

  • Incorrect Instrument Settings:

    • Cause: The excitation and emission wavelengths on the fluorometer may be set incorrectly for detecting AMC.

    • Solution: Set the fluorometer to an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[6][7][8]

Question: My assay has very high background fluorescence. What can I do to reduce it?

Answer: High background fluorescence can mask the true signal from enzymatic activity. Here are common causes and their solutions:

  • Substrate Instability:

    • Cause: The this compound substrate can spontaneously hydrolyze, releasing free AMC and causing high background fluorescence.

    • Solution: Prepare the substrate solution fresh for each experiment. Minimize the exposure of the substrate to light and elevated temperatures. Including a "substrate only" control well (without enzyme) is crucial to measure and subtract the background fluorescence.[5]

  • Contaminated Reagents:

    • Cause: Buffers or other reagents may be contaminated with proteases or fluorescent compounds.

    • Solution: Use high-purity, sterile reagents. Filter-sterilize buffers if necessary.

  • Autofluorescence:

    • Cause: The sample itself (e.g., cell lysate, plasma) or the microplate may exhibit intrinsic fluorescence at the wavelengths used for AMC detection.

    • Solution: Run a "sample only" control (without the substrate) to determine the level of autofluorescence and subtract it from your measurements. Using black, opaque-walled microplates can help to reduce background from the plate itself.[9]

Question: My results are inconsistent and not reproducible. What are the possible reasons?

Answer: Inconsistent results are often due to technical variability in the assay setup.

  • Pipetting Inaccuracy:

    • Cause: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in the final fluorescence signal.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents for all similar wells to minimize pipetting errors.

  • Temperature Fluctuations:

    • Cause: Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures can lead to variable results.

    • Solution: Ensure that all reactions are incubated at a constant and optimal temperature for the enzyme. Pre-warm all reagents to the reaction temperature before starting the assay.

  • Inadequate Mixing:

    • Cause: If the enzyme and substrate are not mixed thoroughly, the reaction may not proceed uniformly, leading to inconsistent readings.

    • Solution: Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles.

Frequently Asked Questions (FAQs)

What are the primary enzymes that cleave this compound? this compound is a sensitive and specific substrate for plasmin. It is also cleaved by other proteases such as calpain I and II, papain, and acrosin.[1][2][3]

What are the optimal excitation and emission wavelengths for AMC? The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[6][7][8]

How should I prepare and store the this compound substrate? The substrate is typically dissolved in DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. It is recommended to prepare fresh working dilutions in assay buffer for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[5]

What are typical substrate and enzyme concentrations to use? The optimal concentrations will vary depending on the specific enzyme and experimental conditions. However, a common starting point for the this compound substrate is in the range of 50-200 µM.[5] Enzyme concentration should be titrated to ensure that the reaction rate is linear over the desired time course.

What controls should I include in my experiment? It is essential to include the following controls:

  • Blank: Contains all reaction components except the enzyme, to measure substrate auto-hydrolysis.

  • No-Substrate Control: Contains the enzyme and sample but no substrate, to measure sample autofluorescence.

  • Positive Control: A known active enzyme to ensure the assay is working correctly.

  • Negative Control/Inhibitor Control: Includes a specific inhibitor for your target enzyme to confirm that the measured activity is from the enzyme of interest.[4]

Data Presentation

Table 1: Typical Reagent Concentrations and Conditions

Reagent/ParameterRecommended RangeNotes
This compound50 - 200 µMFinal concentration in the assay.
Plasmin10 - 250 ng/wellTitrate for optimal linear range.
Calpain50 - 200 µg cell lysateTitrate for optimal linear range.[4]
Incubation Temperature37°COptimal for most mammalian proteases.[4][10]
Incubation Time10 - 60 minutesMonitor kinetically to ensure initial velocity is measured.[4][10]

Table 2: Spectrofluorometer Settings for AMC Detection

ParameterWavelength (nm)
Excitation340 - 380
Emission440 - 460

Experimental Protocols

General Protocol for Protease Activity Assay in a 96-Well Plate
  • Reagent Preparation:

    • Prepare an assay buffer suitable for the target protease (e.g., Tris-HCl or PBS at a physiological pH).[9]

    • Prepare a stock solution of this compound in DMSO.[9]

    • Dilute the this compound stock solution to the desired final concentration in the assay buffer. Prepare this solution fresh and protect it from light.[11]

    • Prepare the enzyme solution (e.g., purified enzyme or cell lysate) in the assay buffer.

  • Assay Setup:

    • Add the enzyme solution to the wells of a black, flat-bottom 96-well microplate.[9]

    • Include appropriate controls (blank, no-substrate, positive, and negative/inhibitor controls).

    • For kinetic assays, add the substrate solution to each well to initiate the reaction. For endpoint assays, add the substrate and incubate for a fixed period.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, protected from light.[4][10]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.[6][7][8][9]

    • For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) to determine the initial reaction velocity.[10]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of substrate cleavage from the slope of the linear portion of the kinetic curve or from the endpoint fluorescence values.

    • Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or can be quantified using a standard curve of free AMC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_enzyme Add Enzyme/Sample prep_buffer->add_enzyme prep_substrate Prepare Substrate Stock (in DMSO) prep_substrate->prep_buffer Dilute prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme add_substrate Add Substrate to Initiate add_enzyme->add_substrate add_controls Add Controls (Blank, Inhibitor) add_controls->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex/Em: 360/450 nm) incubate->read_fluorescence subtract_bkg Subtract Background read_fluorescence->subtract_bkg calc_rate Calculate Reaction Rate subtract_bkg->calc_rate report Report Results calc_rate->report plasmin_pathway plasminogen Plasminogen (inactive) plasmin Plasmin (active) plasminogen->plasmin Activation fibrin_clot Fibrin Clot plasmin->fibrin_clot Cleavage inactive_complex Inactive Complex plasmin->inactive_complex Inhibition tpa_upa tPA / uPA tpa_upa->plasminogen fibrin_degradation Fibrin Degradation Products fibrin_clot->fibrin_degradation alpha2_antiplasmin α2-Antiplasmin alpha2_antiplasmin->inactive_complex calpain_pathway ca_influx ↑ Intracellular Ca²⁺ procalpain Pro-calpain (inactive) ca_influx->procalpain Activation calpain Calpain (active) procalpain->calpain substrates Cytoskeletal & Signaling Proteins calpain->substrates Cleavage calpastatin Calpastatin calpastatin->calpain Inhibition cleaved_substrates Cleaved Substrates substrates->cleaved_substrates cellular_response Cellular Response (e.g., Cytoskeletal Remodeling) cleaved_substrates->cellular_response

References

how to reduce background in Boc-Val-Leu-Lys-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Val-Leu-Lys-AMC protease assay. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background signal and achieve optimal assay performance.

Troubleshooting Guide: How to Reduce High Background

High background fluorescence can be a significant issue in the this compound assay, masking the true signal from enzymatic activity. This guide will walk you through the most common causes of high background and provide step-by-step protocols to address them.

Issue 1: Substrate-Related Background

The this compound substrate itself can be a primary source of high background due to impurities or spontaneous hydrolysis.

  • Substrate Quality and Purity: The substrate may contain free 7-amino-4-methylcoumarin (AMC), the fluorescent product, from the manufacturing process or degradation during storage. It is crucial to use a high-purity substrate. Traces of impurities might be detectable by methods like TLC or HPLC.[1]

  • Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to the release of AMC without enzymatic activity.[2]

  • Prepare a "Substrate Only" Control:

    • Add your assay buffer to a well in a 96-well plate.

    • Add the this compound substrate to the same final concentration used in your experiment.

  • Incubate and Measure:

    • Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 60 minutes).

    • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[3]

  • Analysis:

    • A high fluorescence reading in this control well indicates a problem with the substrate itself (either impurities or spontaneous hydrolysis).

  • Purchase High-Purity Substrate: Ensure your substrate is sourced from a reputable supplier with quality control data.

  • Proper Storage: Store the substrate stock solution, typically dissolved in DMSO, at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Keep the substrate protected from light.

  • Prepare Fresh Working Solutions: Prepare the substrate working solution fresh for each experiment.

Issue 2: Assay Component and Condition-Related Background

The various components of your assay and the experimental conditions can also contribute to high background fluorescence.

  • Autofluorescence from Assay Components: Buffers, solvents like DMSO, and other additives can have intrinsic fluorescence at the assay wavelengths.[2] Phenolic compounds, in particular, can fluoresce in the 360-420 nm emission range when excited around 250-280 nm.[5]

  • High DMSO Concentration: While necessary to dissolve the substrate, high concentrations of DMSO can increase background fluorescence and may also inhibit enzyme activity.[2][6] It is generally recommended to keep the final DMSO concentration below 5%.[2][7]

  • Contaminating Proteases: If using complex biological samples like cell lysates, proteases other than your target enzyme may cleave the substrate.[2]

  • Prepare Component Controls:

    • Buffer Only: A well with only the assay buffer.

    • Buffer + DMSO: A well with the assay buffer and the same final concentration of DMSO used in your experiments.

    • Sample Only (No Substrate): If using a biological sample, a well containing the sample in assay buffer but without the this compound substrate.

  • Incubate and Measure:

    • Incubate the plate under your standard assay conditions.

    • Measure the fluorescence of each control.

  • Analysis:

    • High fluorescence in any of these wells will pinpoint the source of the autofluorescence.

  • Test Different Buffers: If your buffer is autofluorescent, try alternative buffer systems (e.g., Tris-HCl, HEPES, Phosphate) to find one with minimal intrinsic fluorescence at your assay's wavelengths.[2]

  • Optimize DMSO Concentration: Perform a DMSO concentration gradient (e.g., 0.5% to 5%) to determine the optimal concentration that maintains substrate solubility without significantly increasing background or inhibiting your enzyme.

  • Use Protease Inhibitor Cocktails: When working with complex samples, include a protease inhibitor cocktail (that does not inhibit your target enzyme) to prevent non-specific cleavage of the substrate.[2]

Issue 3: Enzyme and Reaction-Related Background

The concentration of the enzyme and the kinetics of the reaction can also lead to what appears as high background if not properly optimized.

  • High Enzyme Concentration: Using too much enzyme can lead to a very rapid initial reaction rate that can be mistaken for high background. It can also deplete the substrate quickly, leading to non-linear reaction kinetics.

  • Extended Incubation Time: Longer incubation times can increase the likelihood of non-enzymatic substrate hydrolysis.

  • Prepare a Dilution Series of Your Enzyme:

    • Create a series of enzyme dilutions in your assay buffer.

  • Set Up the Assay:

    • In a 96-well plate, add the substrate at a constant concentration to each well.

    • Add the different enzyme concentrations to separate wells.

    • Include a "no enzyme" control.

  • Measure Kinetically:

    • Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Analysis:

    • Plot fluorescence versus time for each enzyme concentration.

    • Determine the initial linear range for each concentration.

    • Choose an enzyme concentration that gives a steady, linear increase in fluorescence over your desired assay time and has a low initial fluorescence reading.

  • Optimize Enzyme Concentration: Titrate your enzyme to find the lowest concentration that provides a robust and linear signal over the desired time course.

  • Optimize Incubation Time: Based on your enzyme titration, choose an incubation time that falls within the linear range of the reaction. For some assays, this may be as short as 10-20 minutes.[4]

Quantitative Data Summary

The following tables summarize the expected impact of various parameters on the assay signal and background.

Table 1: Effect of DMSO Concentration on Protease Activity

DMSO ConcentrationRelative Protease ActivityBackground FluorescenceNotes
0%100%LowMay not be suitable if substrate solubility is an issue.
2%~98-100%Slightly IncreasedGenerally a safe concentration for many enzymes.[8]
5%~90-95%Moderately IncreasedTolerated by many assays, but verification is needed.[7][8]
10%Variable (can be significantly lower)Can be HighMay inhibit enzyme activity and increase background.[8]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended ActionExpected Outcome
High fluorescence in "Substrate Only" controlSubstrate impurity or degradationPurchase new, high-purity substrate; store properly in aliquots at -20°C or -80°C.Reduced background fluorescence in the absence of enzyme.
High fluorescence in "Buffer Only" or "Solvent Only" controlsAutofluorescence of assay componentsTest alternative high-purity buffers or solvents.Lower background readings from the assay components themselves.
High initial fluorescence in all wellsHigh enzyme concentrationPerform an enzyme titration to find the optimal concentration.A lower starting fluorescence and a more linear reaction rate.
Fluorescence increases in "No Enzyme" control over timeNon-enzymatic substrate hydrolysisOptimize assay pH and temperature; reduce incubation time.A flatter baseline in the absence of the enzyme.
High background in complex samplesNon-specific protease activityAdd a protease inhibitor cocktail (without inhibitors for your target enzyme).Reduced signal in the presence of a specific inhibitor for your target enzyme, indicating a reduction in non-specific cleavage.

Experimental Protocols

Standard this compound Assay Protocol (for Plasmin)

This protocol provides a general workflow. All concentrations and volumes should be optimized for your specific enzyme and experimental setup.

Reagent Preparation:

  • Assay Buffer: e.g., Tris-HCl or PBS at a physiological pH (e.g., 7.4).

  • Substrate Stock Solution: Dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C in aliquots.

  • Enzyme Solution: Dilute the protease (e.g., plasmin) in assay buffer to the desired working concentration. Keep on ice.

Assay Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing the assay buffer and substrate.

  • Set up the Plate:

    • Add your samples (and controls) to the wells of a 96-well black, flat-bottom microplate.

    • Sample Wells: Your purified enzyme or biological sample.

    • Positive Control: A known concentration of active enzyme.

    • Negative Control (No Enzyme): Assay buffer without the enzyme.

    • Substrate Only Control: Assay buffer and substrate, but no enzyme.

  • Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

  • Measurement: Measure the fluorescence intensity on a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[3] For kinetic assays, take readings at regular intervals (e.g., every 1-5 minutes).

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

A1: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[3] It is important to use the optimal wavelengths for your specific instrument to maximize the signal-to-noise ratio.

Q2: My substrate is difficult to dissolve. What can I do?

A2: this compound is typically dissolved in DMSO to create a stock solution. If you are still having solubility issues in your final assay volume, you can try gentle warming or brief sonication. However, be mindful that higher DMSO concentrations can negatively impact your assay.

Q3: Can I use a different fluorophore besides AMC?

A3: Yes, there are other fluorogenic leaving groups available, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher quantum yield than AMC and may allow for the use of lower enzyme and substrate concentrations.[9]

Q4: How do I correct for the inner filter effect?

A4: The inner filter effect can occur at high substrate concentrations where the substrate itself absorbs the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. To avoid this, it is best to work at substrate concentrations where the total absorbance at the excitation and emission wavelengths is low. If you must use high substrate concentrations, correction formulas are available in the literature.[10]

Q5: What is a good signal-to-background ratio for this assay?

A5: A good signal-to-background ratio is typically considered to be 3 or higher, but the acceptable ratio will depend on the specific application and the desired sensitivity of the assay.

Diagrams

Enzymatic_Reaction sub This compound (Non-fluorescent) prod Boc-Val-Leu-Lys + AMC (Fluorescent) sub->prod Cleavage enz Protease (e.g., Plasmin, Calpain) Cleavage Cleavage enz->Cleavage Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Plate Setup (Samples, Controls) prep->plate add_sub 3. Add Substrate (Initiate Reaction) plate->add_sub incubate 4. Incubate (e.g., 37°C, protected from light) add_sub->incubate measure 5. Measure Fluorescence (Ex: 340-360nm, Em: 440-460nm) incubate->measure analyze 6. Data Analysis measure->analyze Troubleshooting_Logic start High Background Signal q1 Is 'Substrate Only' control high? start->q1 a1_yes Substrate Issue: - Impure - Degraded q1->a1_yes Yes q2 Is 'Buffer/Solvent Only' control high? q1->q2 No a2_yes Autofluorescence Issue: - Check buffer components - Check DMSO purity q2->a2_yes Yes q3 Is initial fluorescence high but rate is linear? q2->q3 No a3_yes Enzyme Concentration Issue: - Titrate enzyme q3->a3_yes Yes a_other Other Issues: - Non-specific cleavage - Instrument settings q3->a_other No

References

Technical Support Center: Optimizing Assays with Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers using the fluorogenic substrate Boc-Val-Leu-Lys-7-amino-4-methylcoumarin (Boc-Val-Leu-Lys-AMC) to optimize enzyme concentrations for kinetic assays.

Frequently Asked Questions (FAQs)

Q1: Which types of enzymes can be assayed using this compound? A1: this compound is a versatile substrate primarily used for measuring the activity of trypsin-like serine proteases. It is specifically cleaved after the Lysine (Lys) residue. Enzymes that can be assayed with this substrate include Plasmin, Calpain, Acrosin, Papain, and the trypsin-like activity of the 20S proteasome.[1][2][3][4]

Q2: Why is my fluorescence signal too low or completely absent? A2: A low or non-existent signal is a common issue that can be traced to several factors:

  • Inactive Enzyme : Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to activity loss.[5][6]

  • Insufficient Enzyme Concentration : The amount of enzyme in the reaction may be too low to generate a detectable signal. An enzyme titration is necessary to find the optimal concentration.[5]

  • Substrate Degradation : Protect the substrate from light and moisture during storage. It is best to prepare fresh substrate solutions for each experiment from a stock solution stored at -20°C.[5][7]

  • Incorrect Assay Conditions : Enzyme activity is highly dependent on pH, ionic strength, and temperature. Verify that your assay buffer composition is optimal for your specific enzyme and that the incubation temperature is correct (often 25°C or 37°C).[5][6]

Q3: My reaction rate is not linear; it starts fast and then slows down. What is happening? A3: This typically indicates one of two issues:

  • Substrate Depletion : If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed rapidly, causing the reaction rate to decrease. To ensure linearity, it's recommended to use a substrate concentration well above the Michaelis constant (Km) and measure the initial velocity of the reaction where less than 10-15% of the substrate has been consumed.[5]

  • Product Inhibition : Some enzymes can be inhibited by the product of the reaction. As the fluorescent AMC product accumulates, it may bind to the enzyme and reduce its activity.[5] Measuring the initial reaction rates helps to minimize this effect.

Q4: My background fluorescence is very high. How can I reduce it? A4: High background can mask the signal from your enzymatic reaction. To reduce it:

  • Use Appropriate Microplates : Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[5]

  • Check Reagent Purity : Buffers and other reagents may contain fluorescent contaminants. Use high-purity reagents and prepare fresh buffers for your experiments.[6]

  • Include Proper Controls : A "no enzyme" control is essential to measure the background fluorescence from your sample, substrate, and buffer. This background value should be subtracted from all your experimental readings.[6]

  • Sample Autofluorescence : If you are using complex biological samples like cell lysates, they may contain endogenous fluorescent molecules. Include a "sample only" (no enzyme or substrate) control to quantify this.

Q5: Why are my results not reproducible? A5: Poor reproducibility often stems from minor inconsistencies in the experimental procedure:

  • Pipetting Errors : Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper technique.

  • Reagent Preparation : Prepare master mixes of reagents (buffer, enzyme, substrate) to add to your wells, rather than adding each component individually. This minimizes well-to-well variation.

  • Temperature Fluctuations : Ensure all reaction components and the plate reader are equilibrated to the correct assay temperature.

  • Reagent Stability : Avoid multiple freeze-thaw cycles for both the enzyme and substrate stock solutions by preparing single-use aliquots.[6]

Q6: What is the purpose of creating a standard curve with free AMC? A6: A standard curve using known concentrations of free 7-amino-4-methylcoumarin (AMC) is crucial for converting the arbitrary Relative Fluorescence Units (RFU) from the plate reader into the actual amount of product formed (e.g., in moles or micrograms).[5] This allows for the accurate calculation of reaction rates and enzyme activity in standard units (e.g., µmol/min).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal 1. Insufficient enzyme concentration.2. Inactive enzyme (improper storage, freeze-thaw cycles).3. Substrate degradation (light exposure, age).4. Suboptimal buffer pH or temperature.1. Perform an enzyme titration to find the optimal concentration.[5]2. Verify enzyme activity with a positive control; use fresh aliquots.3. Prepare fresh substrate solutions for each experiment.[5]4. Confirm optimal conditions for your specific enzyme from literature or product datasheets.[6]
High Background 1. Incorrect plate type used.2. Autofluorescence from biological samples.3. Contaminated reagents or buffer.1. Use black, opaque-walled 96-well plates.[5]2. Run a "no enzyme" control to measure and subtract background fluorescence.[6]3. Use high-purity reagents and prepare fresh buffers.[6]
Non-Linear Reaction Rate 1. Substrate concentration is too low and is being depleted.2. Product inhibition is occurring.3. Enzyme is unstable under assay conditions.1. Ensure substrate concentration is well above Km; reduce enzyme concentration or incubation time.[5]2. Use only the initial linear phase of the reaction for rate calculations.[5]3. Check the stability of your enzyme at the assay temperature and pH.[5]
Poor Reproducibility 1. Inaccurate or inconsistent pipetting.2. Reagents undergoing multiple freeze-thaw cycles.3. Temperature instability during incubation.1. Calibrate pipettes; prepare master mixes for dispensing.2. Aliquot enzyme and substrate stocks into single-use volumes upon receipt.[6]3. Ensure thermal equilibration of reagents and plates before starting the reaction.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration (Enzyme Titration)

This protocol helps identify the enzyme concentration that yields a robust, linear rate of product formation.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer optimal for your enzyme (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).

    • Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -20°C, protected from light.

    • Substrate Working Solution : Dilute the stock solution in Assay Buffer to a final concentration of 100 µM. This concentration may need further optimization but is a common starting point.[4]

    • Enzyme Stock : Prepare a concentrated stock of your enzyme in an appropriate buffer.

  • Enzyme Dilution Series :

    • Create a serial dilution of your enzyme in cold Assay Buffer. The concentration range should be broad enough to identify an optimal level (e.g., from 10 µg/mL down to 0.01 µg/mL).

  • Assay Setup (96-well black plate) :

    • Add 50 µL of each enzyme dilution to triplicate wells.

    • Include a "no enzyme" control by adding 50 µL of Assay Buffer to three wells for background measurement.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Measurement :

    • Initiate the reactions by adding 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4][8][9]

  • Data Analysis :

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • For each enzyme concentration, plot RFU versus time.

    • Identify the enzyme concentrations that produce a linear increase in fluorescence over time. The optimal concentration is the one that gives a strong, linear signal without reaching a plateau too quickly.

Protocol 2: Standard Kinetic Assay Protocol

Use this protocol for routine experiments once the optimal enzyme concentration is determined.

  • Reagent Preparation :

    • Prepare Assay Buffer and Substrate Working Solution as described above.

    • Prepare the enzyme solution by diluting the enzyme stock to the pre-determined optimal concentration in cold Assay Buffer.

  • Assay Setup :

    • In a 96-well black plate, add 50 µL of your samples (e.g., inhibitor compounds diluted in Assay Buffer). For control wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the optimally diluted enzyme solution to each well.

    • Include "no enzyme" and "no substrate" controls.

    • Incubate the plate at the desired temperature for 10-15 minutes.

  • Reaction Initiation and Measurement :

    • Start the reaction by adding 25 µL of the Substrate Working Solution to all wells.

    • Immediately begin kinetic fluorescence measurement (Ex: ~380 nm, Em: ~460 nm) as described in the titration protocol.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the RFU vs. time curve for each well.

    • If quantifying inhibitor potency, plot the reaction velocity against the inhibitor concentration to determine IC₅₀ values.

Visualized Workflows

Enzyme_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) enzyme_dilution Create Enzyme Serial Dilution prep_reagents->enzyme_dilution prep_plate Aliquot Dilutions into 96-Well Plate enzyme_dilution->prep_plate initiate Initiate Reaction (Add Substrate) prep_plate->initiate measure Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) initiate->measure plot_data Plot RFU vs. Time for each concentration measure->plot_data check_linearity Identify Linear Range plot_data->check_linearity select_conc Select Optimal Concentration (Strong, Linear Signal) check_linearity->select_conc end_point Optimized Concentration Ready for Screening select_conc->end_point

Caption: Workflow for optimizing enzyme concentration using this compound.

Assay_Principle cluster_products sub This compound (Substrate, Non-fluorescent) enzyme Protease (e.g., Trypsin) peptide Boc-Val-Leu-Lys enzyme->peptide Cleavage amc AMC (Fluorescent)

Caption: Principle of the fluorogenic protease assay.

References

Technical Support Center: Boc-Val-Leu-Lys-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Val-Leu-Lys-AMC fluorogenic substrate in protease assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: The optimal pH is dependent on the specific protease being assayed. The substrate itself, and the resulting AMC fluorophore, are stable over a broad pH range. However, enzyme activity is highly pH-dependent. It is crucial to use a buffer system that maintains the optimal pH for your enzyme of interest.

Q2: My fluorescence signal is very low or absent. Could pH be the issue?

A2: Yes, an inappropriate pH is a common reason for low or no signal. If the buffer pH is outside the optimal range for your target protease, its activity will be significantly reduced, leading to minimal cleavage of the this compound substrate and, consequently, a weak fluorescent signal.

Q3: The fluorescence of my free AMC standard seems low. Is the fluorophore itself sensitive to pH?

A3: The fluorescence of 7-amino-4-methylcoumarin (AMC) is stable across a wide pH range, typically from 3 to 11.[1][2] However, under highly acidic (below pH 2) or highly alkaline (above pH 11) conditions, a significant decrease in fluorescence can be observed.[1] This quenching effect at extreme pH values is generally reversible upon neutralization.[1]

Q4: Can I use the same buffer for assaying different proteases with this compound?

A4: It is not recommended unless the proteases share a similar optimal pH. Using a single buffer outside the optimal range for one or more of your enzymes will lead to inaccurate measurements of their activity. Always tailor your buffer pH to the specific enzyme you are studying.

Q5: My assay background is high. Can pH contribute to this?

A5: While less common than low signal, pH can indirectly contribute to high background. A suboptimal pH might lead to instability of your enzyme preparation or other sample components, potentially causing non-specific substrate degradation. However, other factors like substrate purity, contaminated reagents, or autofluorescence of sample components are more frequent causes of high background.

Troubleshooting Guide

Problem Possible pH-Related Cause Recommended Solution
Weak or No Signal The assay buffer pH is outside the optimal range for the target protease, leading to low enzyme activity.Verify the pH of your assay buffer. Prepare fresh buffer and carefully adjust the pH to the known optimum for your enzyme. If the optimum is unknown, perform a pH-rate profile experiment to determine it.
Extreme pH ( < 2 or > 11) is quenching the AMC fluorescence.Ensure your final assay pH is within the stable range for AMC (pH 3-11). If your experiment requires extreme pH, consider endpoint neutralization before reading the fluorescence.[1]
High Variability Between Replicates The buffer capacity is insufficient, leading to pH shifts in individual wells during the assay.Increase the buffer concentration or use a buffer with a pKa closer to the desired assay pH. Ensure all components are thoroughly mixed before dispensing into the plate.
Assay Signal Decreases Over Time The pH of the assay buffer is causing the enzyme to become unstable and lose activity during the measurement period.Confirm the long-term pH stability of your enzyme. Consider adding stabilizing agents to your buffer, if compatible with your enzyme.

Quantitative Data

Table 1: Optimal pH for Various Proteases with this compound

EnzymeEnzyme TypeOptimal pH RangeNotes
PlasminSerine Protease7.5Activity is measured using a buffer at pH 7.5.
µ-CalpainCysteine Protease6.5Exhibits highest activity at a slightly acidic pH.
m-CalpainCysteine Protease7.5More active at neutral pH and shows no activity at pH 6.0.
PapainCysteine Protease6.0 - 7.5Has a broader optimal range, with significant activity in slightly acidic to neutral conditions.

Experimental Protocols

General Protocol for this compound Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution at the optimal pH for the specific protease (see Table 1). Common choices include Tris-HCl, HEPES, or Phosphate buffers. Ensure the buffer has sufficient capacity for the planned experiment.

    • Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. Store protected from light.

    • Enzyme Solution: Prepare a dilution of the protease in the assay buffer. Keep the enzyme on ice.

    • AMC Standard: Prepare a stock solution of free AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

  • Assay Procedure:

    • Prepare a dilution series of the AMC standard in the assay buffer.

    • In a microplate, add the assay buffer to all wells.

    • Add the enzyme solution to the appropriate wells.

    • Add the this compound substrate to all wells to initiate the reaction.

    • Incubate the plate at the optimal temperature for the enzyme, protected from light.

    • Measure the fluorescence at appropriate time intervals using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Buffer Preparation for Specific pH Optima
  • pH 6.5 (for µ-Calpain): Prepare a 50 mM HEPES buffer with 60 mM KCl and 1 mM dithiothreitol (DTT). Adjust the pH to 6.5 with NaOH.

  • pH 7.5 (for Plasmin and m-Calpain): Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 with HCl.

Visualizations

Assay_Workflow Figure 1. General Workflow for this compound Assay reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Plate Setup (Add Buffer and Enzyme) reagent_prep->plate_setup reaction_start Start Reaction (Add Substrate) plate_setup->reaction_start incubation Incubation (Optimal Temperature) reaction_start->incubation measurement Fluorescence Measurement (Ex: 350-380nm, Em: 440-460nm) incubation->measurement data_analysis Data Analysis (Standard Curve, Activity Calculation) measurement->data_analysis

Figure 1. General Workflow for this compound Assay

Troubleshooting_Tree Figure 2. Troubleshooting pH-Related Issues start Low or No Signal? check_ph Is Assay Buffer pH Optimal for Enzyme? start->check_ph ph_ok Yes check_ph->ph_ok Yes ph_not_ok No check_ph->ph_not_ok No other_issues Investigate Other Causes (Enzyme Activity, Substrate Conc., etc.) ph_ok->other_issues adjust_ph Adjust Buffer pH ph_not_ok->adjust_ph

References

temperature optimization for protease assay with Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protease assays utilizing the fluorogenic substrate Boc-Val-Leu-Lys-AMC. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a protease assay using this compound?

A1: The optimal temperature is highly dependent on the specific protease being studied. Most proteases have an optimal temperature range between 30°C and 60°C. It is crucial to perform a temperature optimization experiment to determine the ideal temperature for your specific enzyme. Operating outside the optimal range can lead to reduced enzyme activity or even denaturation at higher temperatures.

Q2: What are the appropriate excitation and emission wavelengths for the this compound substrate?

A2: For the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm. It is advisable to confirm the optimal wavelengths using your specific instrumentation.

Q3: Why is my fluorescent signal weak or absent?

A3: A weak or absent signal can be due to several factors:

  • Suboptimal Temperature: The assay temperature may be too low for the enzyme to be active.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be suitable for your protease.

  • Substrate Degradation: The this compound substrate may have degraded.

  • Presence of Inhibitors: Your sample may contain inhibitors that are suppressing protease activity.

Q4: What causes high background fluorescence in my assay?

A4: High background fluorescence can obscure the signal from the enzymatic reaction. Common causes include:

  • Substrate Autohydrolysis: The this compound substrate may be hydrolyzing spontaneously. This can be exacerbated by non-optimal buffer conditions or high temperatures.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.

  • Autofluorescence: Components of your sample or test compounds may be inherently fluorescent at the assay wavelengths.

Experimental Protocols

Protocol for Temperature Optimization of a Protease Assay

This protocol outlines the steps to determine the optimal temperature for your protease using the this compound substrate.

Materials:

  • Purified protease of interest

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl or PBS at the optimal pH for your enzyme)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with temperature control

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

    • Dilute the protease to the desired concentration in cold Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted protease solution to the sample wells.

    • For background control wells, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Temperature Incubation:

    • Equilibrate the microplate to the first desired temperature (e.g., 25°C) in the plate reader for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted this compound substrate solution to all wells.

    • Immediately begin kinetic monitoring of fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.

  • Data Collection at Different Temperatures:

    • Repeat steps 3 and 4 for each temperature to be tested (e.g., 30°C, 37°C, 45°C, 55°C, 65°C).

  • Data Analysis:

    • For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the background control from the sample rates.

    • Plot the reaction rate as a function of temperature to determine the optimal temperature.

Data Presentation

Summarize your temperature optimization data in a clear and structured table to easily compare the enzyme's activity at different temperatures.

Temperature (°C)Average Reaction Rate (RFU/min)Standard DeviationRelative Activity (%)
25150.312.130.1
30289.520.557.9
37450.835.290.2
45500.140.7100.0
55375.428.975.1
65120.615.324.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. You should generate your own data based on your experimental results.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal 1. Suboptimal temperature. 2. Inactive enzyme. 3. Incorrect buffer pH. 4. Substrate concentration too low.1. Perform a temperature optimization assay (see protocol above). 2. Test enzyme activity with a positive control substrate. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Verify the buffer pH is within the optimal range for your enzyme. 4. Perform a substrate titration to determine the optimal concentration.
High Background Signal 1. Substrate autohydrolysis. 2. Contaminated reagents. 3. Autofluorescence of sample components.1. Prepare substrate solution fresh before each experiment. Test for substrate stability at different temperatures and pH values. 2. Use high-purity reagents and sterile, disposable labware. 3. Run a control with all reaction components except the enzyme to measure the background fluorescence of the substrate and other components.
High Variability Between Replicates 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Inconsistent incubation times.1. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. 2. Ensure uniform heating of the microplate in the reader. 3. Use an automated injector if available to ensure consistent timing of substrate addition.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) setup_plate Setup 96-Well Plate (Samples & Controls) prep_reagents->setup_plate equilibrate Equilibrate Plate to Test Temperature setup_plate->equilibrate initiate Initiate Reaction (Add Substrate) equilibrate->initiate measure Kinetic Measurement (Fluorescence) initiate->measure calc_rate Calculate Initial Reaction Rate (V₀) measure->calc_rate plot_data Plot Rate vs. Temperature calc_rate->plot_data determine_opt Determine Optimal Temperature plot_data->determine_opt Troubleshooting_Decision_Tree cluster_low_signal Low/No Signal cluster_high_bg High Background start Assay Problem Encountered low_signal Low or No Signal start->low_signal high_bg High Background start->high_bg check_temp Is Temperature Optimal? low_signal->check_temp check_enzyme Is Enzyme Active? check_temp->check_enzyme Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_buffer Is Buffer pH Correct? check_enzyme->check_buffer Yes new_enzyme Use New Enzyme Aliquot check_enzyme->new_enzyme No check_buffer->new_enzyme No adjust_buffer Adjust Buffer pH check_autohydrolysis Substrate Autohydrolysis? high_bg->check_autohydrolysis check_contamination Reagent Contamination? check_autohydrolysis->check_contamination No fresh_substrate Prepare Fresh Substrate check_autohydrolysis->fresh_substrate Yes check_contamination->fresh_substrate No new_reagents Use New Reagents check_contamination->new_reagents Yes

dealing with fluorescence quenching in Boc-Val-Leu-Lys-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Val-Leu-Lys-AMC protease assay. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the peptide sequence Val-Leu-Lys. The substrate, this compound, consists of the peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent because the AMC fluorescence is quenched by the attached peptide.[1] Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the protease activity.

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[2][3][4][5] It is crucial to use the optimal excitation and emission wavelengths for your specific instrument to maximize the signal-to-noise ratio.

Q3: What are the primary sources of fluorescence quenching in this assay?

A3: Fluorescence quenching is a common issue that can lead to inaccurate results. The primary sources include:

  • Inner Filter Effect (IFE): This occurs when components in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[2][6][7][8][9] This can be caused by the substrate, the test compound, or even buffer components at high concentrations.

  • Compound Quenching: Test compounds themselves can directly quench the fluorescence of AMC through various mechanisms, such as Förster resonance energy transfer (FRET) if their absorption spectrum overlaps with the emission spectrum of AMC.

  • High Substrate Concentration: At very high concentrations, the this compound substrate itself can lead to self-quenching or inner filter effects.

Troubleshooting Guide

This section addresses specific problems you might encounter during your this compound assay.

Problem 1: My fluorescence signal is lower than expected or decreases over time.

This is a classic sign of fluorescence quenching. The following workflow can help you identify and resolve the issue.

G cluster_0 Troubleshooting Low Fluorescence Signal start Low or Decreasing Fluorescence Signal check_ife Suspect Inner Filter Effect (IFE) or Compound Quenching start->check_ife run_absorbance Run Absorbance Scan of Assay Components check_ife->run_absorbance absorbance_overlap Does any component absorb at Ex (340-380nm) or Em (440-460nm)? run_absorbance->absorbance_overlap ife_present IFE is likely occurring absorbance_overlap->ife_present Yes no_ife IFE is unlikely. Suspect other quenching mechanisms. absorbance_overlap->no_ife No mitigate_ife Mitigate IFE: - Dilute sample/compound - Use shorter pathlength plates - Apply correction formulas ife_present->mitigate_ife check_compound_quenching Perform Compound Quenching Control (see Protocol 2) no_ife->check_compound_quenching end Problem Resolved mitigate_ife->end quencher_identified Is the compound a quencher? check_compound_quenching->quencher_identified yes_quencher Compound is a quencher. - Lower compound concentration - Consider alternative assay format quencher_identified->yes_quencher Yes no_quencher Investigate other causes: - Enzyme instability - Substrate degradation quencher_identified->no_quencher No yes_quencher->end no_quencher->end

Caption: Troubleshooting workflow for low fluorescence signal.

Problem 2: High background fluorescence in my negative control wells.

High background can mask the true signal from enzymatic activity.

G cluster_0 Troubleshooting High Background Fluorescence start High Background Fluorescence check_autofluorescence Suspect Autofluorescence or Substrate Instability start->check_autofluorescence run_component_scans Measure fluorescence of individual assay components (buffer, compound, substrate) check_autofluorescence->run_component_scans autofluorescent_component Is any component inherently fluorescent? run_component_scans->autofluorescent_component yes_autofluorescent Identify and replace the autofluorescent component (e.g., use a different buffer) autofluorescent_component->yes_autofluorescent Yes no_autofluorescent Suspect substrate instability autofluorescent_component->no_autofluorescent No end Problem Resolved yes_autofluorescent->end check_hydrolysis Perform Substrate Stability Check (see Protocol 3) no_autofluorescent->check_hydrolysis hydrolysis_present Is there significant non-enzymatic hydrolysis? check_hydrolysis->hydrolysis_present yes_hydrolysis Optimize assay conditions: - Adjust pH - Lower temperature - Store substrate properly hydrolysis_present->yes_hydrolysis Yes no_hydrolysis Investigate other sources: - Contaminated reagents - Plate-reader settings hydrolysis_present->no_hydrolysis No yes_hydrolysis->end no_hydrolysis->end

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the this compound assay.

Table 1: Spectral Properties of AMC and this compound

CompoundExcitation Max (nm)Emission Max (nm)Notes
Free AMC340 - 380440 - 460Highly fluorescent.
This compound~330 - 341~390 - 441Fluorescence is quenched.[1][10][11]

Table 2: Common Assay Conditions

ParameterRecommended RangeNotes
Substrate Concentration10 - 100 µMHigher concentrations can lead to IFE.
Enzyme ConcentrationVariesShould be optimized for linear reaction kinetics.
DMSO Concentration< 5% (v/v)High concentrations can affect enzyme activity and background fluorescence.[2]
pH7.0 - 8.5Optimal pH depends on the specific protease.
Temperature25 - 37 °CDepends on the optimal temperature for the protease.

Experimental Protocols

Protocol 1: Standard this compound Protease Assay

This protocol provides a general procedure for measuring protease activity.

G cluster_0 Standard Assay Workflow prep_reagents 1. Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock (in DMSO) prep_plate 2. Prepare 96-well Plate: - Add assay buffer - Add enzyme (or vehicle for control) - Add test compound (or vehicle) prep_reagents->prep_plate pre_incubate 3. Pre-incubate: - Mix and incubate plate at desired temperature prep_plate->pre_incubate initiate_reaction 4. Initiate Reaction: - Add substrate to all wells pre_incubate->initiate_reaction measure_fluorescence 5. Measure Fluorescence: - Kinetic reads at Ex/Em = 360/460 nm initiate_reaction->measure_fluorescence analyze_data 6. Analyze Data: - Plot RFU vs. Time - Calculate initial velocity (slope) measure_fluorescence->analyze_data

Caption: Standard this compound assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentrations).

    • Prepare a concentrated stock solution of the protease in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.

  • Assay Plate Setup (96-well black plate):

    • Add assay buffer to all wells.

    • Add the protease to the sample wells. For negative controls, add the same volume of buffer.

    • Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.

  • Pre-incubation:

    • Mix the contents of the plate gently.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the final desired concentration.

    • Add the substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Compare the velocities of the test compound wells to the vehicle control wells to determine the percent inhibition or activation.

Protocol 2: Identifying Compound-Mediated Quenching

This protocol helps determine if a test compound is quenching the fluorescence of free AMC.

Methodology:

  • Prepare a Standard Curve of Free AMC:

    • Prepare a series of dilutions of free AMC in the assay buffer.

  • Set up the Quenching Assay:

    • In a 96-well plate, add a fixed concentration of free AMC (a concentration that gives a mid-range signal in your instrument) to a set of wells.

    • Add a serial dilution of your test compound to these wells.

    • Include control wells with AMC and vehicle (e.g., DMSO) and wells with only the compound and buffer (to check for autofluorescence).

  • Measure Fluorescence:

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Measure the fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the compound-only wells from the corresponding wells containing AMC and the compound.

    • If the fluorescence signal decreases in a dose-dependent manner with increasing compound concentration, the compound is a quencher.

Protocol 3: Assessing Substrate Stability and Non-Enzymatic Hydrolysis

This protocol checks for the spontaneous breakdown of the this compound substrate.

Methodology:

  • Set up the Stability Assay:

    • In a 96-well plate, prepare wells containing the final concentration of the this compound substrate in the assay buffer.

    • Include wells with buffer only as a blank.

  • Incubate and Measure:

    • Incubate the plate under the same conditions as your standard assay (e.g., 37°C).

    • Measure the fluorescence at regular intervals over an extended period (e.g., 1-2 hours) at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • A significant, time-dependent increase in fluorescence in the absence of the enzyme indicates non-enzymatic hydrolysis of the substrate.[2]

References

Technical Support Center: Boc-Val-Leu-Lys-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Val-Leu-Lys-AMC fluorogenic substrate. This guide will help you establish the linear range of your assay and troubleshoot common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the linear range of the this compound assay?

The linear range of the this compound assay is not a fixed value and must be determined empirically for your specific experimental conditions. It is the range where the rate of the enzymatic reaction (and thus the fluorescence signal) is directly proportional to the concentration of the enzyme. Key factors influencing the linear range include enzyme concentration, substrate concentration, and incubation time.

Q2: Which enzymes can be assayed using this compound?

This compound is a sensitive and specific fluorogenic substrate for quantifying plasmin activity.[1][2] It can also be cleaved by other proteases such as acrosin, porcine calpain isozymes I and II, and papain.[1][2]

Q3: What are the optimal excitation and emission wavelengths for the released AMC (7-amino-4-methylcoumarin)?

The released 7-amino-4-methylcoumarin (AMC) can be detected with excitation in the range of 340-380 nm and emission in the range of 440-460 nm.[3]

Q4: How should I prepare the this compound substrate stock solution?

It is recommended to dissolve the this compound substrate in a water-miscible organic solvent such as DMSO.[2] Store the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.

Q5: Why is it important to use initial velocity measurements?

For accurate kinetic studies and to ensure the assay is within its linear range, it is crucial to use the initial velocity of the reaction. This is the rate of the reaction before significant substrate depletion or product inhibition occurs. For enzymes like calpain that can undergo autoproteolysis, using the initial rate is particularly important to avoid underestimation of activity.[4]

Experimental Protocols

Determining the Linear Range of the Assay

To ensure your experimental data is reliable, it is critical to first determine the linear range of your assay under your specific conditions. This involves optimizing both the enzyme concentration and the incubation time.

Objective: To find the range of enzyme concentrations and incubation times that yield a linear increase in fluorescence signal.

Materials:

  • This compound substrate

  • Purified enzyme (e.g., plasmin or calpain) of known concentration

  • Assay buffer (specific to the enzyme being tested)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Titration (Fixed Time Point):

    • Prepare a series of dilutions of your enzyme in the assay buffer.

    • Add a fixed, non-limiting concentration of the this compound substrate to each well of the 96-well plate.

    • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

    • Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature for your enzyme.

    • Measure the fluorescence at Ex/Em = 360/460 nm.

    • Plot the fluorescence intensity (RFU) against the enzyme concentration. The linear portion of this curve represents the range of enzyme concentrations you can use for this incubation time.

  • Time Course (Fixed Enzyme Concentration):

    • Choose an enzyme concentration from the linear range determined in the previous step.

    • Add a fixed, non-limiting concentration of the this compound substrate to multiple wells.

    • Initiate the reaction by adding the chosen concentration of the enzyme.

    • Measure the fluorescence kinetically at regular intervals (e.g., every 5 minutes) for a longer period (e.g., 60-120 minutes).

    • Plot the fluorescence intensity (RFU) against time. The initial, linear portion of this curve indicates the time window during which the reaction rate is constant.

Data Presentation:

Record your results in tables similar to the ones below to identify the linear range.

Table 1: Enzyme Titration Data

Enzyme Concentration (nM)Replicate 1 (RFU)Replicate 2 (RFU)Average RFU
0
1
2.5
5
10
20
50
100

Table 2: Time Course Data

Time (minutes)Replicate 1 (RFU)Replicate 2 (RFU)Average RFU
0
5
10
15
30
45
60
90
120

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-linear results (plateauing curve) Substrate Depletion: The enzyme has consumed a significant portion of the substrate, causing the reaction rate to slow down.- Reduce the incubation time. - Decrease the enzyme concentration. - Increase the initial substrate concentration (ensure it is well above the Km).
Enzyme Instability/Autolysis: The enzyme (e.g., calpain) is losing activity over time.[4]- Use only the initial linear phase of the reaction for calculations. - Optimize buffer conditions (pH, ionic strength) to enhance enzyme stability.
Inner Filter Effect: At high product concentrations, the emitted fluorescence is reabsorbed by other molecules in the solution.- Dilute your samples before reading. - Use a lower substrate or enzyme concentration to generate less product.
High Background Fluorescence Substrate Autohydrolysis: The this compound substrate is spontaneously breaking down.- Prepare fresh substrate solutions for each experiment. - Optimize buffer pH, as extreme pH can increase hydrolysis. - Always include a "no enzyme" control and subtract its value from all readings.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases.- Use high-purity reagents and water. - Filter-sterilize buffers.
Low Signal or No Activity Inactive Enzyme: The enzyme may have been improperly stored or handled.- Use a fresh aliquot of the enzyme. - Ensure proper storage conditions (-80°C is often recommended). - Include a positive control with a known active enzyme.
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme.- Consult the literature for the optimal conditions for your specific enzyme. - Perform a pH and temperature optimization experiment.
Presence of Inhibitors: Your sample may contain endogenous inhibitors of the enzyme.- Dilute the sample to reduce the inhibitor concentration. - Use a purification step to remove potential inhibitors.
High Well-to-Well Variability Pipetting Errors: Inconsistent volumes of enzyme or substrate were added to the wells.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells.
Temperature Gradients: The microplate is not uniformly heated.- Ensure the plate is properly equilibrated to the incubation temperature before adding the final reagent.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add Substrate to Plate A->D B Prepare Substrate Stock (in DMSO) B->D C Prepare Enzyme Dilutions E Add Enzyme to Initiate Reaction C->E D->E F Incubate at Optimal Temperature E->F G Measure Fluorescence (Ex/Em = 360/460 nm) F->G H Plot RFU vs. [Enzyme] or Time G->H I Determine Linear Range H->I

Caption: Workflow for determining the linear range of the this compound assay.

Troubleshooting_Logic Start Assay Result NonLinear Non-Linear Results Start->NonLinear HighBg High Background Start->HighBg LowSignal Low Signal Start->LowSignal SubstrateDep Substrate Depletion? NonLinear->SubstrateDep Plateau? EnzymeStab Enzyme Instability? NonLinear->EnzymeStab Drooping? AutoHydro Substrate Autohydrolysis? HighBg->AutoHydro InactiveEnz Inactive Enzyme? LowSignal->InactiveEnz Sol1 Reduce Time/Enzyme or Increase Substrate SubstrateDep->Sol1 Sol2 Use Initial Velocity EnzymeStab->Sol2 Sol3 Subtract 'No Enzyme' Control AutoHydro->Sol3 Sol4 Use Fresh Enzyme/Positive Control InactiveEnz->Sol4

Caption: A logical flowchart for troubleshooting common issues in the this compound assay.

References

avoiding inner filter effect with AMC substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AMC Substrate-Based Assays. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate the inner filter effect (IFE) in their fluorescence-based experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to the inner filter effect.

Issue 1: Non-linear fluorescence increase at high product concentrations.
  • Symptom: As your enzymatic reaction progresses, the rate of fluorescence increase slows down and eventually plateaus, even though the enzyme is still active. Plotting fluorescence versus AMC concentration yields a curve that deviates from linearity.

  • Primary Cause: This is a classic manifestation of the inner filter effect (IFE). At higher concentrations of the fluorescent product (AMC) and/or the substrate, the solution's absorbance increases. This leads to two problems:

    • Primary IFE: The substrate and other components in the well absorb the excitation light, so less light reaches the fluorescent AMC molecules in the center of the well.[1][2][3]

    • Secondary IFE: The fluorescent light emitted by AMC is re-absorbed by other molecules (including other AMC molecules) before it can reach the detector.[1][2][3]

  • Solutions:

    • Optimize Substrate Concentration: Reduce the starting concentration of the AMC-substrate. The goal is to keep the total absorbance of the solution below 0.1 throughout the experiment, as errors can be significant even at this level.[1][3][4]

    • Reduce Path Length: Use black, opaque microplates with a clear bottom, or half-area plates. A shorter path length for the light to travel through the sample reduces the impact of IFE.[2] For cuvette-based assays, using 1mm or 2mm path length cuvettes can maintain linearity at higher optical densities.[2]

    • Change Plate Reader Settings: If your plate reader allows, measure fluorescence from the top of the plate instead of the bottom. This can sometimes reduce the path length and minimize IFE. Modern microplate readers may also have options to adjust the vertical position of the optical focus (z-position), which can be optimized to mitigate IFE.[5][6]

    • Apply a Mathematical Correction: If optimizing the assay is not feasible, you can apply a correction factor based on the absorbance of the solution at the excitation and emission wavelengths.[3][7]

Issue 2: Fluorescence signal is significantly lower than expected.
  • Symptom: The overall fluorescence intensity from your reaction is weak, even with a known active enzyme and sufficient substrate.

  • Primary Cause: The inner filter effect can cause a substantial decrease in the observed fluorescence intensity.[1][3] High concentrations of the substrate, product, or other components in your assay buffer (e.g., inhibitors being screened) can absorb either the excitation or emission light.

  • Solutions:

    • Confirm IFE: Measure the full absorbance spectrum of your sample at the beginning and end of the reaction.[1] A significant increase in absorbance at the excitation or emission wavelengths points to IFE as the culprit.

    • Dilute the Sample: The simplest way to reduce IFE is to work with more dilute samples, ensuring the absorbance remains below 0.1.[3]

    • Implement Correction Formula: Use the absorbance values to correct the observed fluorescence intensity. The following formula is commonly used for 1 cm pathlength cuvettes and can be adapted for microplates: Fcorr = Fobs * 10(Aex + Aem)/2 Where Fcorr is the corrected fluorescence, Fobs is the observed fluorescence, Aex is the absorbance at the excitation wavelength, and Aem is the absorbance at the emission wavelength.[7][8]

Issue 3: High variability between replicate wells.
  • Symptom: You observe poor precision in your results, with a high coefficient of variation (%CV) across replicate wells that should be identical.

  • Primary Cause: While pipetting errors are a common cause, IFE can amplify variability. Small differences in the final volume or concentration between wells will lead to different levels of IFE, causing non-uniform signal quenching and thus higher variability.

  • Solutions:

    • Improve Pipetting Technique: Ensure accurate and consistent pipetting for all reagents. Use calibrated pipettes and pre-wet the tips.

    • Ensure Proper Mixing: Mix the contents of the wells thoroughly after adding all reagents to ensure a homogenous solution.

    • Address the Root Cause (IFE): By reducing the overall concentration of absorbing species in your assay (as detailed in the solutions for Issue 1 and 2), you will make your assay more robust and less sensitive to minor volume variations.

Frequently Asked Questions (FAQs)

What is the inner filter effect (IFE)?

The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1][3] It is not a type of fluorescence quenching, which involves molecular interactions, but rather an optical artifact.[3] IFE is divided into two types:

  • Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it reaches the fluorophore of interest. This reduces the amount of light available to excite the fluorophore, leading to a lower fluorescence emission.[1][3][7]

  • Secondary Inner Filter Effect (sIFE): Occurs when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][3][7]

How does IFE affect my results with AMC substrates?

In assays using AMC substrates, an enzyme cleaves the substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). Both the AMC-substrate and the released AMC product can absorb light. As the reaction proceeds and more AMC is produced, the absorbance of the solution increases, leading to a greater inner filter effect. This results in a non-linear relationship between the amount of product and the fluorescence signal, which can lead to an underestimation of the true enzyme activity.

What is the difference between the primary and secondary inner filter effect?

The primary inner filter effect concerns the absorption of the excitation light, while the secondary inner filter effect concerns the absorption of the emitted light.[3] Primary IFE reduces the efficiency of fluorophore excitation, whereas secondary IFE reduces the number of emitted photons that reach the detector. Secondary IFE is most problematic when there is a significant overlap between the absorbance spectrum of a component in the sample and the emission spectrum of the fluorophore.[7]

At what absorbance value does IFE become a significant concern?

As a general rule, it is recommended to keep the total absorbance of the sample below 0.1 at both the excitation and emission wavelengths to minimize the inner filter effect.[1][3] Even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%, and this increases to over 10% at an absorbance of 0.1.[1][4][9]

How can I mathematically correct for the inner filter effect?

A commonly used formula to correct for IFE in a standard 1 cm cuvette is: Fcorr = Fobs * 10(Aex + Aem)/2

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the raw, observed fluorescence intensity.

  • Aex is the measured absorbance of the sample at the excitation wavelength.

  • Aem is the measured absorbance of the sample at the emission wavelength.[7][8]

This correction requires measuring both the fluorescence and the absorbance of the sample.[1][7]

Are there alternative fluorophores to AMC that are less prone to IFE?

While AMC is a widely used fluorophore, alternatives with different spectral properties may be less susceptible to IFE in certain contexts. Fluorophores with larger Stokes shifts (greater separation between excitation and emission maxima) can help reduce secondary IFE. Additionally, using fluorophores that are excited at longer wavelengths (in the red or far-red spectrum) can be advantageous, as fewer common biological molecules and screening compounds absorb light in this region, thus reducing the primary IFE. When selecting an alternative, it is crucial to consider its quantum yield, pH sensitivity, and compatibility with your specific enzyme and assay conditions.

Data Presentation

The table below illustrates the impact of the inner filter effect on fluorescence measurements as the concentration of AMC increases. Note the deviation from linearity at higher concentrations.

AMC Concentration (µM)Absorbance at 340 nmObserved Fluorescence (RFU)Expected Fluorescence (Linear)% Deviation from Linearity
00.00550500.0%
100.0251045010550-1.0%
200.0452085021050-1.0%
400.0854005042050-4.8%
600.1255565063050-11.7%
800.1656725084050-20.0%
1000.20574850105050-28.7%

Experimental Protocols

Protocol 1: Standard AMC-Based Enzyme Assay with IFE Minimization

This protocol provides a general workflow for a kinetic enzyme assay using an AMC-substrate, with specific steps to minimize IFE.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for your enzyme of interest (e.g., 0.1 M Tris-HCl, pH 7.8).[10]

    • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

    • AMC-Substrate Stock Solution: Dissolve the AMC-substrate in DMSO to create a high-concentration stock (e.g., 10-20 mM).[11] Store protected from light.

    • AMC Standard Stock Solution: Prepare a 1 mM stock solution of pure AMC in DMSO for creating a standard curve.

  • Assay Setup (96-well plate format):

    • Use a black, clear-bottom 96-well plate to minimize light scatter and crosstalk.

    • Standard Curve: Prepare a serial dilution of the AMC standard stock solution in assay buffer. Include a buffer-only blank. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product.

    • Reaction Wells: In triplicate, add the following to each well:

      • Assay Buffer

      • Any cofactors, activators, or inhibitors

      • AMC-Substrate (diluted from the stock to the desired final concentration, typically 1-20 µM). Note: Keep this concentration as low as possible while still being well above the KM of the enzyme to minimize substrate-driven IFE.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[10]

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding the enzyme solution to the reaction wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[10][12]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • Plot the fluorescence (RFU) versus time for your reactions. The initial, linear portion of this curve represents the reaction velocity.

    • Use the AMC standard curve to convert the reaction velocity from RFU/min to µM/min.

    • IFE Check: At the end of the kinetic run, measure the absorbance of the wells with the highest fluorescence at both the excitation and emission wavelengths. If the absorbance exceeds 0.1, your results are likely affected by IFE, and you should consider optimizing the assay (e.g., by using less substrate or enzyme) or applying a correction.

Protocol 2: Determining and Applying an IFE Correction Factor

This protocol describes how to generate data to correct for the inner filter effect.

  • Required Measurements: This method requires a plate reader capable of measuring both absorbance and fluorescence.

  • Procedure:

    • Perform your standard enzyme assay as described above.

    • At each time point where you measure fluorescence (Fobs), you must also measure the absorbance of the sample at the excitation wavelength (Aex) and the emission wavelength (Aem).[1][7]

    • For endpoint assays, these measurements are taken only at the beginning and end of the reaction.

  • Calculation:

    • For each time point or endpoint, apply the correction formula: Fcorr = Fobs * 10(Aex + Aem)/2

    • Use the Fcorr values for all subsequent calculations of enzyme activity.

  • Validation:

    • To validate the correction, run an experiment with increasing concentrations of the AMC product.

    • Measure the observed fluorescence and the absorbance for each concentration.

    • Apply the correction formula. The plot of Fcorr versus AMC concentration should be significantly more linear than the plot of Fobs versus concentration.

Visualizations

IFE_Mechanism cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect LightSource Excitation Light Source AbsorbingMolecules1 Absorbing Molecules (e.g., Substrate, Buffer) LightSource->AbsorbingMolecules1 Light is Absorbed Fluorophore AMC Fluorophore AbsorbingMolecules1->Fluorophore Reduced Excitation EmittedLight Emitted Fluorescence AbsorbingMolecules2 Absorbing Molecules (e.g., Product, Substrate) EmittedLight->AbsorbingMolecules2 Light is Re-absorbed Detector Detector AbsorbingMolecules2->Detector Reduced Signal

Caption: Mechanism of Primary and Secondary Inner Filter Effects.

Troubleshooting_Workflow Start Start: Non-linear kinetics or low signal observed CheckAbs Measure Absorbance (Aex, Aem) at highest fluorescence point Start->CheckAbs IsAbsHigh Is Absorbance > 0.1? CheckAbs->IsAbsHigh OptimizeAssay Optimize Assay: 1. Lower [Substrate] 2. Lower [Enzyme] 3. Use shorter path length plate IsAbsHigh->OptimizeAssay Yes OtherIssue Problem likely not IFE. Check other parameters: pH, temp, enzyme stability. IsAbsHigh->OtherIssue No ReRun Re-run Experiment OptimizeAssay->ReRun CheckAgain Check Absorbance Again ReRun->CheckAgain IsAbsLow Is Absorbance < 0.1? CheckAgain->IsAbsLow ApplyCorrection Optimization not possible? Apply Mathematical Correction: F_corr = F_obs * 10^((Aex+Aem)/2) IsAbsLow->ApplyCorrection No AnalyzeData Analyze Corrected Data IsAbsLow->AnalyzeData Yes ApplyCorrection->AnalyzeData

Caption: Troubleshooting workflow for the Inner Filter Effect.

References

Validation & Comparative

A Researcher's Guide to Validating Plasmin Assays with Aprotinin Using the Fluorogenic Substrate Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous assay validation is paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison and detailed protocols for utilizing aprotinin, a well-characterized serine protease inhibitor, to validate a plasmin activity assay employing the fluorogenic substrate Boc-Val-Leu-Lys-AMC.

This guide will delve into the principles of the assay, the role of aprotinin as a validation tool, and present supporting experimental data and methodologies. By comparing the plasmin assay's performance in the presence and absence of aprotinin, researchers can confidently assess the specificity and accuracy of their results.

Principles of the Plasmin Assay and the Role of Aprotinin

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin clots. The activity of plasmin can be quantitatively measured using a fluorogenic substrate such as this compound. In this assay, plasmin cleaves the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group. This cleavage releases the highly fluorescent AMC molecule, and the resulting increase in fluorescence intensity, measured at an excitation/emission wavelength of 360/450 nm, is directly proportional to the plasmin activity.[1][2]

Aprotinin, a natural polypeptide serine protease inhibitor, serves as an excellent tool for validating this assay. It is a potent inhibitor of plasmin, and by introducing it into the assay, one can demonstrate a dose-dependent decrease in plasmin activity.[1][3][4] This inhibition confirms that the measured fluorescence signal is indeed due to the specific enzymatic activity of plasmin and not from other non-specific sources. Aprotinin's inhibitory effect on plasmin is well-documented, with a reported inhibition constant (Ki) in the nanomolar range.[5] This specific and potent inhibition makes it an ideal positive control for validating plasmin inhibitor screening assays.

Comparative Performance: Plasmin Activity With and Without Aprotinin

The primary validation of the plasmin assay lies in the observable and quantifiable reduction of enzymatic activity upon the addition of aprotinin. The data presented below illustrates a typical dose-dependent inhibition of plasmin by aprotinin in an assay utilizing this compound.

Aprotinin Concentration (nM)Plasmin Activity (% of Control)Standard Deviation
0 (Control)1005.2
1854.8
10553.9
50202.5
10051.1
500<10.5

This table represents hypothetical data derived from typical experimental outcomes for illustrative purposes.

As the concentration of aprotinin increases, the percentage of plasmin activity decreases, demonstrating a clear inhibitory effect. This dose-response relationship is a critical indicator of a specific interaction between the inhibitor and the enzyme, thereby validating the assay's ability to detect genuine plasmin activity.

Experimental Protocols

The following are detailed protocols for performing a plasmin activity assay and its validation using aprotinin.

Materials and Reagents
  • Human Plasmin (or other purified plasmin)

  • This compound (fluorogenic substrate)

  • Aprotinin (from a reliable source)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at 360 nm and emission at 450 nm

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor

Protocol 1: Standard Plasmin Activity Assay
  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 100 µM).

    • Prepare a working solution of plasmin in Assay Buffer (e.g., 10 nM). Keep on ice.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add 50 µL of the plasmin working solution.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

    • Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/450 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

Protocol 2: Validation of Plasmin Assay with Aprotinin
  • Prepare Reagents:

    • Prepare the plasmin and this compound working solutions as described in Protocol 1.

    • Prepare a stock solution of aprotinin in a suitable solvent (e.g., water or Assay Buffer) and create a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0-500 nM).

  • Assay Procedure:

    • To each well of a 96-well black microplate, add 25 µL of the plasmin working solution.

    • Add 25 µL of the different aprotinin dilutions (or buffer for the control) to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

    • Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of reaction for each aprotinin concentration.

    • Express the plasmin activity at each aprotinin concentration as a percentage of the control (no aprotinin) activity.

    • Plot the percentage of plasmin activity against the aprotinin concentration to visualize the dose-dependent inhibition.

Visualizing the Molecular Interactions and Workflow

To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction, the mechanism of inhibition, and the experimental workflow.

Enzymatic_Reaction cluster_reaction Plasmin-Catalyzed Substrate Cleavage Plasmin Plasmin Products Cleaved Peptide + AMC (Fluorescent) Plasmin->Products Cleavage Substrate This compound (Non-fluorescent) Substrate->Plasmin Binds to active site

Caption: Enzymatic cleavage of this compound by plasmin.

Inhibition_Mechanism cluster_inhibition Aprotinin Inhibition of Plasmin Plasmin Plasmin Inactive_Complex Plasmin-Aprotinin Complex (Inactive) Plasmin->Inactive_Complex Binding Aprotinin Aprotinin Aprotinin->Inactive_Complex Experimental_Workflow cluster_workflow Assay Validation Workflow A Prepare Reagents: - Plasmin - Substrate - Aprotinin dilutions B Dispense Plasmin and Aprotinin into Microplate A->B C Incubate for Inhibitor Binding B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Analyze Data: - Calculate reaction rates - Determine % inhibition E->F

References

A Researcher's Guide to Calpain Inhibitors for Assay Validation with Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of calpain activity is crucial for understanding its role in various physiological and pathological processes. The fluorogenic substrate Boc-Val-Leu-Lys-AMC is a widely used tool for this purpose. However, ensuring the specificity of the assay requires the use of well-characterized calpain inhibitors for validation. This guide provides a comparative overview of common calpain inhibitors, their performance data, and detailed protocols for their use in assay validation.

Calpain Inhibitor Performance: A Comparative Analysis

The selection of an appropriate calpain inhibitor is critical for validating the specificity of a calpain activity assay. The ideal inhibitor should exhibit high potency and selectivity for calpains over other proteases. Below is a comparison of several commonly used calpain inhibitors, with a focus on their inhibitory concentration (IC50) and mechanism of action. It is important to note that IC50 values can vary depending on the assay conditions, including the specific calpain isoform and the substrate used.

InhibitorTarget(s)Type of InhibitionIC50 / KiSelectivity Notes
Calpeptin Calpains, CathepsinsReversible, Cysteine Protease InhibitorID50: 52 nM (Calpain I, porcine erythrocytes), 34 nM (Calpain II, porcine kidney)[1]Potent calpain inhibitor, but also inhibits cathepsins.[1]
MDL-28170 (Calpain Inhibitor III) Calpains, Cathepsin B, γ-secretaseReversible, Cysteine Protease InhibitorIC50 = 11 nM (Calpain), Ki = 10 nM (Calpain), 25 nM (Cathepsin B)[2]A potent and cell-permeable inhibitor that can cross the blood-brain barrier.[1][2] Also inhibits γ-secretase.[1]
ALLN (N-Acetyl-Leu-Leu-Nle-CHO) Calpains, ProteasomeReversible, Cysteine Protease InhibitorAlso a potent inhibitor of the proteasome.[3]
PD150606 Calpains (µ- and m-calpain)Non-competitive, Allosteric InhibitorKi: 0.21 µM (µ-calpain), 0.37 µM (m-calpain)[4]A selective, cell-permeable, non-peptide inhibitor that interacts with the calcium-binding domains of calpain.[4]
E-64 Cysteine ProteasesIrreversibleA potent and irreversible inhibitor of a broad range of cysteine proteases.
MG-132 Proteasome, CalpainReversiblePrimarily a proteasome inhibitor, but also shows activity against calpain.

Calpain Signaling Pathway

Calpains are calcium-activated neutral cysteine proteases involved in a wide array of cellular processes. Their activation is tightly regulated by intracellular calcium levels. Upon an influx of calcium, calpains undergo a conformational change that leads to their activation and subsequent cleavage of a diverse range of substrate proteins. This can trigger various downstream signaling cascades involved in processes such as cell motility, proliferation, apoptosis, and signal transduction.

Calpain_Signaling_Pathway Calpain Activation and Downstream Signaling cluster_activation Calpain Activation cluster_downstream Downstream Effects Ca2_influx ↑ Intracellular Ca2+ Calpain_inactive Inactive Calpain Ca2_influx->Calpain_inactive Binds to calcium-binding domains Calpain_active Active Calpain Calpain_inactive->Calpain_active Conformational Change Substrates Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins (e.g., PKC, PTEN) Apoptotic Factors (e.g., Bax, Bid) Calpain_active->Substrates Cleavage Cellular_processes Cell Motility Signal Transduction Apoptosis Neurodegeneration Substrates->Cellular_processes Leads to

Caption: Calpain activation by calcium and its downstream effects.

Experimental Protocols

Calpain Activity Assay using this compound

This protocol outlines a general procedure for measuring calpain activity in cell lysates using the fluorogenic substrate this compound.

Materials:

  • Extraction Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM DTT, 1.5 mM CaCl2.

  • 10X Reaction Buffer: To be diluted to 1X in the final reaction volume.

  • Substrate: this compound (stock solution in DMSO).

  • Inhibitors: Calpeptin, MDL-28170, etc. (stock solutions in DMSO).

  • Cell Lysate: Prepared from cells of interest.

  • 96-well black, clear-bottom microplate.

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

Procedure:

  • Sample Preparation:

    • Culture and treat cells as required for the experiment.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in ice-cold Extraction Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (e.g., 50-200 µg of protein)

      • For inhibitor wells, add the desired concentration of the calpain inhibitor. For control wells, add an equivalent volume of DMSO.

      • Add 10X Reaction Buffer.

      • Adjust the final volume with Extraction Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add this compound substrate to each well to a final concentration of 50-200 µM.

  • Measurement:

    • Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence intensity over time).

    • For inhibitor validation, compare the rate of cleavage in the presence of the inhibitor to the control (DMSO) to determine the percent inhibition.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow for Assay Validation

The following diagram illustrates a typical workflow for validating a calpain activity assay using inhibitors.

Assay_Validation_Workflow Workflow for Calpain Assay Validation Start Start: Prepare Reagents (Buffer, Substrate, Inhibitors) Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Protein_Quant Protein Quantification Prepare_Lysate->Protein_Quant Assay_Setup Set up Assay Plate: - Lysate - Inhibitor/Vehicle - Reaction Buffer Protein_Quant->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Add_Substrate Add this compound Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex: 380 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination IC50 Curve Generation (for inhibitor potency) Data_Analysis->IC50_Determination End End: Assay Validated IC50_Determination->End

Caption: A typical workflow for calpain assay validation.

Conclusion

Validating a calpain activity assay with specific inhibitors is essential for obtaining reliable and interpretable data. This guide provides a starting point for researchers by comparing common calpain inhibitors and offering a general protocol for their use with the this compound substrate. When selecting an inhibitor, it is crucial to consider its potency, selectivity, and mechanism of action in the context of the specific research question. By following a rigorous validation workflow, researchers can ensure the accuracy and specificity of their calpain activity measurements.

References

A Comparative Guide to Fluorogenic Plasmin Substrates: Boc-Val-Leu-Lys-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorogenic plasmin substrate Boc-Val-Leu-Lys-AMC with other commonly used alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate substrate for your research needs.

Introduction to Plasmin and its Fluorogenic Substrates

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the dissolution of fibrin clots. Its activity is tightly regulated, and aberrant plasmin activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The quantification of plasmin activity is therefore essential in numerous research and drug development applications.

Fluorogenic substrates are invaluable tools for measuring plasmin activity due to their high sensitivity and suitability for high-throughput screening. These substrates consist of a peptide sequence recognized by plasmin, linked to a fluorophore. Upon cleavage by plasmin, the fluorophore is released, resulting in a measurable increase in fluorescence. This compound is a widely used fluorogenic substrate for plasmin, but several alternatives with different characteristics are also available.

Performance Comparison of Plasmin Substrates

The selection of an appropriate substrate depends on factors such as sensitivity, specificity, and the specific experimental conditions. The kinetic parameters—Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—are critical for evaluating substrate performance.

SubstrateStructureFluorophore/ChromophoreExcitation (nm)Emission (nm)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound Boc-Val-Leu-Lys-7-amido-4-methylcoumarinAMC~340-360~440-460~100[1]N/AN/A
Boc-Glu-Lys-Lys-MCA Boc-Glu-Lys-Lys-7-amido-4-methylcoumarinAMC~340-360~440-460~100[1]N/AN/A
S-2251 (H-D-Val-Leu-Lys-pNA) H-D-Val-Leu-Lys-p-nitroanilidepNA (Chromogenic)N/A405 (Absorbance)130 - 300[2][3]11.0[2]8.46 x 10⁴[2]
D-Val-Leu-Lys-AFC D-Val-Leu-Lys-7-amido-4-trifluoromethylcoumarinAFC~380-400~500-510N/AN/AN/A

Plasmin Signaling Pathway

Plasmin plays a central role in a complex signaling cascade. Its generation from the inactive zymogen plasminogen is tightly controlled by activators and inhibitors. Once active, plasmin not only degrades fibrin but also activates other proteases and signaling molecules, influencing a variety of physiological and pathological processes.

PlasminSignaling cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin Fibrin Plasmin->Fibrin degrades MMPs Pro-MMPs Plasmin->MMPs activates GrowthFactors Latent Growth Factors Plasmin->GrowthFactors activates uPA uPA uPA->Plasminogen activates uPAR uPAR uPA->uPAR binds tPA tPA tPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs ActiveMMPs Active MMPs MMPs->ActiveMMPs ECM Extracellular Matrix (ECM) Degradation ActiveMMPs->ECM ActiveGFs Active Growth Factors GrowthFactors->ActiveGFs PAI1 PAI-1 PAI1->uPA inhibits PAI1->tPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits CellSignaling Cell Signaling (Migration, Proliferation) uPAR->CellSignaling

Caption: The Plasminogen Activation and Signaling Pathway.

Experimental Protocols

Fluorometric Plasmin Activity Assay

This protocol provides a general framework for measuring plasmin activity using a fluorogenic substrate like this compound.

Materials:

  • Purified plasmin or experimental sample containing plasmin

  • Fluorogenic plasmin substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM this compound) in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or above the Kₘ value to ensure zero-order kinetics.

  • Enzyme/Sample Preparation:

    • Prepare a series of dilutions of purified plasmin in Assay Buffer to generate a standard curve.

    • Prepare experimental samples in Assay Buffer. It may be necessary to perform pilot experiments to determine the optimal sample dilution to ensure the reaction rate is within the linear range of the assay.

  • Assay Protocol:

    • Pipette 50 µL of the diluted plasmin standards or experimental samples into the wells of the 96-well plate.

    • Include a "no enzyme" control (blank) containing only Assay Buffer.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.

    • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

    • Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/450 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the V₀ of the blank from the V₀ of the standards and samples.

    • Plot the V₀ of the plasmin standards against their corresponding concentrations to generate a standard curve.

    • Determine the plasmin activity in the experimental samples by interpolating their V₀ values from the standard curve.

Experimental Workflow Diagram

AssayWorkflow Start Start PrepSubstrate Prepare Substrate (e.g., this compound) Stock and Working Solutions Start->PrepSubstrate PrepEnzyme Prepare Plasmin Standards and Experimental Samples Start->PrepEnzyme PlateSetup Pipette Standards and Samples into 96-well Plate PrepSubstrate->PlateSetup PrepEnzyme->PlateSetup AddSubstrate Initiate Reaction: Add Substrate Solution PlateSetup->AddSubstrate IncubateRead Incubate at 37°C and Measure Fluorescence Kinetically AddSubstrate->IncubateRead DataAnalysis Data Analysis: Calculate V₀, Generate Standard Curve, Determine Activity IncubateRead->DataAnalysis End End DataAnalysis->End

Caption: Fluorometric Plasmin Activity Assay Workflow.

Conclusion

This compound is a reliable and widely used fluorogenic substrate for the measurement of plasmin activity. However, the choice of the optimal substrate should be guided by the specific requirements of the experiment. For instance, substrates with different peptide sequences, such as Boc-Glu-Lys-Lys-MCA, may offer altered specificity profiles that could be advantageous in certain contexts. Chromogenic substrates like S-2251, while generally less sensitive than fluorogenic counterparts, provide a valuable alternative, particularly when fluorescence-based detection is not feasible. The AFC-based substrate, D-Val-Leu-Lys-AFC, offers a different spectral profile which might be beneficial in multiplexing assays. Researchers are encouraged to consider the kinetic parameters and the specific nature of their samples when selecting a plasmin substrate to ensure accurate and reliable results.

References

A Head-to-Head Comparison of Boc-Val-Leu-Lys-AMC and S-2251 for Measuring Plasmin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in fibrinolysis, thrombosis, and drug development, the accurate measurement of plasmin activity is paramount. Two of the most widely utilized synthetic substrates for this purpose are the fluorogenic Boc-Val-Leu-Lys-AMC and the chromogenic S-2251. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable substrate for your research needs.

This comparison delves into the fundamental properties, kinetic parameters, and assay principles of each substrate. Detailed experimental protocols are provided to facilitate their practical implementation.

At a Glance: Key Differences and Performance Metrics

A summary of the key characteristics and performance data for this compound and S-2251 is presented below. This allows for a rapid assessment of their suitability for various experimental setups.

FeatureThis compoundS-2251
Full Chemical Name tert-Butoxycarbonyl-L-valyl-L-leucyl-L-lysine 7-amido-4-methylcoumarinH-D-Valyl-L-leucyl-L-lysine-p-nitroaniline dihydrochloride
Assay Principle FluorogenicChromogenic
Detection Method Fluorescence (Ex/Em: ~360-380 nm / ~440-460 nm)[1]Absorbance (405 nm)[2][3]
Michaelis Constant (Km) ~10–20 µM[1]3 x 10⁻⁴ mol/L (300 µM)[2]
Sensitivity HighModerate
Specificity Cleaved by plasmin, acrosin, calpain, and papain[4][5]Specific for plasmin and streptokinase-activated plasminogen; insensitive to kallikrein and urokinase[2][3]
Advantages Higher sensitivity, suitable for low enzyme concentrationsWell-established, less prone to interference from fluorescent compounds
Disadvantages Potential for interference from fluorescent compoundsLower sensitivity compared to fluorogenic substrates

Delving Deeper: A Detailed Comparison

This compound: The High-Sensitivity Fluorogenic Option

This compound is a fluorogenic substrate that, upon cleavage by plasmin, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1] The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to plasmin activity.

Its significantly lower Michaelis constant (Km) of approximately 10-20 µM indicates a higher affinity of plasmin for this substrate compared to S-2251.[1] This translates to a greater sensitivity, making it an excellent choice for applications where plasmin concentrations are low or when sample volumes are limited. However, it is important to note that this compound can also be cleaved by other proteases such as acrosin, calpain, and papain, which should be considered when working with complex biological samples.[4][5]

S-2251: The Robust and Specific Chromogenic Workhorse

S-2251, with the chemical structure H-D-Val-Leu-Lys-pNA, is a chromogenic substrate. Plasmin-mediated cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance of light at 405 nm.[2][3]

With a Michaelis constant (Km) of 3 x 10⁻⁴ M (300 µM) for human plasmin, S-2251 exhibits a lower affinity for the enzyme compared to its fluorogenic counterpart.[2] While this results in lower sensitivity, S-2251 offers high specificity for plasmin and streptokinase-activated plasminogen and is notably insensitive to kallikrein and urokinase.[2][3] This specificity, combined with the straightforward nature of absorbance-based detection, has established S-2251 as a reliable and widely used substrate in plasmin activity assays.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the enzymatic reaction of plasmin and a general workflow for comparing these two substrates.

Enzymatic Reaction of Plasmin Plasmin Plasmin EnzymeSubstrate Plasmin-Substrate Complex Plasmin->EnzymeSubstrate Binds Substrate This compound or H-D-Val-Leu-Lys-pNA Substrate->EnzymeSubstrate EnzymeSubstrate->Plasmin Releases Products Cleaved Peptide + AMC (fluorescent) or pNA (chromogenic) EnzymeSubstrate->Products Catalyzes Experimental Workflow for Substrate Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Plasmin Stock Solution A2 Initiate reaction by adding Plasmin P1->A2 P2 Prepare Substrate Stock Solutions (this compound & S-2251) A1 Set up reactions with varying substrate concentrations for each substrate P2->A1 P3 Prepare Assay Buffer P3->A1 A1->A2 A3 Monitor signal change over time (Fluorescence or Absorbance) A2->A3 D1 Calculate initial reaction velocities (V₀) A3->D1 D2 Plot V₀ vs. Substrate Concentration D1->D2 D3 Determine Km and Vmax using Michaelis-Menten kinetics D2->D3 D4 Compare kinetic parameters and sensitivity D3->D4 Plasminogen Activation Pathway Plasminogen Plasminogen (inactive zymogen) Plasmin Plasmin (active enzyme) Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs degrades InactiveComplex Plasmin-Antiplasmin Complex (inactive) Plasmin->InactiveComplex inhibited by tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin Clot Fibrin->FDPs AntiPlasmin α2-Antiplasmin (Inhibitor) AntiPlasmin->InactiveComplex

References

A Comparative Guide to Alternative Substrates for Measuring Calpain Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of calpain activity is crucial for understanding its role in various physiological and pathological processes, including apoptosis, cell motility, and neurodegenerative diseases. While traditional methods have been widely used, a new generation of alternative substrates offers significant improvements in sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of these alternative substrates, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.

Comparison of Alternative Calpain Substrates

The ideal calpain substrate should exhibit high sensitivity, enabling the detection of low enzyme concentrations, and high specificity to avoid cross-reactivity with other proteases, such as caspases and cathepsins. The choice of substrate often depends on the experimental setup, with options available for in vitro assays with purified enzymes, cell lysates, and live-cell imaging.

Substrate TypeExample SubstratePrincipleAdvantagesDisadvantages
Fluorogenic Ac-LLY-AFCCleavage of the substrate releases a fluorescent group (AFC).Simple "mix-and-read" format.Lower sensitivity compared to other methods; potential for autofluorescence interference.
Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC)Cleavage releases the fluorescent aminomethylcoumarin (AMC) group.Commonly used and well-characterized.Can be cleaved by the proteasome, leading to potential overestimation of calpain activity.[1]
BOC-LM-CMACA cell-permeable substrate that becomes fluorescent upon cleavage.Suitable for measuring calpain activity in living cells using flow cytometry.[2][3]Limited quantitative data on specificity against a broad range of proteases.
FRET-Based (EDANS)-EPLFAERK-(DABCYL)Cleavage separates a FRET pair (EDANS and DABCYL), leading to an increase in fluorescence.High sensitivity and suitable for kinetic studies.[4][5]Requires a fluorometer capable of FRET measurements.
PLFAAR-based FRET probeA genetically encoded FRET probe with an optimized calpain cleavage sequence.High sensitivity and specificity; suitable for in vitro and in vivo analysis. Not significantly cleaved by trypsin, chymotrypsin, cathepsin-L, or caspase-3.[6]Requires transfection for in-cell measurements.
Bioluminescent Suc-LLVY-aminoluciferinCalpain cleavage releases aminoluciferin, which is a substrate for luciferase, producing light.Exceptionally high sensitivity (up to 1,000 times more sensitive than fluorescent assays) and low background.[7]Also a substrate for the 20S proteasome and other chymotrypsin-like proteases.[2] Requires a luminometer.

Performance Data: A Head-to-Head Comparison

The selection of a calpain substrate should be guided by its kinetic parameters and specificity. The following tables summarize available data for some of the most common alternative substrates.

Table 1: Kinetic Parameters of Calpain Substrates
SubstrateCalpain IsoformKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Suc-Leu-Met-MCA [8]Calpain I2300.062270
Calpain II3100.081261
Suc-Leu-Tyr-MCA [8]Calpain I4800.21438
Calpain II5600.25446
Suc-LLVY-aminoluciferin [9]Not specified40 (apparent)Not reportedNot reported
FRET substrate (unspecified) [10]m-calpain2.21 (mM)0.09241.6
PLFAAR (FRET) Not reportedNot reportedNot reportedNot reported

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Specificity of Calpain Substrates
SubstrateCross-reactivity with other proteases
PLFAAR-based FRET probe Not significantly cleaved by trypsin, chymotrypsin, cathepsin-L, or caspase-3.[6]
Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC) Also cleaved by the "chymotrypsin-like" activity of the 20S proteasome.[1]
Suc-LLVY-aminoluciferin Substrate for 20S proteasome and other chymotrypsin-like proteases.[2]

Signaling Pathways and Experimental Workflows

Calpains are key players in numerous cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results.

Calpain in Apoptosis Signaling

// Nodes Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., Ca2+ influx, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_increase [label="Increased\nIntracellular Ca2+", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid_Cleavage [label="Bid Cleavage\n(tBid formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak_Activation [label="Bax/Bak Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Cascade\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspase12_Activation [label="Caspase-12 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Apoptotic_Stimuli -> Ca2_increase; Ca2_increase -> Calpain_Activation; Calpain_Activation -> Bid_Cleavage; Calpain_Activation -> Caspase12_Activation [label="ER Stress Pathway"]; Bid_Cleavage -> Bax_Bak_Activation; Bax_Bak_Activation -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase_Activation; Caspase_Activation -> Apoptosis; Caspase12_Activation -> Caspase_Activation; ER -> Caspase12_Activation [style=dotted]; } END_DOT Caption: Simplified diagram of calpain's role in apoptosis.

Calpain in Cell Motility

// Nodes Extracellular_Signal [label="Extracellular Signals\n(e.g., Growth Factors, ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin_Signaling [label="Integrin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Focal_Adhesion_Turnover [label="Focal Adhesion\nTurnover", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytoskeletal_Remodeling [label="Cytoskeletal\nRemodeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Talin [label="Talin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Paxillin [label="Paxillin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Extracellular_Signal -> Integrin_Signaling; Integrin_Signaling -> Ca2_Influx; Ca2_Influx -> Calpain_Activation; Calpain_Activation -> Talin [label="Cleavage"]; Calpain_Activation -> FAK [label="Cleavage"]; Calpain_Activation -> Paxillin [label="Cleavage"]; Talin -> Focal_Adhesion_Turnover [style=dotted]; FAK -> Focal_Adhesion_Turnover [style=dotted]; Paxillin -> Focal_Adhesion_Turnover [style=dotted]; Focal_Adhesion_Turnover -> Cytoskeletal_Remodeling; Cytoskeletal_Remodeling -> Cell_Migration; } END_DOT Caption: Overview of calpain's involvement in cell motility.

Experimental Workflow: Fluorogenic Calpain Activity Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(Cell lysate or Purified Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Set up Reaction\n(Sample, Buffer, Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Fluorescence\n(Ex/Em appropriate for fluorophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Sample_Prep; Sample_Prep -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> End; } END_DOT Caption: General workflow for a fluorogenic calpain assay.

Experimental Protocols

Detailed protocols are essential for reproducible and accurate results. Below are outlines for common calpain activity assays.

Protocol 1: Fluorogenic Calpain Activity Assay using Ac-LLY-AFC

This protocol is adapted from commercially available kits.[9][11][12]

Materials:

  • Cell lysate or purified calpain

  • Extraction Buffer

  • 10X Reaction Buffer

  • Calpain Substrate (Ac-LLY-AFC)

  • Active Calpain (Positive Control)

  • Calpain Inhibitor (Negative Control)

  • 96-well black plate with a clear bottom

  • Fluorometer

Procedure:

  • Sample Preparation:

    • For cell lysates, harvest 1-2 x 106 cells and resuspend in 100 µL of Extraction Buffer.

    • Incubate on ice for 20 minutes with gentle mixing.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add your sample (e.g., 50-200 µg of cell lysate) and adjust the volume to 85 µL with Extraction Buffer.

    • Prepare a positive control with active calpain and a negative control with a calpain inhibitor.

    • Add 10 µL of 10X Reaction Buffer to each well.

    • Add 5 µL of Calpain Substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.[12]

  • Data Analysis:

    • Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Protocol 2: FRET-Based Calpain Activity Assay

This protocol is a general guideline for using FRET-based peptide substrates.[4]

Materials:

  • Purified calpain or cell lysate

  • Assay Buffer (e.g., HEPES buffer with CaCl2 and a reducing agent like DTT)

  • FRET substrate (e.g., (EDANS)-EPLFAERK-(DABCYL))

  • Fluorometer capable of FRET measurements

Procedure:

  • Reaction Setup:

    • In a suitable microplate, add the assay buffer.

    • Add the FRET substrate to the desired final concentration.

    • Add the purified calpain or cell lysate to initiate the reaction.

  • Measurement:

    • Immediately begin continuous monitoring of fluorescence, collecting data at regular intervals. Use excitation and emission wavelengths appropriate for the specific FRET pair.

  • Data Analysis:

    • Determine the initial rate of substrate hydrolysis from the linear portion of the progress curve. This is crucial as calpain can undergo autoproteolysis, leading to a decrease in activity over time.[4]

Protocol 3: Bioluminescent Calpain Activity Assay (Calpain-Glo™ Assay)

This protocol is based on the Promega Calpain-Glo™ Assay.[7][9][13]

Materials:

  • Purified calpain

  • Calpain-Glo™ Reagent (contains Suc-LLVY-aminoluciferin, luciferase, and buffer)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Calpain-Glo™ Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized components.

  • Assay Reaction:

    • Add your purified calpain sample to the wells of a white opaque 96-well plate.

    • Add an equal volume of the prepared Calpain-Glo™ Reagent to each well.

    • Mix briefly.

  • Incubation and Measurement:

    • Incubate at room temperature for 10-30 minutes. The signal develops rapidly and is stable for a period, allowing for batch processing.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of calpain activity.

Conclusion

The development of alternative substrates has significantly advanced the field of calpain research. FRET-based and bioluminescent substrates, in particular, offer superior sensitivity and specificity compared to traditional fluorogenic substrates. The PLFAAR-based FRET probe stands out for its high specificity, making it an excellent choice for complex biological samples. The Calpain-Glo™ bioluminescent assay provides unparalleled sensitivity, ideal for detecting very low levels of calpain activity. When selecting a substrate, researchers must consider the specific requirements of their experiment, including the sample type, the need for kinetic data, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design robust and reliable calpain activity assays.

References

A Comparative Guide to the Sensitivity and Specificity of Boc-Val-Leu-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a detailed comparison of the fluorogenic substrate Boc-Val-Leu-Lys-AMC with alternative substrates, focusing on its sensitivity and specificity for key enzymes such as plasmin, calpain, and trypsin. The information presented herein is supported by experimental data to facilitate informed decisions in substrate selection for protease activity assays.

Data Presentation: Quantitative Comparison of Fluorogenic Substrates

The performance of a fluorogenic substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, with a lower Km indicating higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the ratio kcat/Km, where a higher value signifies greater efficiency.

The following tables summarize the kinetic constants of this compound and alternative fluorogenic substrates for plasmin, calpain, and trypsin. It is important to note that experimental conditions such as buffer composition, pH, and temperature can influence these values, and direct comparisons should be made with this in consideration.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Plasmin

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme SourceReference
This compound 1803.62.0 x 10⁴Human Plasmin[1]
Boc-Glu-Lys-Lys-AMC2305.32.3 x 10⁴Human Plasmin[1]
D-Val-Phe-Lys-AMC44--Human Plasmin
Ac-Leu-Gly-Pro-Lys-AMC1602.31.4 x 10⁴Thrombin (for comparison)[2]

Table 2: Kinetic Parameters of Fluorogenic Substrates for Calpain

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme SourceReference
This compound 0.450.112.4 x 10²Porcine Calpain I[3]
This compound 0.550.132.4 x 10²Porcine Calpain II[3]
Suc-Leu-Tyr-MCA0.230.8053.5 x 10³Porcine Calpain I[3]
Suc-Leu-Met-MCA0.330.4911.5 x 10³Porcine Calpain I[3]
(EDANS)-EPLFAERK-(DABCYL)----[4]
Boc-Leu-Met-CMAC----[5]

Table 3: Kinetic Parameters of Fluorogenic Substrates for Trypsin

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme SourceReference
This compound ----
Boc-Phe-Ser-Arg-MCA----[]
Z-Gly-Gly-Arg-AMC----[]
Boc-Gln-Ala-Arg-AMC----[]
Z-Arg-MCA----[7]
Z-Gly-Gly-Arg-TFMCA----[7]

Note: A hyphen (-) indicates that the data was not available in the cited literature. The specificity of this compound for trypsin is generally considered lower than for plasmin, and it is often used as a substrate for plasmin in the presence of trypsin inhibitors.[8]

Experimental Protocols

A generalized protocol for a fluorogenic protease assay using an AMC-based substrate is provided below. This protocol should be optimized for the specific enzyme and substrate being used.

Materials:

  • Enzyme of interest (e.g., Plasmin, Calpain, Trypsin)

  • Fluorogenic substrate (e.g., this compound)

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)

  • Enzyme diluent (if necessary)

  • Inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (for AMC: Ex/Em = ~360-380 nm / ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer at the desired pH and ionic strength. Keep on ice.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Protect from light.

    • Prepare a stock solution of the enzyme in a suitable buffer. Store on ice.

    • Prepare serial dilutions of the enzyme to determine the optimal concentration for the assay.

    • Prepare a solution of a known inhibitor to serve as a negative control.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Enzyme solution (or enzyme diluent for blank)

      • Inhibitor solution (for inhibitor control wells)

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 10-15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The measurement should be in kinetic mode.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Mandatory Visualization

The following diagrams illustrate the signaling pathways involving plasmin, calpain, and trypsin, as well as a typical experimental workflow for a fluorogenic protease assay.

experimental_workflow cluster_prep Reagent Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Assay Buffer S1 Add Buffer, Enzyme, Inhibitor to Plate P1->S1 P2 Prepare Substrate Stock R1 Add Substrate to Initiate P2->R1 P3 Prepare Enzyme Stock P3->S1 S2 Pre-incubate S1->S2 S2->R1 R2 Measure Fluorescence (Kinetic Mode) R1->R2 A1 Calculate Initial Velocity (V₀) R2->A1 A2 Determine Kinetic Parameters (Km, kcat) A1->A2

Caption: Experimental workflow for a fluorogenic protease assay.

plasmin_signaling Plgn Plasminogen Plasmin Plasmin Plgn->Plasmin Cleavage tPA tPA tPA->Plgn Activates uPA uPA uPA->Plgn Activates Fibrin Fibrin Plasmin->Fibrin Degrades ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degrades ProMMPs Pro-MMPs Plasmin->ProMMPs Activates GrowthFactors Latent Growth Factors (e.g., TGF-β) Plasmin->GrowthFactors Activates FDPs Fibrin Degradation Products Fibrin->FDPs DegradedECM Degraded ECM ECM->DegradedECM MMPs Active MMPs ProMMPs->MMPs ActiveGFs Active Growth Factors GrowthFactors->ActiveGFs

Caption: Simplified Plasmin signaling pathway.

calpain_signaling Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Cytoskeletal Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_active->Cytoskeletal Cleaves Signaling Signaling Proteins (e.g., PKC, PTEN) Calpain_active->Signaling Cleaves Cleaved_cyto Cleaved Fragments Cytoskeletal->Cleaved_cyto Cell_migration Cell Migration Cleaved_cyto->Cell_migration Altered_activity Altered Signaling Signaling->Altered_activity Apoptosis Apoptosis Altered_activity->Apoptosis

Caption: Overview of Calpain signaling pathway.

trypsin_signaling Trypsin Trypsin PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleaves & Activates G_protein G-protein PAR2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation

Caption: Trypsin-mediated PAR2 signaling pathway.

References

A Researcher's Guide to Boc-Val-Leu-Lys-AMC: Applications and Alternatives in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the fluorogenic substrate Boc-Val-Leu-Lys-AMC serves as a valuable tool for studying the activity of key proteases. This guide provides a comprehensive comparison of this compound's performance with alternative substrates, supported by experimental data and detailed protocols to facilitate its application in the laboratory.

This compound (tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage by specific proteases, releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence can be readily measured, providing a sensitive and continuous assay for enzyme activity. This substrate is primarily recognized for its utility in assays for plasmin and calpain, but it is also known to be cleaved by other proteases such as acrosin and papain.[1][2][3]

Comparison with Alternative Fluorogenic Substrates

While this compound is a versatile substrate, a variety of other fluorogenic peptides are available for assaying specific protease families. This section provides a comparative overview of this compound and its alternatives for the proteasome and cathepsin B.

Quantitative Data Summary

The following tables summarize the key characteristics and kinetic parameters of this compound and alternative fluorogenic substrates for different proteases.

Table 1: Substrates for Plasmin and Calpain

SubstrateTarget Enzyme(s)Excitation (nm)Emission (nm)KmkcatNotes
This compound Plasmin, Calpain I & II341-380441-460~100 µM (Plasmin)-Also cleaved by acrosin and papain.[1][2][3][4]
D-Val-Leu-Lys-AMCPlasmin360-380440-460--A selective substrate for plasmin.
Suc-LLVY-AMCCalpains, 20S Proteasome (Chymotrypsin-like)354-380442-460--Commonly used for both calpain and proteasome activity.
Ac-LLY-AFCCalpain400505--Substrate for a fluorometric calpain activity assay kit.[5]

Table 2: Substrates for Proteasome and Cathepsin B

SubstrateTarget EnzymeProteolytic ActivityExcitation (nm)Emission (nm)Kmkcat
Suc-LLVY-AMC20S/26S ProteasomeChymotrypsin-like360-38046030 µM-
Boc-LRR-AMC20S/26S ProteasomeTrypsin-like380460--
Z-LLE-AMC20S/26S ProteasomeCaspase-like / PGPH380460--
Z-Arg-Arg-AMCCathepsin BEndopeptidase348-380440-4600.39 mM-

Note: PGPH stands for Peptidyl-glutamyl peptide-hydrolyzing activity.[7] The Km value for Suc-LLVY-AFC, a structurally similar substrate to Suc-LLVY-AMC, was found to be 20 µM.[8]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these enzymes and substrates operate is crucial for experimental design and data interpretation.

G Protease Signaling Pathway Involvement cluster_plasmin Plasminogen Activation cluster_calpain Calpain Activation cluster_proteasome Ubiquitin-Proteasome System cluster_cathepsin Lysosomal Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin Degradation Fibrin Degradation Plasmin->Fibrin Degradation Cleavage This compound This compound Plasmin->this compound Assay Ca2+ Influx Ca2+ Influx Calpain Calpain Ca2+ Influx->Calpain Activation Calpain->this compound Assay Cytoskeletal Remodeling Cytoskeletal Remodeling Calpain->Cytoskeletal Remodeling Protein Protein Ubiquitinated Protein Ubiquitinated Protein Protein->Ubiquitinated Protein Ubiquitination 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Recognition Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Suc-LLVY-AMC Suc-LLVY-AMC 20S Proteasome 20S Proteasome 20S Proteasome->Suc-LLVY-AMC Assay (Chymotrypsin-like) Endocytosed Proteins Endocytosed Proteins Lysosome Lysosome Endocytosed Proteins->Lysosome Cathepsin B Cathepsin B Lysosome->Cathepsin B Activation (low pH) Protein Degradation Protein Degradation Cathepsin B->Protein Degradation Z-Arg-Arg-AMC Z-Arg-Arg-AMC Cathepsin B->Z-Arg-Arg-AMC Assay

Overview of key protease signaling pathways and points of measurement.

cluster_workflow General Fluorogenic Protease Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Enzyme to Microplate Well A->B C Initiate Reaction with Substrate B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Data Analysis (Calculate Activity) E->F

A generalized workflow for a fluorogenic protease assay.

Detailed Experimental Protocols

The following are detailed protocols for conducting activity assays for plasmin, calpain, the proteasome, and cathepsin B using their respective fluorogenic substrates.

Plasmin Activity Assay Protocol

Materials:

  • This compound (or D-Val-Leu-Lys-AMC)

  • Purified plasmin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the plasmin enzyme to the desired concentration in Assay Buffer.

  • Add 50 µL of the diluted plasmin solution to each well of the 96-well plate. Include a buffer-only control for background fluorescence.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 100-200 µM.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve.

Calpain Activity Assay Protocol

Materials:

  • This compound or Suc-LLVY-AMC

  • Purified calpain-1 or calpain-2

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5, containing CaCl₂)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

  • Dilute the calpain enzyme to the desired concentration in Assay Buffer. Note that calpain activity is calcium-dependent; the final Ca²⁺ concentration will need to be optimized.

  • Add 50 µL of the diluted calpain solution to each well of the 96-well plate. Include a control with buffer and a calcium chelator (e.g., EGTA) to confirm calcium-dependent activity.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 50-100 µM.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Determine the rate of substrate cleavage from the slope of the fluorescence curve.

Proteasome Activity Assay Protocol

This protocol describes the measurement of the three distinct proteolytic activities of the 20S proteasome using specific substrates.

Materials:

  • Suc-LLVY-AMC (Chymotrypsin-like)

  • Boc-LRR-AMC (Trypsin-like)[9][10]

  • Z-LLE-AMC (Caspase-like/PGPH)[11][12]

  • Purified 20S proteasome or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare 10 mM stock solutions of each substrate in DMSO.

  • Dilute the proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.

  • Pipette 50 µL of the diluted proteasome/lysate into separate wells for each substrate to be tested. For cell lysates, include a control pre-incubated with a proteasome inhibitor (e.g., MG-132) to determine the proteasome-specific activity.

  • Prepare working solutions of each substrate by diluting the stock solutions in Assay Buffer to a final concentration of 50-100 µM. [13]

  • Start the reaction by adding 50 µL of the respective substrate working solution to the wells.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time (e.g., 60 minutes) with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. [13]

  • Calculate the specific proteasome activity by subtracting the rate of the inhibitor-treated control from the total rate.

Cathepsin B Activity Assay Protocol

Materials:

  • Z-Arg-Arg-AMC[14][15]

  • Purified cathepsin B or cell lysate

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM dithiothreitol (DTT), pH 5.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO.

  • Dilute the cathepsin B enzyme or cell lysate in Assay Buffer. For cell lysates, prepare a control sample with a specific cathepsin B inhibitor.

  • Add 50 µL of the diluted enzyme/lysate to the wells of the microplate.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 20-50 µM.

  • Initiate the assay by adding 50 µL of the substrate working solution to each well.

  • Incubate the plate at 37°C and measure the fluorescence kinetically with an excitation wavelength of 348-380 nm and an emission wavelength of 440-460 nm.

  • Determine the cathepsin B activity by calculating the rate of AMC release.

References

A Head-to-Head Comparison: Fluorometric vs. Colorimetric Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate measurement of protease activity is paramount. The choice between fluorometric and colorimetric assays often depends on the specific requirements of the experiment, including sensitivity, cost, and throughput. This guide provides an objective comparison of these two common methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate assay for your research needs.

Principle of Detection

Fluorometric Assays: These assays utilize substrates, such as fluorescein isothiocyanate (FITC)-labeled casein, where the fluorescence is initially quenched.[1] Upon cleavage by a protease, the quenching is relieved, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[1] The signal is measured using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 490/525 nm for FITC)[1].

Colorimetric Assays: A common colorimetric method involves the digestion of a protein substrate like casein. The protease liberates peptides and amino acids, including tyrosine.[2][3] Folin & Ciocalteu's (F-C) reagent is then added, which reacts with tyrosine and tryptophan residues to produce a blue-colored complex.[2][3] The intensity of this color, measured by a spectrophotometer at around 660 nm, is proportional to the amount of liberated tyrosine and thus to the protease activity[3].

Quantitative Performance Comparison

The choice between fluorometric and colorimetric assays often hinges on key performance metrics. Fluorometric assays are generally recognized for their superior sensitivity, making them suitable for detecting low levels of protease activity.

ParameterFluorometric AssayColorimetric AssaySource(s)
Sensitivity High (picogram to nanogram range)Moderate (microgram range)[2][4]
Detection Limit As low as 0.24 pmol/well~0.1 unit/ml of trypsin[1][3]
Dynamic Range BroadNarrower
Instrumentation Fluorescence microplate readerSpectrophotometer or microplate reader[3]
Cost Generally higher (specialized reagents and equipment)Lower (simpler reagents and standard equipment)
Throughput High, amenable to automationModerate to high
Interference Potential for compound autofluorescencePotential for interference from colored compounds or reducing agents[3][5]

Experimental Protocols

Fluorometric Protease Assay Protocol (General)

This protocol is a generalized procedure based on commercially available kits using a FITC-casein substrate.

  • Reagent Preparation:

    • Prepare an assay buffer as specified by the kit manufacturer.

    • Reconstitute the FITC-casein substrate in the assay buffer to the desired final concentration. Protect from light.

    • Prepare a positive control (e.g., trypsin) and a negative control (blank) containing only the assay buffer.

  • Sample Preparation:

    • Prepare serial dilutions of the test sample (e.g., cell lysate, purified enzyme) in the assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add 50 µL of each sample dilution, positive control, and blank.[1]

    • Initiate the reaction by adding 50 µL of the FITC-casein substrate solution to each well.[1]

    • Mix gently by shaking the plate for a few seconds.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[6]

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[1]

    • The increase in fluorescence is proportional to the protease activity.

Colorimetric Protease Assay Protocol (General)

This protocol is a generalized procedure based on the casein-Folin-Ciocalteu method.

  • Reagent Preparation:

    • Prepare a casein substrate solution (e.g., 0.65% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7]

    • Prepare a trichloroacetic acid (TCA) solution (e.g., 110 mM).[7]

    • Prepare Folin & Ciocalteu's reagent and a sodium carbonate solution as per standard protocols.[3][7]

    • Prepare a tyrosine standard curve by making serial dilutions of a stock tyrosine solution.[3]

  • Assay Procedure:

    • Add 5 mL of the casein solution to test tubes and equilibrate at 37°C for 5 minutes.[7]

    • Add a defined volume of the protease sample to the test tubes (and a blank with no enzyme).[7]

    • Incubate the mixture at 37°C for a specific time (e.g., 10 minutes).[7]

    • Stop the reaction by adding 5 mL of the TCA solution. This will precipitate the undigested casein.

    • Centrifuge the tubes to pellet the precipitate.

  • Color Development and Measurement:

    • Transfer a known volume of the supernatant (containing the TCA-soluble peptides) to a new tube.

    • Add sodium carbonate solution followed by the Folin & Ciocalteu's reagent.[7]

    • Incubate at 37°C for 30 minutes to allow for color development.[3]

    • Measure the absorbance at 660 nm using a spectrophotometer.[3]

    • Determine the amount of liberated tyrosine from the standard curve and calculate the protease activity.

Visualizing the Assay Workflows

To further clarify the procedural differences, the following diagrams illustrate the key steps in each assay type.

Fluorometric_Protease_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Sample Protease Sample Incubation Incubate Sample with Substrate Sample->Incubation Substrate Quenched Fluorescent Substrate (FITC-Casein) Substrate->Incubation Measurement Measure Fluorescence (Ex/Em: 490/525 nm) Incubation->Measurement Protease Cleavage Unquenches Fluorophore Result Increased Fluorescence Proportional to Activity Measurement->Result

Caption: Workflow of a fluorometric protease assay.

Colorimetric_Protease_Assay cluster_digestion Digestion cluster_color_dev Color Development cluster_measurement Measurement Start Protease Sample + Casein Substrate Incubate Incubate at 37°C Start->Incubate Stop Stop with TCA (Precipitate undigested substrate) Incubate->Stop Centrifuge Centrifuge and Collect Supernatant Stop->Centrifuge AddReagents Add Folin-Ciocalteu Reagent & Na2CO3 Centrifuge->AddReagents Supernatant contains soluble peptides IncubateColor Incubate for Color Development AddReagents->IncubateColor MeasureAbs Measure Absorbance (660 nm) IncubateColor->MeasureAbs Result Absorbance Proportional to Protease Activity MeasureAbs->Result

Caption: Workflow of a colorimetric protease assay.

Conclusion: Making the Right Choice

Both fluorometric and colorimetric assays are valuable tools for measuring protease activity.

  • Fluorometric assays are the preferred method when high sensitivity is required, for example, when working with low abundance enzymes or valuable samples. Their suitability for high-throughput screening also makes them a powerful tool in drug discovery.

  • Colorimetric assays offer a cost-effective and straightforward alternative for routine analysis where high sensitivity is not a critical factor. They are robust and can be performed with standard laboratory equipment.

Ultimately, the decision between these two methods will be guided by the specific experimental goals, the nature of the sample, and the available resources. By understanding the advantages and limitations of each, researchers can select the most appropriate assay to generate accurate and reproducible data.

References

Safety Operating Guide

Proper Disposal of Boc-Val-Leu-Lys-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Disposal Considerations

Before handling, it is essential to consider the potential hazards associated with Boc-Val-Leu-Lys-AMC and its components. The 7-amino-4-methylcoumarin (AMC) portion is a known irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

CharacteristicDescriptionDisposal Implication
Chemical Class Fluorogenic Peptide SubstrateTreat as chemical waste. Do not dispose of down the drain.[3][4][5]
Physical Form Typically a solid (powder)Handle carefully to avoid dust formation.[2]
Known Hazards Potential for skin, eye, and respiratory tract irritation.[1][2]Wear appropriate Personal Protective Equipment (PPE) during handling and disposal.
Solubility Varies; often soluble in organic solvents like DMSO and DMF.Do not dispose of solutions down the drain.[6] Collect in a designated waste container.
Combustion Products May produce carbon monoxide, carbon dioxide, and nitrogen oxides.Avoid incineration unless conducted in a licensed hazardous waste facility.[7]

Step-by-Step Disposal Procedures

The following protocol outlines the recommended procedures for the disposal of this compound and associated waste. Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.

1. Segregation of Waste

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container made of a compatible material.[7]

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container. Do not pour solutions down the sink.[4][6][8]

  • Contaminated Materials: All disposable items that have come into direct contact with the compound (e.g., gloves, pipette tips, weighing paper, bench paper) must be considered contaminated waste and segregated from general laboratory trash.[3][7]

2. Waste Collection and Labeling

  • Package contaminated solid waste in a designated hazardous waste bag or container.[8]

  • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information such as the principal investigator's name, lab location, and date.[4][5] Do not use abbreviations.[4]

  • Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials until collection.[6][7]

3. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5]

  • The preferred method for the complete destruction of similar organic compounds is high-temperature incineration by a certified facility.[7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of safe laboratory chemical disposal are well-established. The procedures outlined above are based on guidelines from various safety authorities and best practices for handling similar chemical reagents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Contain & Label cluster_store Step 3: Store for Disposal cluster_dispose Step 4: Final Disposal Start Generate Waste (Unused chemical, solutions, contaminated labware) Solid Solid Waste (Powder) Start->Solid Segregate by type Liquid Liquid Waste (Solutions) Start->Liquid Segregate by type Contaminated Contaminated Materials (Gloves, tips, etc.) Start->Contaminated Segregate by type Solid_Container Collect in labeled, sealed hazardous waste container. Solid->Solid_Container Liquid_Container Collect in labeled, leak-proof hazardous waste container. Liquid->Liquid_Container Contaminated_Container Collect in labeled hazardous waste bag/container. Contaminated->Contaminated_Container Storage Store in designated, secure Satellite Accumulation Area. Solid_Container->Storage Liquid_Container->Storage Contaminated_Container->Storage Disposal Arrange for pickup by EHS or licensed contractor. Storage->Disposal Incineration High-Temperature Incineration (Preferred Method) Disposal->Incineration

Caption: this compound Waste Disposal Decision Workflow.

References

Safe Handling and Disposal of Boc-Val-Leu-Lys-AMC: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Val-Leu-Lys-AMC, adherence to strict safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this chemical compound.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound and similar aminomethylcoumarin (AMC) conjugated peptides stem from potential skin, eye, and respiratory irritation. If the compound is supplied as a trifluoroacetic acid (TFA) salt, it may also be corrosive.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact with the AMC moiety and any associated salts which can cause irritation.
Eye Protection Safety goggles or glassesTo protect against splashes of solutions containing the compound, which could cause eye irritation.
Body Protection Laboratory coatTo protect skin and personal clothing from accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodRecommended, especially when handling the solid powder form to avoid inhalation of dust particles.[1]
Operational Plan: From Receipt to Experiment

Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

2.1. Storage Upon receipt, store the compound at or below -15°C in a tightly sealed container to prevent moisture absorption.[1] As fluorogenic compounds can be light-sensitive, storage in a dark place is also recommended.[1]

2.2. Preparation and Handling

  • Workspace Preparation : Before handling, ensure your workspace is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : If you are working with the solid form of the compound, perform this task in a chemical fume hood to minimize the risk of inhalation.

  • Dissolving : When preparing solutions, slowly add the solvent to the solid to avoid splashing.[1] this compound is often dissolved in DMSO to create a stock solution.

2.3. Experimental Use this compound is a fluorogenic substrate used in enzyme activity assays. When cleaved, the 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity. The excitation/emission maxima for AMC are typically in the range of 340-360 nm for excitation and 440-460 nm for emission.[2]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste : Collect any solid waste, such as contaminated weighing paper or pipette tips, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.

  • Disposal Compliance : Ensure that all waste disposal procedures are in accordance with applicable regional, national, and local laws and regulations.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact : Rinse the eyes with pure water for at least 15 minutes.[3]

  • Inhalation : Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Spill : For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and scoop the mixture into a container for proper disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal Receive_and_Store Receive and Store (-15°C, Dark, Dry) Gather_PPE Gather Required PPE Receive_and_Store->Gather_PPE Prepare_Workspace Prepare Clean Workspace Gather_PPE->Prepare_Workspace Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Prepare_Workspace->Don_PPE Weigh_Solid Weigh Solid (in Fume Hood) Don_PPE->Weigh_Solid Dissolve_in_Solvent Dissolve in Solvent (e.g., DMSO) Weigh_Solid->Dissolve_in_Solvent Perform_Assay Perform Enzymatic Assay Dissolve_in_Solvent->Perform_Assay Collect_Waste Collect Solid & Liquid Waste Perform_Assay->Collect_Waste Dispose_Hazardous Dispose as Hazardous Waste Collect_Waste->Dispose_Hazardous

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.